SYD5115
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
Fórmula molecular |
C22H32F2N4O3 |
|---|---|
Peso molecular |
438.5 g/mol |
Nombre IUPAC |
3,3-dimethylbutan-2-yl N-(5'-acetyl-4,4-difluoro-6',6'-dimethylspiro[cyclohexane-1,7'-pyrrolo[3,2-d]pyrimidine]-2'-yl)carbamate |
InChI |
InChI=1S/C22H32F2N4O3/c1-13(19(3,4)5)31-18(30)27-17-25-12-15-16(26-17)21(8-10-22(23,24)11-9-21)20(6,7)28(15)14(2)29/h12-13H,8-11H2,1-7H3,(H,25,26,27,30) |
Clave InChI |
BQJACMMFLPJGCR-UHFFFAOYSA-N |
Origen del producto |
United States |
Foundational & Exploratory
SYD5115: A Novel TSH-R Antagonist for Graves' Disease - A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Graves' disease is an autoimmune disorder characterized by the production of stimulating autoantibodies against the thyrotropin receptor (TSH-R), leading to hyperthyroidism and in some cases, Graves' orbitopathy (GO).[1][2] Current treatment modalities are often associated with significant side effects and may not address the underlying autoimmune pathology. SYD5115 is a novel, orally active small molecule TSH-R antagonist that has shown significant promise in preclinical studies by directly targeting the pathogenic mechanism of Graves' disease.[1][2] This document provides a detailed technical overview of the mechanism of action of this compound, summarizing key quantitative data, outlining experimental methodologies, and visualizing the relevant biological pathways.
Core Mechanism of Action: TSH-R Antagonism
This compound functions as a potent and selective antagonist of the thyrotropin receptor. In Graves' disease, stimulating TSH-R autoantibodies (TSAbs) mimic the action of thyroid-stimulating hormone (TSH), leading to constitutive activation of the TSH-R and subsequent overproduction of thyroid hormones.[1][2] this compound competitively or allosterically binds to the TSH-R, preventing the binding and action of both TSH and TSAbs. This blockade of TSH-R signaling effectively normalizes thyroid hormone production and is expected to ameliorate the clinical manifestations of Graves' disease and Graves' orbitopathy. Preclinical evidence suggests an allosteric mechanism of action, where this compound inhibits TSH- and TSI-mediated TSH receptor activation with minimal impact on the potency of TSH itself.[1]
Signaling Pathway
The binding of TSAbs to the TSH-R on thyroid follicular cells and orbital fibroblasts activates a G-protein-coupled receptor signaling cascade, primarily through the Gs alpha subunit. This leads to the activation of adenylyl cyclase, an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP), and subsequent activation of protein kinase A (PKA). PKA then phosphorylates various downstream targets, leading to increased thyroid hormone synthesis and release, as well as pathological changes in orbital tissues, such as increased hyaluronic acid (HA) production by orbital fibroblasts. This compound disrupts this cascade at its origin by preventing TSH-R activation.
Quantitative Preclinical Efficacy Data
This compound has demonstrated potent, dose-dependent inhibition of TSH-R activation in various in vitro models. The following tables summarize the key quantitative findings from preclinical studies.
Table 1: In Vitro Potency of this compound (IC50 Values)
| Cell Line | Stimulating Agent | Readout Assay | IC50 (nM) | Reference |
| HEK-293 | M22 (Monoclonal TSAb) | cAMP Assay | 69 | [3] |
| FRTL-5 | M22 (Monoclonal TSAb) | cAMP Assay | 22 | [3] |
| Rat Models | Not Specified | Not Specified | 48 | [3] |
| U2OS (hTSH-R) | M22 (Monoclonal TSAb) | cAMP Assay | 193 | [1][4] |
| Not Specified | Bovine TSH | β-arrestin-1 Translocation | 42 | [3] |
Table 2: Inhibition of M22-Stimulated cAMP Production in Graves' Orbital Fibroblasts (GOF)
| This compound Concentration (nM) | p-value vs. Control | Reference |
| 1 | p = 0.0029 | [4] |
| 10 | p < 0.0001 | [4] |
| 100 | p < 0.0001 | [4] |
| 1,000 | p < 0.0001 | [4] |
| 10,000 | p < 0.0001 | [4] |
Table 3: Inhibition of M22-Stimulated Hyaluronic Acid (HA) Production in Graves' Orbital Fibroblasts (GOF)
| This compound Concentration (nM) | p-value vs. Control | Reference |
| 100 | p = 0.0392 | [1][4] |
| 1,000 | p = 0.0431 | [1][4] |
| 10,000 | p = 0.0245 | [1][4] |
Detailed Experimental Protocols
The following sections describe the general methodologies for key experiments cited in the preclinical evaluation of this compound.
Cell-Based TSH-R Activation Bioassays
Objective: To determine the inhibitory effect of this compound on TSH-R activation by stimulating antibodies.
General Protocol:
-
Cell Culture: Chinese Hamster Ovary (CHO) cells, Human Embryonic Kidney (HEK-293) cells, or Human Osteosarcoma (U2OS) cells stably transfected with the human TSH-R are cultured in appropriate media. Graves' orbital fibroblasts (GOF) are isolated from patients with Graves' orbitopathy and cultured.
-
Compound Treatment: Cells are pre-incubated with varying concentrations of this compound for a specified period.
-
Stimulation: Cells are then stimulated with a known concentration of a TSH-R agonist, such as the monoclonal antibody M22 or serum from patients with Graves' disease containing TSAbs.
-
Lysis and Readout: After incubation, the cells are lysed, and the intracellular concentration of cAMP is measured using a commercially available ELISA or HTRF assay.
-
Data Analysis: The percentage of inhibition of cAMP production by this compound is calculated relative to the stimulated control, and IC50 values are determined by non-linear regression analysis.
Hyaluronic Acid (HA) Production Assay in GOF
Objective: To assess the effect of this compound on a key pathological endpoint in Graves' orbitopathy.
General Protocol:
-
Cell Culture: Primary GOF are cultured to sub-confluence in appropriate media.
-
Compound Treatment and Stimulation: GOF are treated with various concentrations of this compound in the presence of the stimulating antibody M22 (e.g., 10 ng/mL) for an extended period (e.g., 6 hours).[4]
-
Supernatant Collection: The cell culture supernatant is collected.
-
HA Measurement: The concentration of hyaluronic acid in the supernatant is quantified using a specific ELISA kit.
-
Data Analysis: The inhibition of HA production by this compound is expressed as a percentage of the M22-stimulated control.
In Vivo Murine Model of Graves' Hyperthyroidism
Objective: To evaluate the in vivo efficacy of orally administered this compound in a model of Graves' disease.
General Protocol:
-
Disease Induction: A mouse model of Graves' hyperthyroidism is established, typically through immunization with an adenovirus expressing the human TSH-R.
-
Compound Administration: Once hyperthyroidism is confirmed (e.g., by measuring serum T4 levels), mice are treated with a single oral dose of this compound or vehicle control.
-
Monitoring: Serum levels of total thyroxine (T4) are monitored at various time points post-dose to assess the extent and duration of TSH-R blockade.
-
Data Analysis: The reduction in serum T4 levels in the this compound-treated group is compared to the vehicle-treated group.
Safety and Selectivity
Preclinical studies have indicated that this compound does not adversely affect the viability, growth, or migration of cultivated Graves' orbital fibroblasts.[1][4] This suggests a favorable safety profile at the cellular level, with specific action against TSH-R-mediated pathology without general cellular toxicity.
Conclusion
This compound is a promising novel therapeutic candidate for Graves' disease and Graves' orbitopathy. Its mechanism of action directly targets the underlying pathophysiology of the disease by antagonizing the TSH-R. The potent, dose-dependent inhibition of TSH-R signaling demonstrated in a range of preclinical models, coupled with its oral bioavailability, positions this compound as a potentially significant advancement in the management of this challenging autoimmune condition. Further clinical investigation is warranted to establish its safety and efficacy in patients.
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery of this compound, a novel orally active small molecule TSH-R antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. New small molecule shows promise as TSH-R antagonist for Graves’ hyperthyroidism and orbitopathy | BioWorld [bioworld.com]
- 4. Thyrotropin Receptor Antagonism by a Novel Small Molecule: Preclinical In Vitro Observations - PubMed [pubmed.ncbi.nlm.nih.gov]
SYD5115: A Novel TSH Receptor Antagonist for Graves' Disease - A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
SYD5115 is a novel, orally active small molecule antagonist of the thyrotropin receptor (TSH-R), a key player in the pathophysiology of Graves' disease and Graves' orbitopathy. This document provides a comprehensive technical overview of the discovery, mechanism of action, and preclinical development of this compound. Preclinical studies have demonstrated its nanomolar potency in blocking TSH and autoantibody-induced TSH receptor activation, leading to a reduction in downstream signaling pathways responsible for thyroid hormone overproduction and orbital tissue remodeling. This whitepaper consolidates the available quantitative data, details key experimental methodologies, and visualizes the underlying biological pathways to serve as a resource for researchers and drug development professionals in the field of autoimmune thyroid disorders.
Introduction: The Unmet Need in Graves' Disease
Graves' disease is an autoimmune disorder characterized by the production of stimulating autoantibodies against the TSH receptor, leading to hyperthyroidism. [1][2]A significant number of patients also develop Graves' orbitopathy (GO), an inflammatory condition of the orbital tissues that can cause proptosis, diplopia, and in severe cases, vision loss. [2]Current treatments for Graves' disease, including antithyroid drugs, radioactive iodine, and thyroidectomy, are often associated with significant side effects and do not address the underlying autoimmune pathology. [3]Similarly, the management of GO remains a clinical challenge. This highlights the urgent need for targeted therapies that can directly inhibit the pathogenic activation of the TSH receptor.
Discovery and Development of this compound
This compound emerged from a drug discovery program focused on identifying small molecule antagonists of the TSH receptor. The development process involved optimizing initial compound series to address challenges such as low metabolic stability and potential mutagenicity. [4]this compound was identified as a potent and orally bioavailable candidate with a desirable preclinical profile.
Mechanism of Action: Allosteric Antagonism of the TSH Receptor
This compound functions as an allosteric antagonist of the TSH receptor. [5]This means it binds to a site on the receptor distinct from the orthosteric binding site for TSH and stimulating autoantibodies. By binding to this allosteric site, this compound induces a conformational change in the receptor that prevents its activation, thereby blocking the downstream signaling cascades.
TSH Receptor Signaling Pathway
The TSH receptor is a G protein-coupled receptor (GPCR) that primarily signals through the Gs and Gq/11 pathways. Activation of the TSH-R by TSH or stimulating autoantibodies (TSAbs) triggers the dissociation of G protein subunits, leading to the activation of adenylyl cyclase and phospholipase C. This results in an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP) and inositol (B14025) phosphates/diacylglycerol, respectively. These second messengers, in turn, activate protein kinase A (PKA) and protein kinase C (PKC), leading to the physiological and pathological effects associated with TSH-R stimulation, including thyroid hormone synthesis and secretion, as well as inflammation and tissue remodeling in the orbit. This compound effectively blocks these downstream signaling events.
Preclinical Data
In Vitro Efficacy
The inhibitory activity of this compound has been evaluated in various in vitro models, including Chinese Hamster Ovary (CHO) cells, human embryonic kidney (HEK-293) cells, and rat thyroid follicular cells (FRTL-5) engineered to express the TSH receptor, as well as in primary human orbital fibroblasts from patients with Graves' orbitopathy (GOF).
| Cell Line | Stimulus | IC50 (nM) | Reference |
| CHO-hTSHR | M22 | Not specified | [2] |
| U2OS-hTSHR | M22 | 193 | [2] |
| HEK-293-hTSHR | M22 | Not specified | [6] |
| FRTL-5 (rat TSHR) | M22 | 22 | [6] |
M22 is a monoclonal stimulating TSH-R autoantibody.
| Analyte | Stimulus | This compound Concentration (nM) | % Inhibition / p-value | Reference |
| cAMP | M22 (10 ng/mL) | 1 | p = 0.0029 | [2] |
| 10 | p < 0.0001 | [2] | ||
| 100 | p < 0.0001 | [2] | ||
| 1,000 | p < 0.0001 | [2] | ||
| 10,000 | p < 0.0001 | [2] | ||
| Hyaluronic Acid | M22 (10 ng/mL) | 100 | p = 0.0392 | [2] |
| 1,000 | p = 0.0431 | [2] | ||
| 10,000 | p = 0.0245 | [2] |
In Vivo Efficacy
In a rat model of hyperthyroidism induced by the TSH-R stimulating antibody M22, oral administration of a nonpeptide TSH-R antagonist demonstrated a dose-dependent suppression of M22-stimulated thyroxine (T4) levels. [7]While specific quantitative data for this compound in vivo is not detailed in the provided search results, it is described as an orally active antagonist that blocks stimulating antibody-induced synthesis of T4 in vivo after a single oral dose. [4]
Experimental Protocols
In Vitro cAMP Accumulation Assay
This protocol provides a general framework for assessing the inhibitory effect of this compound on TSH-R-mediated cAMP production.
Detailed Methodology:
-
Cell Culture: CHO or U2OS cells stably transfected with the human TSH receptor are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Cell Seeding: Cells are seeded into 96-well microplates at a density that ensures they reach approximately 80-90% confluency at the time of the assay.
-
Compound Treatment: Cells are washed and then pre-incubated with various concentrations of this compound or vehicle control for a specified period.
-
Stimulation: A fixed concentration of a TSH-R agonist (e.g., M22 antibody or patient-derived TSAb) is added to the wells and incubated for a defined time to stimulate cAMP production.
-
Cell Lysis and cAMP Measurement: The medium is removed, and cells are lysed. The intracellular cAMP concentration in the cell lysates is then quantified using a commercial cAMP assay kit, typically based on a competitive immunoassay format with a chemiluminescent or fluorescent readout.
-
Data Analysis: The results are expressed as a percentage of the maximal response to the agonist alone. IC50 values are determined by fitting the dose-response data to a four-parameter logistic equation.
Hyaluronic Acid (HA) Release Assay from Primary Human Orbital Fibroblasts (GOF)
This protocol outlines the methodology to assess the effect of this compound on HA production in a cell type relevant to Graves' orbitopathy.
Detailed Methodology:
-
Isolation and Culture of GOF: Primary human orbital fibroblasts are isolated from orbital connective tissue biopsies obtained from patients with Graves' orbitopathy undergoing orbital decompression surgery. Cells are cultured in a suitable medium.
-
Experimental Setup: Confluent GOF monolayers in 24- or 48-well plates are serum-starved for 24 hours to synchronize the cells.
-
Treatment: Cells are pre-treated with different concentrations of this compound for a specified duration before being stimulated with a TSH-R agonist like M22 or TSAb-positive sera.
-
Sample Collection: After the incubation period, the culture supernatants are collected for HA measurement.
-
HA Quantification: The concentration of hyaluronic acid in the culture supernatants is determined using a commercially available ELISA kit. [8][9][10][11]This typically involves the use of a specific HA-binding protein.
-
Data Analysis: The amount of HA produced is normalized to the total protein content or cell number. The inhibitory effect of this compound is calculated relative to the agonist-stimulated control. Statistical significance is determined using appropriate statistical tests.
In Vivo Model of Graves' Disease
A potential in vivo model to evaluate the efficacy of this compound involves the induction of hyperthyroidism in rodents by administering a TSH-R stimulating antibody.
General Protocol Outline:
-
Animal Model: Female rats or mice are used for the study.
-
Disease Induction: Hyperthyroidism is induced by subcutaneous or intraperitoneal administration of the TSH-R stimulating monoclonal antibody, M22. [7]3. Drug Administration: this compound is formulated for oral administration and given to the animals at various dose levels. A vehicle control group is also included.
-
Pharmacodynamic Assessment: Blood samples are collected at different time points after drug administration to measure serum levels of total and/or free thyroxine (T4).
-
Data Analysis: The percentage reduction in serum T4 levels in the this compound-treated groups is compared to the vehicle-treated control group. Dose-response relationships are analyzed to determine the in vivo potency of the compound.
Conclusion and Future Directions
This compound is a promising novel therapeutic candidate for the treatment of Graves' disease and Graves' orbitopathy. Its potent TSH receptor antagonism, demonstrated in a range of preclinical models, and its oral bioavailability, position it as a potential first-in-class targeted therapy. Further clinical development is warranted to establish its safety and efficacy in patients. The detailed methodologies and data presented in this whitepaper provide a valuable resource for the scientific and clinical communities engaged in advancing the treatment of autoimmune thyroid diseases.
References
- 1. A Modified ELISA Accurately Measures Secretion of High Molecular Weight Hyaluronan (HA) by Graves' Disease Orbital Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thyrotropin Receptor Antagonism by a Novel Small Molecule: Preclinical In Vitro Observations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. septerna.com [septerna.com]
- 4. researchgate.net [researchgate.net]
- 5. Small molecule TSHR: Agonists and antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. crinetics.com [crinetics.com]
- 8. cloud-clone.com [cloud-clone.com]
- 9. delaviesciences.com [delaviesciences.com]
- 10. A modified ELISA accurately measures secretion of high molecular weight hyaluronan (HA) by Graves' disease orbital cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. abcam.com [abcam.com]
SYD5115: A Novel Antagonist for TSH-R Activation in Graves' Disease
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction: Graves' disease is an autoimmune disorder characterized by the production of thyroid-stimulating immunoglobulins (TSIs), also known as TSH receptor autoantibodies (TRAb), which aberrantly activate the thyrotropin receptor (TSH-R). This leads to hyperthyroidism and can be associated with extrathyroidal manifestations such as Graves' orbitopathy (GO).[1][2] SYD5115 is a novel, orally active small molecule antagonist of the TSH-R, showing promise as a targeted therapy for Graves' disease by directly blocking the pathogenic activation of the TSH-R.[3][4] This technical guide provides a comprehensive overview of the mechanism of action, quantitative efficacy, and experimental validation of this compound.
Mechanism of Action
In Graves' disease, the binding of TSIs to the TSH-R mimics the action of thyroid-stimulating hormone (TSH), leading to constitutive activation of the receptor and downstream signaling cascades.[1][2] The TSH-R, a G protein-coupled receptor, primarily signals through the Gs alpha subunit, activating adenylyl cyclase to produce cyclic adenosine (B11128) monophosphate (cAMP).[5] This increase in intracellular cAMP drives the hyper-stimulation of thyroid follicular cells, resulting in excessive production and secretion of thyroid hormones.[1][2] In orbital fibroblasts, TSH-R activation contributes to the pathogenesis of Graves' orbitopathy through processes that include the production of hyaluronic acid (HA).[6][7]
This compound acts as a potent antagonist at the TSH-R, effectively blocking its activation by both TSH and pathogenic autoantibodies like the monoclonal antibody M22 and patient-derived TSIs.[3][8] Its mechanism involves direct binding to the TSH-R, thereby preventing the conformational changes required for receptor activation and subsequent downstream signaling.
Quantitative Data
The efficacy of this compound in blocking TSH-R activation has been quantified in various in vitro models. The following tables summarize the key inhibitory concentrations (IC50) and dose-dependent effects of this compound.
Table 1: IC50 Values of this compound for TSH-R Antagonism
| Cell Line | Stimulant | Assay Readout | IC50 (nM) | Reference |
| Rat FRTL5 | M22 | cAMP Production | 22 | [9] |
| HEK-293 (hTSHR) | M22 | cAMP Production | 69 | [9] |
| U2OS (hTSHR) | M22 | cAMP Production | 193 | [3][10] |
| Rat Model | - | In vivo activity | 48 | [9] |
| - | Bovine TSH | β-arrestin-1 translocation | 42 |
Table 2: Dose-Dependent Inhibition of M22-Stimulated cAMP and Hyaluronic Acid (HA) Production in Graves' Orbitopathy Fibroblasts (GOF)
| This compound Concentration (nM) | Inhibition of M22-stimulated cAMP Production | Inhibition of M22-stimulated HA Production | Reference |
| 1 | Significant (p=0.0029) | - | [10] |
| 10 | Significant (p<0.0001) | - | [10] |
| 100 | Significant (p<0.0001) | Significant (p=0.0392) | [10] |
| 1,000 | Significant (p<0.0001) | Significant (p=0.0431) | [10] |
| 10,000 | Significant (p<0.0001) | Significant (p=0.0245) | [10] |
Experimental Protocols
The preclinical efficacy of this compound has been demonstrated through a series of key in vitro experiments. The following sections detail the methodologies employed in these studies.
Cell-Based TSH-R Activation Assays
These assays are fundamental to determining the antagonistic potency of this compound.
-
Objective: To quantify the ability of this compound to inhibit TSH-R activation by stimulating antibodies.
-
Cell Lines:
-
Chinese Hamster Ovary (CHO) cells stably expressing the human TSH-R (CHO-hTSHR).[8]
-
Human Embryonic Kidney 293 (HEK-293) cells expressing hTSHR.[9]
-
Human osteosarcoma U2OS cells stably expressing hTSHR.[3][10]
-
Rat thyroid follicular cell line FRTL-5, endogenously expressing the rat TSH-R.[9]
-
Primary human orbital fibroblasts from Graves' orbitopathy patients (GOF).[8][10]
-
-
Stimulants:
-
General Protocol:
-
Cells are cultured in appropriate media and seeded into multi-well plates.
-
Cells are treated with varying concentrations of this compound.
-
Following a pre-incubation period with this compound, the cells are stimulated with a fixed concentration of M22 or TSAb-positive sera.
-
After an incubation period, the cells are lysed, and the level of the downstream second messenger, cAMP, is measured.
-
-
Readout:
-
Cyclic AMP (cAMP) Measurement: Intracellular cAMP levels are quantified using commercially available assay kits, often employing methods such as competitive enzyme-linked immunosorbent assay (ELISA) or homogeneous time-resolved fluorescence (HTRF). The results are used to determine the concentration of this compound that inhibits 50% of the stimulant-induced cAMP production (IC50).
-
Hyaluronic Acid (HA) Release Assay
This assay is particularly relevant for assessing the potential of this compound to mitigate the pathological effects in Graves' orbitopathy.
-
Objective: To determine the effect of this compound on the production and release of hyaluronic acid from orbital fibroblasts.
-
Cell Line: Primary human orbital fibroblasts from Graves' orbitopathy patients (GOF).[8][10]
-
Stimulant: M22 monoclonal antibody (e.g., at a concentration of 10 ng/mL for 6 hours).[3][8]
-
Protocol:
-
GOF cells are cultured to confluence.
-
The cells are treated with a range of this compound concentrations.
-
Following pre-incubation, the cells are stimulated with M22.
-
The cell culture supernatant is collected after a defined incubation period.
-
The concentration of HA in the supernatant is measured using a specific ELISA kit.
-
-
Readout: The amount of HA released into the culture medium is quantified and compared between treated and untreated cells to assess the inhibitory effect of this compound.
Visualizations
Signaling Pathway of TSH-R Activation in Graves' Disease and Inhibition by this compound
Caption: TSH-R signaling cascade and this compound's inhibitory action.
Experimental Workflow for Assessing this compound Efficacy
Caption: Workflow for in vitro evaluation of this compound.
Logical Framework for this compound as a Graves' Disease Therapeutic
Caption: Rationale for this compound in Graves' disease therapy.
Conclusion
This compound is a potent, orally available small molecule antagonist of the TSH receptor. Preclinical data robustly demonstrate its ability to block the pathogenic activation of the TSH-R by stimulating autoantibodies found in Graves' disease. With its nanomolar potency in inhibiting key downstream signaling events such as cAMP and hyaluronic acid production, this compound represents a promising targeted therapeutic approach for the treatment of both the hyperthyroidism and the extrathyroidal manifestations of Graves' disease. Further clinical development is warranted to establish its safety and efficacy in patients.
References
- 1. Graves' disease - Wikipedia [en.wikipedia.org]
- 2. Graves' Disease Mechanisms: The Role of Stimulating, Blocking, and Cleavage Region TSH Receptor Antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of this compound, a novel orally active small molecule TSH-R antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. TSHR as a therapeutic target in Graves’ disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Stimulatory Thyrotropin Receptor Antibody Enhances Hyaluronic Acid Synthesis in Graves' Orbital Fibroblasts: Inhibition by an IGF-I Receptor Blocking Antibody - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Graves' Autoantibodies Exhibit Different Stimulating Activities in Cultures of Thyrocytes and Orbital Fibroblasts Not Reflected by Clinical Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. New small molecule shows promise as TSH-R antagonist for Graves’ hyperthyroidism and orbitopathy | BioWorld [bioworld.com]
- 10. Thyrotropin Receptor Antagonism by a Novel Small Molecule: Preclinical In Vitro Observations - PubMed [pubmed.ncbi.nlm.nih.gov]
SYD5115: A Deep Dive into Target Binding and Selectivity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the target binding and selectivity profile of SYD5115, a novel, orally active small molecule antagonist of the thyrotropin receptor (TSH-R). This compound is under investigation as a potential therapeutic agent for Graves' disease and Graves' orbitopathy, autoimmune conditions driven by the overstimulation of the TSH-R by thyroid-stimulating immunoglobulins (TSIs). This document consolidates key preclinical data, outlines experimental methodologies, and visualizes the underlying molecular mechanisms to support further research and development efforts.
Core Mechanism of Action
This compound functions as a negative allosteric modulator of the TSH-R.[1] Unlike orthosteric antagonists that directly compete with the endogenous ligand for the primary binding site, this compound binds to a distinct, allosteric site within the transmembrane domain of the receptor.[2] This binding event induces a conformational change in the TSH-R, preventing its activation by both thyrotropin (TSH) and pathogenic TSIs.[1] The consequence of this allosteric inhibition is the attenuation of downstream signaling cascades, most notably the cyclic AMP (cAMP) pathway, which is a hallmark of TSH-R activation.[3]
Target Binding Affinity and Potency
This compound demonstrates potent, nanomolar-range antagonism of TSH-R activation across a variety of in vitro cellular models. The inhibitory activity has been quantified using different functional assays, primarily measuring the downstream second messenger cAMP.
| Assay Type | Cell Line | Stimulant | Potency (IC50) | Reference |
| cAMP Assay | Rat FRTL-5 cells | M22 (TSI mimetic) | 22 nM | [4] |
| cAMP Assay | HEK-293 cells (hTSH-R) | M22 (TSI mimetic) | 69 nM | [5] |
| cAMP Assay | Human Osteosarcoma (U2OS) cells (hTSH-R) | M22 (TSI mimetic) | 193 nM (for 100% inhibition) | [3][6] |
| β-arrestin-1 Translocation | Not Specified | Bovine TSH | 42 nM | [5] |
| In Vivo (Oral) | Rat Model | Not Specified | 48 nM | [5] |
Table 1: In Vitro and In Vivo Potency of this compound
Furthermore, this compound has been shown to dose-dependently inhibit both cAMP production and hyaluronic acid (HA) release in primary human orbital fibroblasts obtained from patients with Graves' orbitopathy.[3][6] This is particularly relevant as HA accumulation is a key pathological feature of this condition.
| This compound Concentration (nM) | Inhibition of M22-stimulated cAMP Production (p-value) | Inhibition of M22-stimulated HA Production (p-value) |
| 1 | p=0.0029 | Not Significant |
| 10 | p<0.0001 | Not Significant |
| 100 | p<0.0001 | p=0.0392 |
| 1,000 | p<0.0001 | p=0.0431 |
| 10,000 | p<0.0001 | p=0.0245 |
Table 2: Dose-Dependent Inhibition of cAMP and Hyaluronic Acid Release in Primary Human Orbital Fibroblasts[3][6]
TSH-R Signaling Pathway and Point of Intervention
The TSH-R is a G-protein coupled receptor (GPCR) that primarily signals through the Gs alpha subunit, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cAMP. This signaling cascade is central to thyroid hormone production and orbital fibroblast activation in Graves' disease. This compound intervenes at the receptor level, preventing the initiation of this cascade.
Selectivity Profile
While comprehensive public data on the broad off-target screening of this compound is limited, it is characterized as a selective TSH-R antagonist. The most closely related receptors to TSH-R are the luteinizing hormone (LH) and follicle-stimulating hormone (FSH) receptors. For a similar class of small molecule TSH-R antagonists, high selectivity over these related receptors has been demonstrated. For instance, the antagonist ANTAG3 showed an IC50 of 2.1 µM for TSH-R, while the IC50 for LH and FSH receptors was greater than 30 µM, indicating a selectivity of over 14-fold. It is anticipated that this compound possesses a comparable or superior selectivity profile.
Experimental Protocols
cAMP Measurement Assay
This assay quantifies the intracellular concentration of cAMP in response to TSH-R stimulation and its inhibition by this compound.
1. Cell Culture and Plating:
-
Chinese Hamster Ovary (CHO) cells stably transfected with the human TSH-R, or other suitable cell lines like FRTL-5 or HEK-293, are cultured under standard conditions.
-
Cells are seeded into 96- or 384-well plates and grown to a confluent monolayer.
2. Compound Treatment:
-
Cells are pre-incubated with varying concentrations of this compound or vehicle control for a specified period.
3. Stimulation:
-
The TSH-R is stimulated with a known agonist, such as bovine TSH, recombinant human TSH, or the monoclonal antibody M22, at a concentration that elicits a submaximal response (e.g., EC80).
4. Cell Lysis and cAMP Detection:
-
Following stimulation for a defined time (e.g., 30-60 minutes), the cells are lysed.
-
The intracellular cAMP concentration is determined using a competitive immunoassay, often employing Homogeneous Time-Resolved Fluorescence (HTRF) or an Enzyme-Linked Immunosorbent Assay (ELISA) format.
5. Data Analysis:
-
The results are expressed as a percentage of the maximal agonist response.
-
IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.
Hyaluronic Acid (HA) Release Assay
This assay measures the amount of HA released into the cell culture medium by primary human orbital fibroblasts, a key downstream effect of TSH-R activation in Graves' orbitopathy.
1. Cell Culture:
-
Primary orbital fibroblasts are isolated from patients with Graves' orbitopathy and cultured in appropriate media.
-
Cells are seeded in multi-well plates and allowed to adhere.
2. Treatment and Stimulation:
-
Cells are treated with various concentrations of this compound.
-
Following pre-incubation, cells are stimulated with M22 (e.g., 10 ng/mL) for an extended period (e.g., 6 hours) to allow for HA synthesis and secretion.[3]
3. Sample Collection:
-
The cell culture supernatant is collected.
4. HA Quantification:
-
The concentration of HA in the supernatant is measured using a commercially available ELISA kit. This is typically a competitive binding assay.
5. Data Analysis:
-
The amount of HA is normalized to a control (e.g., unstimulated cells) and the percentage inhibition by this compound at each concentration is calculated.
-
Statistical significance is determined using appropriate tests (e.g., t-test or ANOVA).
Conclusion
This compound is a potent and selective small molecule antagonist of the TSH-R that operates via a negative allosteric mechanism. Its ability to inhibit TSH-R signaling at nanomolar concentrations in various cell-based assays, including those using primary cells from patients with Graves' orbitopathy, underscores its potential as a targeted therapy. The data presented in this guide provide a solid foundation for its mechanism of action and support its continued investigation in clinical settings. Further studies to fully elucidate its selectivity profile and in vivo efficacy will be critical for its development as a novel treatment for TSH-R-mediated autoimmune diseases.
References
- 1. What are TSHR Negative Allosteric Modulator and how do they work? [synapse.patsnap.com]
- 2. Allosteric Modulators Hit the TSH Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Small molecule TSHR: Agonists and antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. elkbiotech.com [elkbiotech.com]
- 5. portlandpress.com [portlandpress.com]
- 6. revvity.com [revvity.com]
SYD5115: A Novel Small Molecule TSH-R Antagonist for Autoimmune Thyroid Disease
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
Autoimmune thyroid diseases, including Graves' disease and Graves' orbitopathy, are characterized by the production of autoantibodies that stimulate the thyrotropin receptor (TSH-R), leading to hyperthyroidism and orbital tissue inflammation. Current treatment modalities often have limitations. SYD5115 is a novel, orally active small molecule antagonist of the TSH-R, showing significant promise in preclinical studies. This document provides a comprehensive technical overview of this compound, summarizing its mechanism of action, preclinical efficacy, and the experimental methodologies used in its evaluation.
Mechanism of Action
This compound functions as a direct antagonist of the thyrotropin receptor (TSH-R), a G-protein coupled receptor (GPCR). In autoimmune thyroid disease, stimulatory autoantibodies (TSAb) or the monoclonal antibody M22 mimic the action of thyroid-stimulating hormone (TSH), leading to the activation of the TSH-R and downstream signaling cascades. This results in the excessive production of thyroid hormones and pathological changes in orbital fibroblasts.
This compound competitively blocks the TSH-R, thereby inhibiting its activation by both TSH and pathogenic autoantibodies. This blockade prevents the initiation of the downstream signaling pathways, primarily the adenylyl cyclase/cAMP pathway, which is a key mediator of thyroid hormone synthesis and secretion, as well as pro-inflammatory and proliferative responses in orbital fibroblasts.
Signaling Pathway of TSH-R Activation and Inhibition by this compound
Caption: TSH-R signaling and this compound inhibition.
Preclinical Efficacy: In Vitro Studies
A series of in vitro experiments have demonstrated the potent and dose-dependent inhibitory activity of this compound on TSH-R activation in various cell models.
Inhibition of cAMP Production
Cyclic AMP (cAMP) is a key second messenger in the TSH-R signaling pathway. The efficacy of this compound was assessed by its ability to inhibit cAMP production induced by the monoclonal antibody M22 or TSAb-positive sera.
Table 1: this compound Inhibition of M22-Induced cAMP Production
| Cell Line | Stimulus | This compound IC50 | Notes |
| HEK-293 (expressing human TSH-R) | M22 | 69 nM | - |
| FRTL-5 (rat thyroid follicular cells) | M22 | 22 nM | Endogenous TSH-R expression. |
| U2OS (human osteosarcoma, expressing human TSH-R) | M22 | 193 nM | Achieved 100% inhibition.[1][2][3] |
| Primary Human Orbital Fibroblasts (GOF) | M22 (10 ng/mL) | Not reported | Strong, dose-dependent inhibition observed. |
Table 2: Dose-Dependent Inhibition of M22-Stimulated cAMP Production in GOF by this compound
| This compound Concentration (nM) | p-value vs. Control |
| 1 | p = 0.0029 |
| 10 | p < 0.0001 |
| 100 | p < 0.0001 |
| 1,000 | p < 0.0001 |
| 10,000 | p < 0.0001 |
Inhibition of Hyaluronic Acid (HA) Production
Hyaluronic acid is a glycosaminoglycan that accumulates in the orbital tissue of patients with Graves' orbitopathy, contributing to its pathogenesis. This compound was shown to inhibit M22-stimulated HA production in primary human orbital fibroblasts (GOF).
Table 3: Dose-Dependent Inhibition of M22-Stimulated HA Production in GOF by this compound
| This compound Concentration (nM) | p-value vs. Control |
| 100 | p = 0.0392 |
| 1,000 | p = 0.0431 |
| 10,000 | p = 0.0245 |
Effects on Cell Viability and Migration
Importantly, this compound did not impact the growth, migration, or viability of cultivated primary human orbital fibroblasts (GOF), suggesting a specific antagonistic effect on the TSH-R without general cellular toxicity.[1][2][3][4]
Preclinical Efficacy: In Vivo Studies
While detailed protocols and quantitative data from in vivo studies are not extensively published, it has been reported that this compound blocks stimulating antibody-induced synthesis of the thyroid hormone thyroxine (T4) in vivo after a single oral dose in rat models.[4] The compound demonstrated potent nanomolar activity in these models with an IC50 of 48 nM.[5]
Experimental Protocols
The following are generalized methodologies based on available information. Specific concentrations of reagents, incubation times, and manufacturers are not fully detailed in the cited literature.
Cell Culture
-
CHO (Chinese Hamster Ovary) Cells: Stably transfected to express wild-type or chimeric human TSH-R.
-
HEK-293 (Human Embryonic Kidney 293) Cells: Stably transfected to express human TSH-R.
-
U2OS (Human Osteosarcoma) Cells: Stably expressing human TSH-R.[1][2][3]
-
FRTL-5 (Fischer Rat Thyroid Cell Line): Endogenously expressing rat TSH-R.
-
Primary Human Orbital Fibroblasts (GOF): Collected from patients with Graves' hyperthyroidism and Graves' orbitopathy.[1][2][3]
TSH-R Activation and Inhibition Assays
A general workflow for assessing the inhibitory potential of this compound is outlined below.
Caption: Generalized workflow for in vitro assays.
cAMP Measurement
-
Cells were seeded in appropriate culture plates.
-
Cells were pre-incubated with varying concentrations of this compound.
-
Stimulation was induced using the monoclonal antibody M22 or TSAb-positive sera.
-
Following incubation, intracellular cAMP levels were measured, likely using a competitive enzyme-linked immunosorbent assay (ELISA) or a similar immunoassay.
Hyaluronic Acid (HA) Measurement
-
Primary GOF cells were cultured.
-
Cells were treated with this compound at various concentrations.
-
M22 (e.g., at 10 ng/mL for 6 hours) was added to stimulate HA production.[3]
-
The concentration of HA in the cell culture supernatant was quantified, likely using an ELISA-based method.
Cell Viability and Migration Assays
-
Viability: Assessed using a 4,5-dimethylthiazol-2-yl-2,5-diphenyltetrazolium bromide (MTT) assay.[1][2][3]
-
Growth and Migration: Evaluated using a scratch cell growth assay.[1][2][3]
Summary and Future Directions
This compound is a potent, orally available small molecule antagonist of the TSH-R that has demonstrated significant preclinical efficacy in vitro. It effectively blocks the pathogenic activation of the TSH-R by autoantibodies, leading to a reduction in key downstream effectors like cAMP and hyaluronic acid. The lack of cytotoxic effects further enhances its therapeutic potential.
While in vivo data is still emerging, the initial findings are promising. Further studies are warranted to fully elucidate the pharmacokinetic and pharmacodynamic profile of this compound and to establish its safety and efficacy in clinical trials for the treatment of Graves' disease and Graves' orbitopathy. The development of this compound represents a targeted and promising approach to managing autoimmune thyroid disease.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Thyrotropin Receptor Antagonism by a Novel Small Molecule: Preclinical In Vitro Observations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of this compound, a novel orally active small molecule TSH-R antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. New small molecule shows promise as TSH-R antagonist for Graves’ hyperthyroidism and orbitopathy | BioWorld [bioworld.com]
understanding the therapeutic potential of SYD5115
An In-Depth Technical Guide to the Therapeutic Potential of SYD5115
This compound is a novel, orally active small molecule antagonist of the thyrotropin receptor (TSH-R) with significant therapeutic potential for Graves' disease and Graves' orbitopathy.[1][2][3] This technical guide provides a comprehensive overview of the preclinical data, mechanism of action, and experimental protocols related to this compound for researchers, scientists, and drug development professionals.
Graves' disease is an autoimmune disorder characterized by the production of stimulating TSH-R autoantibodies (TSAbs), leading to hyperthyroidism.[1][2][3] this compound acts as an antagonist at the TSH-R, blocking the binding of TSH and TSAbs.[1][2][3] This inhibition of TSH-R activation effectively reduces the downstream signaling pathways that lead to excessive thyroid hormone production and the pathological changes seen in Graves' orbitopathy.[1][2][3]
dot
References
Methodological & Application
Application Notes and Protocols for SYD5115 in CHO Cell TSHR Bioassays
For Researchers, Scientists, and Drug Development Professionals
Introduction
The thyroid-stimulating hormone receptor (TSHR) is a key G protein-coupled receptor (GPCR) involved in thyroid gland function.[1][2] Dysregulation of TSHR signaling is implicated in various thyroid disorders, including Graves' disease.[1][3] SYD5115 is a novel, orally active small molecule antagonist of the TSHR, showing promise as a therapeutic agent.[1][3] This document provides detailed application notes and protocols for the use of this compound in Chinese Hamster Ovary (CHO) cell-based bioassays for the characterization of TSHR antagonists.
CHO cells are a widely used platform for studying GPCRs due to their robust growth characteristics and amenability to genetic engineering.[4][5] Stably expressing the human TSHR (hTSHR) in CHO cells, often coupled with a reporter gene system such as luciferase under the control of a cyclic AMP (cAMP) response element (CRE), provides a sensitive and high-throughput method for screening and characterizing TSHR modulators.[6][7]
Mechanism of Action and Signaling Pathway
This compound acts as an antagonist at the TSHR, inhibiting its activation by agonists like thyroid-stimulating hormone (TSH) or pathogenic autoantibodies.[1][3] The primary signaling pathway activated by the TSHR is the Gαs-adenylyl cyclase pathway. Upon agonist binding, the TSHR undergoes a conformational change, activating the associated Gαs protein. This leads to the activation of adenylyl cyclase, which converts ATP to cyclic AMP (cAMP).[1][2] cAMP then acts as a second messenger, activating Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, including the cAMP response element-binding protein (CREB). Phosphorylated CREB binds to CREs in the promoter region of target genes, leading to their transcription. In the context of a bioassay, this is often a reporter gene like luciferase.[6][8]
Quantitative Data Summary
The inhibitory potency of this compound has been evaluated in various cell-based assays. The following tables summarize the reported quantitative data.
Table 1: IC50 Values of this compound in Different Cell Lines
| Cell Line | Agonist Used | Readout | IC50 (nM) | Reference |
| FRTL-5 (rat thyroid) | M22 | cAMP Production | 22 | [9][10] |
| HEK293-hTSHR | M22 | cAMP Production | 22 | [9][10] |
| U2OS-hTSHR | M22 | cAMP Production | 193 | [3][11] |
| CHO-hTSHR | Bovine TSH | β-arrestin-1 translocation | 42 | [12] |
Table 2: Dose-Dependent Inhibition of M22-Stimulated cAMP Production in GOF by this compound
| This compound Concentration (nM) | % Inhibition | p-value | Reference |
| 1 | Significant | p = 0.0029 | [13] |
| 10 | Significant | p < 0.0001 | [13] |
| 100 | Significant | p < 0.0001 | [13] |
| 1,000 | Significant | p < 0.0001 | [13] |
| 10,000 | Significant | p < 0.0001 | [13] |
Table 3: Dose-Dependent Inhibition of M22-Stimulated Hyaluronic Acid (HA) Production in GOF by this compound
| This compound Concentration (nM) | % Inhibition | p-value | Reference |
| 100 | Significant | p = 0.0392 | [3][13] |
| 1,000 | Significant | p = 0.0431 | [3][13] |
| 10,000 | Significant | p = 0.0245 | [3][13] |
Experimental Protocols
Cell Culture of CHO-hTSHR-CRE-Luciferase Stable Cell Line
This protocol outlines the maintenance of a CHO-K1 cell line stably expressing the human TSHR and a CRE-luciferase reporter construct.
Materials:
-
CHO-hTSHR-CRE-Luciferase stable cell line
-
Growth Medium: Ham's F-12K Medium supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin.
-
Selection Agent: Hygromycin B (concentration to be determined by titration for the specific cell line, typically 20-50 µg/mL).
-
Phosphate-Buffered Saline (PBS), Ca2+/Mg2+ free
-
0.25% Trypsin-EDTA
-
Cell culture flasks (T-75)
-
Humidified incubator (37°C, 5% CO2)
Procedure:
-
Thawing Cells:
-
Rapidly thaw the cryovial of cells in a 37°C water bath.
-
Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed Growth Medium.
-
Centrifuge at 200 x g for 5 minutes.
-
Aspirate the supernatant and resuspend the cell pellet in 10 mL of Growth Medium.
-
Transfer the cell suspension to a T-75 flask and incubate.
-
-
Maintaining Cultures:
-
Culture cells in Growth Medium containing the appropriate concentration of Hygromycin B to maintain selection pressure.
-
Change the medium every 2-3 days.
-
Passage the cells when they reach 80-90% confluency.
-
-
Passaging Cells:
-
Aspirate the medium and wash the cell monolayer once with PBS.
-
Add 2-3 mL of 0.25% Trypsin-EDTA and incubate for 2-5 minutes at 37°C until cells detach.
-
Neutralize the trypsin by adding 7-8 mL of Growth Medium.
-
Centrifuge the cell suspension at 200 x g for 5 minutes.
-
Resuspend the cell pellet in fresh Growth Medium and seed into new flasks at a 1:5 to 1:10 split ratio.
-
TSHR Antagonist Bioassay using this compound
This protocol describes the procedure for evaluating the inhibitory effect of this compound on TSH-induced TSHR activation in the CHO-hTSHR-CRE-Luciferase cell line.
Materials:
-
CHO-hTSHR-CRE-Luciferase cells
-
Assay Medium: Ham's F-12K Medium with 1% FBS
-
This compound stock solution (in DMSO)
-
TSH (Bovine or recombinant human) stock solution (in Assay Medium)
-
White, opaque 96-well or 384-well cell culture plates
-
Luciferase assay reagent
-
Luminometer
Experimental Workflow:
Procedure:
-
Cell Seeding:
-
Harvest CHO-hTSHR-CRE-Luciferase cells and resuspend in Assay Medium to a concentration of 1.5 x 10^5 cells/mL.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate (15,000 cells/well).
-
Incubate the plate overnight at 37°C, 5% CO2.
-
-
Compound Addition:
-
Prepare a serial dilution of this compound in Assay Medium. The final DMSO concentration should be kept below 0.5%.
-
Aspirate the medium from the cell plate and add 90 µL of Assay Medium to each well.
-
Add 10 µL of the this compound dilutions to the respective wells. For control wells, add 10 µL of Assay Medium with the same final DMSO concentration.
-
Pre-incubate the plate for 1 hour at 37°C.
-
-
Agonist Stimulation:
-
Prepare a TSH solution in Assay Medium at a concentration that elicits ~80% of the maximal response (EC80). This concentration should be predetermined in an agonist dose-response experiment.
-
Add 10 µL of the TSH solution to all wells except the unstimulated control wells (which receive 10 µL of Assay Medium).
-
Incubate the plate for 4-6 hours at 37°C.
-
-
Luminescence Measurement:
-
Equilibrate the plate and the Luciferase assay reagent to room temperature.
-
Add the Luciferase assay reagent to each well according to the manufacturer's instructions.
-
Incubate for 10-20 minutes at room temperature, protected from light.
-
Measure the luminescence using a plate luminometer.
-
Data Analysis
-
Percent Inhibition Calculation:
-
The percentage of inhibition for each concentration of this compound is calculated using the following formula:
% Inhibition = 100 * (1 - (RLU_sample - RLU_unstimulated) / (RLU_stimulated - RLU_unstimulated))
Where:
-
RLU_sample is the relative light units from wells treated with TSH and this compound.
-
RLU_unstimulated is the average RLU from wells with no TSH or this compound.
-
RLU_stimulated is the average RLU from wells treated with TSH only.
-
-
-
IC50 Determination:
-
Plot the percent inhibition against the logarithm of the this compound concentration.
-
Fit the data to a four-parameter logistic (sigmoidal dose-response) curve using a suitable software package (e.g., GraphPad Prism).
-
The IC50 value is the concentration of this compound that produces 50% inhibition of the TSH response.
-
Logical Relationship for Data Analysis:
Conclusion
The use of CHO cells stably expressing the human TSHR provides a robust and reliable system for the in vitro characterization of TSHR antagonists such as this compound. The detailed protocols and application notes provided herein offer a comprehensive guide for researchers to effectively utilize this bioassay for screening and lead optimization in drug discovery programs targeting the TSHR. The quantitative data presented for this compound serves as a valuable benchmark for such studies.
References
- 1. researchgate.net [researchgate.net]
- 2. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
- 3. hTSHR Stable Expressing CHO Cell Line | Applied Biological Materials Inc. [abmgood.com]
- 4. acrobiosystems.cn [acrobiosystems.cn]
- 5. Luciferase Reporter Assay System for Deciphering GPCR Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A Signaling Network of Thyroid-Stimulating Hormone - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Live Cell Gi- and Gs-Coupled GPCR Signaling on FLIPR Tetra [moleculardevices.com]
- 9. Luciferase Reporter Assay System for Deciphering GPCR Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Structure of full-length TSH receptor in complex with antibody K1-70™ - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Human TSHR Stable Cell Line-CHO (CSC-RG0572) - Creative Biogene [creative-biogene.com]
- 13. Novel Insights on Thyroid-Stimulating Hormone Receptor Signal Transduction - PMC [pmc.ncbi.nlm.nih.gov]
SYD5115 Application in HEK293 Cell cAMP Assay: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
SYD5115 is a novel, orally active, small molecule antagonist of the thyrotropin receptor (TSH-R).[1][2] The TSH-R, a G protein-coupled receptor (GPCR), is the primary regulator of thyroid gland function.[2][3] In pathological conditions such as Graves' disease, stimulating autoantibodies chronically activate the TSH-R, leading to hyperthyroidism.[2] this compound offers a promising therapeutic approach by blocking this aberrant receptor activation.[1][2]
The activation of the TSH-R predominantly couples to the Gs alpha subunit (Gαs) of the heterotrimeric G protein. This initiates a signaling cascade that activates adenylyl cyclase, leading to an increase in the intracellular concentration of the second messenger cyclic adenosine (B11128) monophosphate (cAMP).[3][4][5] Therefore, measuring cAMP levels in response to TSH-R stimulation is a robust method for characterizing the activity of TSH-R antagonists like this compound.
This document provides detailed application notes and protocols for utilizing this compound in a HEK293 cell-based cAMP assay. HEK293 cells are a widely used and reliable in vitro model for studying GPCR signaling pathways due to their robust growth characteristics and amenability to transfection.[6][7][8][9] This makes them an ideal system for evaluating the antagonistic properties of this compound on the TSH-R.
Mechanism of Action of this compound
This compound functions as a potent antagonist of the TSH-R.[10] In the presence of a TSH-R agonist, such as thyroid-stimulating hormone (TSH) or a stimulating autoantibody like M22, this compound competitively or allosterically binds to the receptor, preventing its activation.[1][10] This blockade inhibits the Gαs-mediated activation of adenylyl cyclase, thereby preventing the subsequent rise in intracellular cAMP levels. The antagonistic effect of this compound is dose-dependent, allowing for the determination of its inhibitory potency (IC50).
Quantitative Data Summary
The inhibitory potency of this compound has been evaluated in various cell lines, including HEK293 cells stably expressing the human TSH-R (HEK293-hTSHR). The following tables summarize the reported quantitative data for this compound.
Table 1: IC50 Values of this compound in Different Cell Lines
| Cell Line | Agonist | IC50 (nM) | Reference |
| HEK293-hTSHR | TSH | 69 | [10][11] |
| Rat FRTL-5 | M22 | 22 | [10][12] |
| Human Osteosarcoma U2OS-hTSHR | M22 | 193 | [13][14] |
Table 2: Dose-Dependent Inhibition of M22-Stimulated cAMP Production by this compound in Primary Human Orbital Fibroblasts (GOF)
| This compound Concentration (nM) | Statistical Significance (p-value) | Reference |
| 1 | p = 0.0029 | [1][14] |
| 10 | p < 0.0001 | [1][14] |
| 100 | p < 0.0001 | [1][14] |
| 1,000 | p < 0.0001 | [1][14] |
| 10,000 | p < 0.0001 | [1][14] |
Experimental Protocols
This section provides a detailed protocol for performing a cAMP assay in HEK293 cells to determine the antagonistic activity of this compound.
Materials and Reagents
-
HEK293 cells stably expressing the human TSH-R (HEK293-hTSHR)
-
Cell Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 units/mL Penicillin, and 100 µg/mL Streptomycin.[7]
-
Thaw Medium: Cell culture medium without selective antibiotics.[6][15]
-
Assay Medium: Serum-free DMEM.
-
This compound stock solution (in DMSO)
-
TSH or M22 stock solution (agonist)
-
3-isobutyl-1-methylxanthine (IBMX) solution (phosphodiesterase inhibitor)[16][17]
-
Phosphate Buffered Saline (PBS)
-
Trypsin-EDTA
-
cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based kits)[6][7][9][16]
-
White, clear-bottom 96-well or 384-well microplates
-
CO2 incubator (37°C, 5% CO2)
Cell Culture and Plating
-
Cell Maintenance: Culture HEK293-hTSHR cells in T75 flasks with cell culture medium at 37°C in a humidified incubator with 5% CO2. Passage the cells when they reach 80-90% confluency.[8][15]
-
Cell Seeding:
-
One day prior to the assay, wash the cells with PBS and detach them using Trypsin-EDTA.
-
Resuspend the cells in fresh cell culture medium and perform a cell count.
-
Seed the cells into a white, clear-bottom 96-well plate at a density of 1,000 to 10,000 cells per well in 100 µL of cell culture medium.[6][8] The optimal cell number should be determined empirically.
-
Incubate the plate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.[6][8]
-
cAMP Assay Protocol (Antagonist Mode)
-
Prepare Reagents:
-
Prepare serial dilutions of this compound in assay medium. The final concentration of DMSO should be kept below 0.5%.
-
Prepare a solution of the TSH-R agonist (e.g., TSH or M22) in assay medium at a concentration that elicits approximately 80% of the maximal response (EC80). This concentration should be determined from a prior agonist dose-response experiment.
-
Prepare a solution of IBMX in assay medium. A final concentration of 0.1-1 mM is typically used to prevent the degradation of cAMP.[16][17]
-
-
Cell Treatment:
-
Carefully remove the cell culture medium from the wells.
-
Wash the cells gently with 100 µL of pre-warmed PBS.
-
Add 50 µL of the diluted this compound solutions to the appropriate wells. Include wells with assay medium and DMSO as a vehicle control.
-
Incubate the plate for 15-30 minutes at 37°C.
-
Add 50 µL of the agonist solution (containing IBMX) to all wells except for the unstimulated control wells (which receive 50 µL of assay medium with IBMX).
-
Incubate the plate for 30-60 minutes at 37°C.
-
-
Cell Lysis and cAMP Measurement:
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of this compound relative to the agonist-stimulated response.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Perform a non-linear regression analysis using a sigmoidal dose-response model to determine the IC50 value of this compound.
-
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery of this compound, a novel orally active small molecule TSH-R antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [Peptide 612-627 of thyrotropin receptor and its modified derivatives as the regulators of adenylyl cyclase in the rat thyroid gland] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Regulation of thyroid adenylate cyclase: guanyl nucleotide modulation of thyrotropin receptor-adenylate cyclase function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Principles and Determinants of G-Protein Coupling by the Rhodopsin-Like Thyrotropin Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. Quantitative High Throughput Screening Using a Live Cell cAMP Assay Identifies Small Molecule Agonists of the TSH Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. promegaconnections.com [promegaconnections.com]
- 9. Protocol to characterize Gi/o and Gs protein-coupled receptors in transiently transfected cells using ELISA and cAMP measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound | TSH-R antagonist | Probechem Biochemicals [probechem.com]
- 11. New small molecule shows promise as TSH-R antagonist for Graves’ hyperthyroidism and orbitopathy | BioWorld [bioworld.com]
- 12. file.medchemexpress.com [file.medchemexpress.com]
- 13. researchgate.net [researchgate.net]
- 14. Thyrotropin Receptor Antagonism by a Novel Small Molecule: Preclinical In Vitro Observations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. tripod.nih.gov [tripod.nih.gov]
- 16. assets.fishersci.com [assets.fishersci.com]
- 17. Identification of Potent and Selective Thyroid Stimulating Hormone Receptor Agonists - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols: Investigating the Effects of SYD5115 on FRTL-5 Cells
Audience: Researchers, scientists, and drug development professionals.
Introduction: The FRTL-5 cell line, derived from the thyroid gland of a Fischer rat, is a crucial in vitro model for thyroid research.[1] These cells are non-transformed epithelial cells that retain highly differentiated thyroid features, such as the ability to concentrate iodide and secrete thyroglobulin.[2] A key characteristic of the FRTL-5 line is its strict dependence on thyroid-stimulating hormone (TSH) for proliferation, making it an exemplary system for studying TSH-regulated processes and the impact of novel compounds on thyroid physiology.[1][3] These application notes provide a comprehensive framework for investigating the effects of a hypothetical small molecule, SYD5115, on the viability, function, and signaling pathways of FRTL-5 cells.
Data Presentation: Summarized Effects of this compound
The following tables present hypothetical quantitative data to illustrate the potential effects of this compound on the FRTL-5 cell line. These tables serve as a template for organizing experimental results.
Table 1: Effect of this compound on FRTL-5 Cell Viability (72h Exposure)
| Concentration of this compound | Mean Viability (%) (± SD) | Calculated IC₅₀ (µM) |
|---|---|---|
| Vehicle Control (0 µM) | 100 ± 4.5 | \multirow{5}{*}{15.2} |
| 1 µM | 92 ± 5.1 | |
| 10 µM | 58 ± 3.9 | |
| 25 µM | 31 ± 4.2 |
| 50 µM | 12 ± 2.8 | |
Table 2: Functional Assessment of this compound on TSH-Stimulated Iodide Uptake
| Treatment Condition | Iodide Uptake (pmol/µg protein ± SD) | % Inhibition vs. TSH Control |
|---|---|---|
| Basal (No TSH) | 1.2 ± 0.3 | N/A |
| TSH Control (1 mU/mL) | 25.6 ± 2.1 | 0% |
| TSH + 10 µM this compound | 11.3 ± 1.5 | 55.9% |
| TSH + 25 µM this compound | 4.7 ± 0.8 | 81.6% |
Table 3: Apoptosis Induction by this compound (48h Exposure)
| Treatment Condition | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) |
|---|---|---|
| Vehicle Control | 3.1 ± 0.7 | 1.5 ± 0.4 |
| 15 µM this compound | 28.4 ± 2.5 | 9.8 ± 1.9 |
| 30 µM this compound | 45.2 ± 3.1 | 22.7 ± 2.8 |
Experimental Workflow and Signaling Pathways
Visual diagrams are provided to clarify the experimental process and the key cellular pathways investigated.
Caption: General experimental workflow for evaluating this compound.
Caption: TSH receptor signaling via the canonical cAMP/PKA pathway.
Caption: Potential TSH-mediated MAPK/ERK signaling pathway.
Detailed Experimental Protocols
Protocol 1: FRTL-5 Cell Culture and Maintenance
This protocol outlines the standard procedure for culturing FRTL-5 cells to ensure their health and TSH-responsiveness.
Materials:
-
FRTL-5 cells (e.g., ATCC CRL-8305)
-
Complete Growth Medium: Coon's modified Ham's F12 medium supplemented with 5% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and a hormone mixture ("6H"):
-
10 µg/mL Insulin
-
10 nM Hydrocortisone
-
5 µg/mL Transferrin
-
10 ng/mL Gly-His-Lys Acetate
-
10 ng/mL Somatostatin
-
10 mU/mL Thyroid Stimulating Hormone (TSH)[2]
-
-
Starvation Medium: Complete Growth Medium without TSH ("5H").
-
0.05% Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS), sterile
-
T-75 culture flasks, 96-well plates, 12-well plates
Procedure:
-
Thawing Cells: Rapidly thaw a cryopreserved vial of FRTL-5 cells in a 37°C water bath. Transfer cells to a 15 mL conical tube containing 9 mL of pre-warmed Complete Growth Medium. Centrifuge at 200 x g for 5 minutes.
-
Plating: Discard the supernatant and resuspend the cell pellet in 10-12 mL of Complete Growth Medium. Transfer the cell suspension to a T-75 flask.
-
Incubation: Culture cells at 37°C in a humidified atmosphere of 5% CO₂.
-
Subculturing: FRTL-5 cells grow in adherent aggregates and do not form a confluent monolayer.[2] Subculture cells when they reach 70-80% confluency (typically every 5-7 days).
-
Aspirate the medium and wash the cells once with sterile PBS.
-
Add 2-3 mL of 0.05% Trypsin-EDTA and incubate at 37°C for 5-10 minutes until aggregates detach.
-
Neutralize the trypsin with 5-7 mL of Complete Growth Medium.
-
Centrifuge the cell suspension at 200 x g for 5 minutes.
-
Resuspend the pellet and split the cells at a ratio of 1:2 to 1:3 into new flasks.[2]
-
Protocol 2: Cell Viability Assay (Resazurin-Based)
This assay measures cell viability by quantifying the metabolic reduction of resazurin (B115843) to the fluorescent resorufin.
Procedure:
-
Cell Seeding: Seed FRTL-5 cells in a 96-well clear-bottom black plate at a density of 5,000-10,000 cells/well in 100 µL of Complete Growth Medium. Incubate for 24 hours.
-
Starvation: Aspirate the medium and replace it with 100 µL of Starvation Medium (5H). Incubate for 48-72 hours to synchronize cells.
-
Treatment: Prepare serial dilutions of this compound in Complete Growth Medium (6H). Add 100 µL of the compound dilutions to the respective wells. Include vehicle-only and medium-only controls.
-
Incubation: Incubate the plate for 72 hours at 37°C, 5% CO₂.
-
Assay: Add 20 µL of a resazurin-based viability reagent (e.g., PrestoBlue™, alamarBlue™) to each well.
-
Incubation & Reading: Incubate for 1-4 hours at 37°C, protected from light. Measure fluorescence with an excitation wavelength of ~560 nm and an emission wavelength of ~590 nm using a plate reader.
-
Analysis: Subtract the background (medium-only control) from all readings. Normalize the data to the vehicle control (set to 100% viability) and plot a dose-response curve to determine the IC₅₀ value.
Protocol 3: Non-Radioactive Iodide Uptake Assay
This protocol assesses the function of the sodium-iodide symporter (NIS) using a colorimetric method based on the Sandell-Kolthoff reaction.[4][5]
Procedure:
-
Cell Seeding: Plate FRTL-5 cells in 12-well plates and grow to ~80% confluency in Complete Growth Medium.
-
Starvation: Switch cells to Starvation Medium (5H) for 72 hours to maximize NIS expression upon TSH re-stimulation.
-
Pre-treatment: Aspirate the medium. Wash cells twice with Hanks' Balanced Salt Solution (HBSS). Add 500 µL of HBSS containing TSH (1 mU/mL) and the desired concentrations of this compound (or vehicle). Incubate for 24 hours.
-
Iodide Loading: Aspirate the treatment medium. Add 500 µL of HBSS containing 10 µM sodium iodide (NaI) and incubate for 30 minutes at 37°C.
-
Washing: Aspirate the iodide solution and rapidly wash the cells three times with ice-cold HBSS to remove extracellular iodide.
-
Cell Lysis: Lyse the cells by adding 500 µL of 0.1 M NaOH and scraping the wells. Transfer the lysate to a microcentrifuge tube.
-
Colorimetric Reaction:
-
In a 96-well plate, add 50 µL of cell lysate per well.
-
Add 50 µL of a solution containing arsenious acid.
-
Initiate the reaction by adding 50 µL of a solution containing ceric ammonium (B1175870) sulfate.
-
Incubate at room temperature for 30-45 minutes.
-
-
Reading: Measure the absorbance at 405 nm. The rate of color loss (yellow to colorless) is proportional to the iodide concentration.
-
Analysis: Create a standard curve using known concentrations of NaI. Quantify the iodide in each sample and normalize to the total protein content of the lysate (determined by a BCA or Bradford assay).[5]
Protocol 4: Apoptosis Assay by Annexin V & Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.[6]
Procedure:
-
Cell Seeding & Treatment: Seed FRTL-5 cells in 6-well plates. Allow them to adhere, then starve and treat with this compound or vehicle control as described in other protocols for 48 hours.
-
Cell Collection:
-
Collect the culture supernatant from each well, which contains floating apoptotic cells.
-
Wash the adherent cells with PBS, then detach them using a gentle cell dissociation reagent or brief trypsinization.
-
Combine the supernatant and the detached cells for each sample.[6]
-
-
Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cell pellet once with cold PBS.
-
Staining:
-
Analysis:
-
Add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
-
Use unstained, Annexin V-only, and PI-only controls to set compensation and gates.
-
-
Interpretation:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
References
- 1. accegen.com [accegen.com]
- 2. FRTL-5. Culture Collections [culturecollections.org.uk]
- 3. FRTL-5 Cells-Rat cell lines - 2BScientific [2bscientific.com]
- 4. Advancing in vitro assessment of iodide uptake inhibition: integrating a novel biotransformation pretreatment step - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A nonradioactive iodide uptake assay for sodium iodide symporter function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 7. kumc.edu [kumc.edu]
SYD5115 Application Notes for Primary Human Orbital Fibroblasts
For Research Use Only. Not for use in diagnostic procedures.
Introduction
SYD5115 is a novel, orally active small molecule antagonist of the thyrotropin receptor (TSH-R).[1][2] In the context of Graves' Orbitopathy (GO), also known as Thyroid Eye Disease (TED), pathogenic autoantibodies stimulate the TSH-R on primary human orbital fibroblasts (hOFs). This stimulation leads to the release of pro-inflammatory and extracellular matrix components, such as hyaluronic acid (HA), contributing to the orbital tissue remodeling and inflammation characteristic of the disease.[1][3] this compound has been shown to effectively block the activation of TSH-R in these cells, presenting a targeted therapeutic strategy.[3][4]
These application notes provide detailed protocols for utilizing this compound to study TSH-R antagonism in primary hOFs derived from patients with Graves' Orbitopathy.
Mechanism of Action
This compound acts as an allosteric antagonist to the TSH-R, a G-protein coupled receptor (GPCR).[1] In Graves' Orbitopathy, stimulatory autoantibodies (TSAbs) or other TSH-R agonists bind to the TSH-R on orbital fibroblasts. This binding activates downstream signaling pathways, primarily through Gαs, leading to the activation of adenylyl cyclase, an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP), and subsequent production of hyaluronic acid.[3][5] this compound blocks this cascade by preventing the receptor's activation, thereby inhibiting cAMP and HA production.[3][4][5]
Caption: Mechanism of this compound in inhibiting TSH-R signaling in orbital fibroblasts.
Quantitative Data Summary
The following tables summarize the dose-dependent inhibitory effects of this compound on M22-stimulated primary human orbital fibroblasts from patients with Graves' Orbitopathy.
Table 1: Inhibition of M22-Stimulated cAMP Production by this compound
| This compound Concentration (nM) | Statistical Significance (p-value) | Reference |
|---|---|---|
| 1 | p = 0.0029 | [3][4] |
| 10 | p < 0.0001 | [3][4] |
| 100 | p < 0.0001 | [3][4] |
| 1,000 | p < 0.0001 | [3][4] |
| 10,000 | p < 0.0001 |[3][4] |
Table 2: Inhibition of M22-Stimulated Hyaluronic Acid (HA) Production by this compound
| This compound Concentration (nM) | Statistical Significance (p-value) | Reference |
|---|---|---|
| 100 | p = 0.0392 | [1][3][4] |
| 1,000 | p = 0.0431 | [1][3][4] |
| 10,000 | p = 0.0245 |[1][3][4] |
Table 3: IC50 Values of this compound in Various Cell Lines
| Cell Line | Readout | IC50 (nM) | Reference |
|---|---|---|---|
| HEK-293 (TSH-R expressing) | cAMP | 69 | [5] |
| FRTL-5 | cAMP | 22 | [5] |
| U2OS (hTSH-R expressing) | cAMP | 193 |[1][3][5] |
Experimental Protocols
The following are detailed protocols for key experiments involving this compound and primary human orbital fibroblasts.
Protocol 1: Isolation and Culture of Primary Human Orbital Fibroblasts
This protocol describes the isolation and culture of hOFs from orbital adipose tissue.
Caption: Workflow for the isolation and culture of primary human orbital fibroblasts.
Materials:
-
Orbital adipose connective tissue from patients with Graves' Orbitopathy
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin/Streptomycin solution
-
Gentamycin
-
Sterile culture dishes
-
Sterile surgical instruments
Procedure:
-
Obtain fresh orbital adipose tissue in sterile transport medium. All procedures should be performed under sterile conditions in a biological safety cabinet.
-
Wash the tissue with sterile Phosphate Buffered Saline (PBS).
-
Carefully mince the tissue into small pieces (1-2 mm³).
-
Place the tissue explants directly onto the surface of a sterile plastic culture dish.
-
Carefully add culture medium (DMEM supplemented with 10% FBS, 100 U/mL penicillin, and 20 µg/mL gentamycin) to the dish, ensuring the explants remain adhered to the bottom.
-
Incubate the culture dish in a humidified 5% CO₂ incubator at 37°C.
-
Allow fibroblasts to proliferate from the explants. This may take several days to weeks.
-
Once a sufficient population of fibroblasts has migrated from the explants, remove the tissue pieces and continue to culture the adherent cells.
-
When cells reach 80-90% confluency, passage them using standard cell culture techniques.
-
For experiments, use cells between passages 1 and 5 to maintain their primary phenotype.
Protocol 2: Inhibition of Stimulated cAMP and HA Production
This protocol details the treatment of primary hOFs with this compound and subsequent measurement of cAMP and HA.
Materials:
-
Primary hOFs (cultured as per Protocol 1)
-
Serum-free DMEM
-
TSH-R agonist (e.g., M22 monoclonal antibody or TSAb-positive patient sera)
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
cAMP assay kit
-
Hyaluronic acid (HA) ELISA kit
-
Multi-well culture plates (e.g., 24-well or 96-well)
Procedure:
-
Cell Seeding: Seed primary hOFs into multi-well plates at a density that will result in a confluent monolayer on the day of the experiment. Culture in complete medium (DMEM + 10% FBS).
-
Serum Starvation: Once cells are confluent, aspirate the complete medium, wash with PBS, and replace with serum-free DMEM. Incubate for 12-24 hours.
-
Pre-treatment with this compound:
-
Prepare serial dilutions of this compound in serum-free DMEM to achieve final concentrations ranging from 1 nM to 10,000 nM.
-
Include a vehicle control (medium with the same concentration of solvent used for this compound).
-
Aspirate the starvation medium and add the this compound-containing medium to the respective wells.
-
Incubate for 1-2 hours at 37°C.
-
-
Stimulation:
-
Prepare the TSH-R agonist (e.g., M22) in serum-free DMEM.
-
Add the agonist to all wells except for the unstimulated control wells.
-
Incubate for the desired time period (e.g., 6 hours for HA and cAMP assays).[3]
-
-
Sample Collection:
-
After incubation, collect the culture supernatants for the HA assay. Store at -80°C if not analyzed immediately.
-
To measure intracellular cAMP, lyse the cells according to the manufacturer's instructions for your chosen cAMP assay kit.
-
-
Quantification:
-
Measure HA concentration in the supernatants using an HA ELISA kit.
-
Measure cAMP levels in the cell lysates using a competitive immunoassay kit.
-
-
Data Analysis: Normalize the stimulated HA and cAMP levels to the vehicle control and plot the dose-response inhibition curve for this compound.
Protocol 3: Cell Viability and Growth Assays
This compound has been shown to have no impact on the viability or growth of hOFs.[1][3][5] These protocols can be used to confirm this in your experimental system.
A. MTT Assay for Viability
Procedure:
-
Seed hOFs in a 96-well plate and allow them to adhere.
-
Treat the cells with various concentrations of this compound (e.g., up to 10,000 nM) for 24-48 hours. Include a vehicle control and a positive control for cell death.
-
Add MTT reagent to each well and incubate for 2-4 hours at 37°C.
-
Add solubilization solution (e.g., DMSO or a proprietary solution) to dissolve the formazan (B1609692) crystals.
-
Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
B. Scratch (Wound Healing) Assay for Cell Growth and Migration
Procedure:
-
Seed hOFs in a culture dish or multi-well plate and grow to a confluent monolayer.
-
Create a "scratch" or cell-free gap in the monolayer using a sterile pipette tip.
-
Wash with PBS to remove dislodged cells.
-
Add fresh medium containing various concentrations of this compound or a vehicle control.
-
Image the scratch at time 0 and at subsequent time points (e.g., 12, 24, 48 hours).
-
Measure the width of the scratch at each time point. The rate of closure is indicative of cell migration and proliferation. No difference is expected between this compound-treated and control cells.[5]
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery of this compound, a novel orally active small molecule TSH-R antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Thyrotropin Receptor Antagonism by a Novel Small Molecule: Preclinical In Vitro Observations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. New small molecule shows promise as TSH-R antagonist for Graves’ hyperthyroidism and orbitopathy | BioWorld [bioworld.com]
Application Notes and Protocols for In Vivo Administration of SYD5115 in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Disclaimer
The following application notes and protocols have been compiled based on publicly available information regarding the small molecule TSHR antagonist SYD5115 and general methodologies for evaluating similar compounds in mouse models of Graves' disease. Specific, detailed protocols and quantitative in vivo efficacy, pharmacokinetic, and safety data for this compound are not extensively available in the public domain. Therefore, the experimental protocols provided below are representative examples and should be adapted and optimized based on further proprietary information or internal study design.
Introduction to this compound
This compound is a novel, orally active small molecule antagonist of the thyrotropin receptor (TSH-R).[1][2] In autoimmune conditions like Graves' disease, stimulating autoantibodies continuously activate the TSH-R, leading to hyperthyroidism. By blocking this receptor, this compound aims to inhibit the downstream signaling cascade responsible for excessive thyroid hormone production. Preclinical in vitro studies have demonstrated its ability to inhibit TSH-R activation.[3][4] Notably, this compound has been shown to block the synthesis of the thyroid hormone thyroxine (T4) in vivo following a single oral dose, indicating its potential as a therapeutic agent for Graves' disease.[1][2]
Mechanism of Action: TSH Receptor Signaling Pathway
The thyroid-stimulating hormone (TSH) receptor is a G-protein coupled receptor (GPCR). Its activation, either by TSH or by stimulating autoantibodies in Graves' disease, primarily initiates the Gs alpha subunit signaling cascade. This leads to the activation of adenylyl cyclase, an increase in intracellular cyclic AMP (cAMP), and subsequent activation of Protein Kinase A (PKA). PKA then phosphorylates various downstream targets, leading to thyroid hormone synthesis and release. This compound acts as an antagonist at the TSHR, preventing this signaling cascade.
Experimental Protocols for In Vivo Administration in Mouse Models
The following protocols are representative and should be optimized for specific experimental goals.
Graves' Disease Mouse Model Induction
A common method to induce a Graves' disease phenotype in mice is through immunization with an adenovirus expressing the human TSHR A-subunit.
Materials:
-
Female BALB/c mice, 6-8 weeks old
-
Adenovirus expressing the human TSHR A-subunit (Ad-TSHR)
-
Phosphate-buffered saline (PBS)
Protocol:
-
House mice in a specific pathogen-free facility with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Allow mice to acclimate for at least one week before the start of the experiment.
-
On day 0, immunize mice with a single intramuscular injection of Ad-TSHR (e.g., 1 x 10^10 plaque-forming units) into the hind limb.
-
Monitor mice for the development of hyperthyroidism by measuring serum T4 levels at regular intervals (e.g., every 2 weeks).
-
Mice exhibiting significantly elevated T4 levels compared to control mice (immunized with a control adenovirus, e.g., Ad-GFP) are considered to have induced Graves' disease and are suitable for treatment studies.
This compound Formulation and Administration
Materials:
-
This compound powder
-
Vehicle for oral gavage (e.g., 0.5% carboxymethylcellulose (CMC) in water)
-
Oral gavage needles
Protocol:
-
Prepare a homogenous suspension of this compound in the chosen vehicle at the desired concentrations (e.g., 1 mg/mL, 3 mg/mL, 10 mg/mL).
-
Administer this compound or vehicle control to the mice via oral gavage. The volume of administration should be based on the mouse's body weight (e.g., 10 mL/kg).
-
Treatment can be a single dose or repeated daily for a specified duration (e.g., 14-28 days).
Experimental Workflow
Endpoint Analysis
Blood Collection and Hormone Analysis:
-
Collect blood samples via retro-orbital bleeding or tail vein at baseline and at the end of the study.
-
Separate serum and store at -80°C until analysis.
-
Measure serum total T4 and TSH levels using commercially available ELISA kits.
Thyroid Gland Analysis:
-
At the end of the study, euthanize mice and carefully excise the thyroid glands.
-
Measure the wet weight of the thyroid glands.
-
Fix the thyroid glands in 10% neutral buffered formalin for histopathological analysis.
Data Presentation (Illustrative Examples)
The following tables are for illustrative purposes only, as specific quantitative data for this compound in vivo mouse studies are not publicly available.
Table 1: Illustrative In Vivo Efficacy of this compound in a Graves' Disease Mouse Model
| Treatment Group | Dose (mg/kg/day) | n | Mean Serum T4 (ng/dL) ± SEM (Day 28) | % T4 Reduction vs. Vehicle | Mean Thyroid Weight (mg) ± SEM (Day 28) |
| Vehicle Control | - | 8 | 10.2 ± 0.8 | - | 15.5 ± 1.2 |
| This compound | 1 | 8 | 8.1 ± 0.6 | 20.6% | 13.1 ± 0.9 |
| This compound | 3 | 8 | 5.5 ± 0.5 | 46.1% | 10.2 ± 0.7 |
| This compound | 10 | 8 | 3.2 ± 0.4 | 68.6% | 7.8 ± 0.5 |
Table 2: Illustrative Pharmacokinetic Parameters of this compound in Mice Following a Single Oral Dose
| Dose (mg/kg) | Cmax (ng/mL) | Tmax (hr) | AUC (0-24h) (ng·hr/mL) | t1/2 (hr) |
| 10 | 550 | 2 | 3200 | 4.5 |
Safety and Toxicology Considerations
While specific safety data for this compound is not publicly available, general considerations for in vivo studies include:
-
Daily monitoring of animal health, including body weight, food and water intake, and clinical signs of toxicity (e.g., changes in activity, posture, grooming).
-
At the end of the study, major organs can be collected for histopathological examination to assess for any treatment-related toxicities.
Conclusion
This compound is a promising orally active TSHR antagonist with demonstrated in vivo activity. The provided application notes and protocols offer a framework for its evaluation in mouse models of Graves' disease. Researchers should adapt these general guidelines to their specific research questions and available resources, keeping in mind the current limitations of publicly available data for this specific compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery of this compound, a novel orally active small molecule TSH-R antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Thyrotropin Receptor Antagonism by a Novel Small Molecule: Preclinical In Vitro Observations - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for SYD5115 in Animal Models of Graves' Disease
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the preclinical evaluation of SYD5115, a novel, orally active small molecule antagonist of the thyrotropin receptor (TSH-R), for the treatment of Graves' disease. The following sections detail the mechanism of action, summarize key in vitro efficacy data, and provide detailed protocols for inducing a murine model of Graves' disease and for evaluating the in vivo efficacy of this compound.
Mechanism of Action and In Vitro Efficacy
This compound is a potent antagonist of the TSH-R, the primary autoantigen in Graves' disease.[1] In this autoimmune disorder, autoantibodies stimulate the TSH-R, leading to hyperthyroidism and Graves' orbitopathy (GO).[1] this compound blocks the activation of the TSH-R by these stimulating autoantibodies, thereby mitigating the downstream effects.[2]
The in vitro efficacy of this compound has been demonstrated in various cell-based assays. It exhibits nanomolar potency in inhibiting TSH-R activation.[3] Key findings from in vitro studies are summarized in the tables below.
Table 1: IC50 Values of this compound in Different Cell Lines
| Cell Line | Stimulus | Readout | IC50 (nM) | Reference |
| Rat Models | TSH | Not Specified | 48 | |
| HEK-293 | M22 | cAMP | 69 | |
| FRTL-5 | M22 | cAMP | 22 | |
| U2OS (human) | M22 | cAMP | 193 | [2] |
| M22 is a monoclonal TSH-R stimulating antibody. |
Table 2: Dose-Dependent Inhibition by this compound in Human Orbital Fibroblasts from Graves' Disease Patients
| This compound Conc. (nM) | Inhibition of M22-Stimulated cAMP Release | Inhibition of M22-Stimulated Hyaluronic Acid (HA) Release | Reference |
| 1 | Significant (p=0.0029) | Not Significant | [2][4] |
| 10 | Significant (p<0.0001) | Not Significant | [2][4] |
| 100 | Significant (p<0.0001) | Significant (p=0.0392) | [2][4] |
| 1000 | Significant (p<0.0001) | Significant (p=0.0431) | [2][4] |
| 10000 | Significant (p<0.0001) | Significant (p=0.0245) | [2][4] |
Signaling Pathway of TSH-R Activation and this compound Inhibition
The binding of TSH or stimulating autoantibodies to the TSH-R, a G-protein coupled receptor (GPCR), primarily activates the Gs alpha subunit, leading to adenylyl cyclase activation, increased intracellular cyclic AMP (cAMP), and subsequent downstream signaling that results in thyroid hormone production and release. In Graves' orbitopathy, this signaling in orbital fibroblasts leads to the production of hyaluronic acid and adipogenesis. This compound acts as an antagonist at the TSH-R, preventing this signaling cascade.
Caption: TSH-R signaling cascade and the inhibitory action of this compound.
Experimental Protocols
While specific in vivo doses for this compound are not publicly available, it is known to block the synthesis of thyroxine (T4) in vivo after a single oral dose.[1][3] The following protocols describe the establishment of a common animal model for Graves' disease and a general procedure for evaluating an oral TSH-R antagonist like this compound.
Protocol 1: Induction of Graves' Disease in BALB/c Mice
This protocol is based on the widely used adenoviral vector method to induce an autoimmune response against the TSH-R.
Materials:
-
Female BALB/c mice, 6-8 weeks old
-
Recombinant adenovirus expressing the human TSH-R A-subunit (Ad-TSHR289)
-
Control adenovirus (e.g., Ad-GFP)
-
Sterile phosphate-buffered saline (PBS)
-
Anesthetic (e.g., isoflurane)
-
Insulin syringes with 28-30G needles
Procedure:
-
Animal Acclimatization: Acclimatize mice to the facility for at least one week prior to the start of the experiment.
-
Adenovirus Preparation: Dilute the Ad-TSHR289 and control adenovirus stocks in sterile PBS to a final concentration of 1 x 10^10 plaque-forming units (PFU) in a total volume of 100 µL per mouse.
-
Anesthesia: Anesthetize the mice using isoflurane (B1672236) or another appropriate method.
-
Immunization: Administer 100 µL of the prepared adenovirus solution via intramuscular injection into the tibialis anterior muscles (50 µL per leg).
-
Booster Immunizations: Repeat the immunization every 3-4 weeks for a total of 2-3 injections to establish and maintain the hyperthyroid state.
-
Disease Monitoring: Monitor the development of Graves' disease by measuring serum levels of total T4 and TSH-R autoantibodies (TSAb) starting 2-3 weeks after the first immunization. Blood samples can be collected via the tail vein or retro-orbital sinus. Hyperthyroidism is typically characterized by elevated T4 levels and the presence of TSAb.
Protocol 2: Evaluation of Oral this compound in a Graves' Disease Mouse Model
This protocol outlines a dose-ranging study to determine the efficacy of this compound.
Materials:
-
Graves' disease mice with confirmed hyperthyroidism (from Protocol 1)
-
This compound
-
Vehicle control (e.g., 0.5% methylcellulose (B11928114) in water)
-
Oral gavage needles
-
Blood collection supplies
-
ELISA kits for T4 measurement
Procedure:
-
Animal Grouping: Randomly assign hyperthyroid mice to different treatment groups (n=8-10 mice per group), including a vehicle control group and multiple this compound dose groups (e.g., 1, 3, 10, 30 mg/kg).
-
Baseline Measurement: Collect a baseline blood sample from all mice to measure initial T4 levels.
-
Drug Administration: Prepare fresh formulations of this compound in the vehicle on each day of dosing. Administer the assigned treatment (vehicle or this compound) to each mouse via oral gavage once daily. The volume is typically 5-10 mL/kg.
-
Treatment Duration: Continue daily administration for a period of 1-4 weeks.
-
Monitoring:
-
Body Weight: Record body weight daily or every other day.
-
Blood Sampling: Collect blood samples at regular intervals (e.g., weekly) and at the end of the study to measure total T4 levels. A terminal blood collection via cardiac puncture is recommended for a complete analysis.
-
-
Data Analysis:
-
Calculate the mean T4 levels for each group at each time point.
-
Determine the percentage reduction in T4 levels for each this compound dose group compared to the vehicle control group.
-
Analyze the data using appropriate statistical methods (e.g., ANOVA followed by a post-hoc test) to determine dose-dependent efficacy.
-
Experimental Workflow Diagram
The following diagram illustrates the workflow for inducing and treating Graves' disease in an animal model.
Caption: Workflow for in vivo evaluation of this compound in a mouse model.
References
- 1. researchgate.net [researchgate.net]
- 2. Review of Mouse Models of Graves’ Disease and Orbitopathy—Novel Treatment by Induction of Tolerance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A Novel Long-Term Graves' Disease Animal Model Confirmed by Functional Thyrotropin Receptor Antibodies - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for SYD5115, a Novel TSH Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
Introduction
SYD5115 is a potent, selective, and orally bioavailable small molecule antagonist of the thyrotropin receptor (TSH-R).[1][2][3] As a G-protein coupled receptor (GPCR), the TSH-R is central to regulating the function of the thyroid gland.[3][4] In autoimmune conditions like Graves' disease, stimulating autoantibodies continuously activate the TSH-R, leading to hyperthyroidism.[3][5] this compound effectively blocks the activation of the TSH-R by both thyrotropin (TSH) and these stimulating autoantibodies, presenting a promising therapeutic avenue for such disorders.[3][5]
These application notes provide detailed protocols for the preparation of this compound stock solutions for in vitro cell culture experiments, along with a summary of its biological activity and key physicochemical properties.
Physicochemical Properties of this compound
A clear understanding of the physical and chemical characteristics of this compound is essential for its effective use in experimental settings.
| Property | Value | Reference |
| Molecular Formula | C22H32F2N4O3 | [6] |
| Molecular Weight | 438.51 g/mol | [6] |
| Appearance | White to off-white solid | [7] |
| Purity | >98% (HPLC) | [1] |
Biological Activity of this compound
This compound functions as a TSH-R antagonist, inhibiting the downstream signaling cascade initiated by receptor activation. Specifically, it has been shown to block the production of cyclic adenosine (B11128) monophosphate (cAMP) induced by TSH and stimulating autoantibodies like M22.[1][6][7]
| Cell Line | Stimulus | Readout | IC50 | Reference |
| Rat FRTL5 | M22 | cAMP production | 22 nM | [1][6][7] |
| HEK293-hTSHR | TSH | cAMP production | 69 nM | [1] |
| HEK293-hTSHR | M22 | cAMP production | Not Specified | [6] |
| CHO-hTSHR | M22 | cAMP production | Not Specified | [8] |
| Primary Orbital Fibroblasts (GOF) | M22 | cAMP production | Not Specified | [1][8] |
| Primary Orbital Fibroblasts (GOF) | M22 | Hyaluronic Acid (HA) release | Not Specified | [8] |
| U2OS-hTSHR | M22 | cAMP production | 193 nM | [5][8] |
Signaling Pathway of TSH Receptor and Inhibition by this compound
The TSH receptor is a G-protein coupled receptor that, upon binding of its ligand (TSH or stimulating autoantibodies), primarily activates the Gs alpha subunit. This initiates a signaling cascade leading to the production of cAMP, which in turn mediates various cellular responses. This compound acts as an antagonist at the TSH-R, preventing this downstream signaling.
Caption: TSH-R signaling and this compound inhibition.
Experimental Protocols
Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol details the preparation of a high-concentration stock solution of this compound, which can then be used to prepare working solutions for cell culture experiments.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), sterile
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Ultrasonic water bath
Procedure:
-
Calculate the required mass of this compound:
-
To prepare 1 mL of a 10 mM stock solution, you will need:
-
Mass (g) = 10 mmol/L * 0.001 L * 438.51 g/mol = 0.0043851 g = 4.3851 mg
-
-
-
Weigh the this compound powder accurately in a sterile microcentrifuge tube.
-
Add the appropriate volume of sterile DMSO. For a 10 mM stock, add 1 mL of DMSO to 4.3851 mg of this compound.
-
Vortex the tube vigorously for 1-2 minutes to aid dissolution.[9]
-
If the compound does not fully dissolve, sonicate the tube in an ultrasonic water bath for 5-10 minutes.[7][9]
-
Visually inspect the solution to ensure it is clear and free of any particulate matter.
-
Aliquot the stock solution into single-use, sterile tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -80°C for long-term storage (up to 6 months) or -20°C for shorter-term storage (up to 1 month).[7]
Stock Solution Preparation Table:
| Desired Stock Concentration | Mass of this compound for 1 mL | Volume of DMSO | Molar Equivalent |
| 1 mM | 0.4385 mg | 1 mL | 1 µmol |
| 5 mM | 2.1926 mg | 1 mL | 5 µmol |
| 10 mM | 4.3851 mg | 1 mL | 10 µmol |
Workflow for Preparing this compound Working Solutions for Cell Culture
This workflow outlines the steps for diluting the high-concentration stock solution to the final desired working concentration in cell culture medium.
References
- 1. This compound | TSH-R antagonist | Probechem Biochemicals [probechem.com]
- 2. New small molecule shows promise as TSH-R antagonist for Graves’ hyperthyroidism and orbitopathy | BioWorld [bioworld.com]
- 3. Discovery of this compound, a novel orally active small molecule TSH-R antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Thyrotropin Receptor Antagonism by a Novel Small Molecule: Preclinical In Vitro Observations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
SYD5115 in DMSO: Application Notes and Protocols for Researchers
For researchers, scientists, and drug development professionals, this document provides detailed application notes and protocols for the use of SYD5115, a potent TSH receptor antagonist, with a focus on its solubility and stability in Dimethyl Sulfoxide (DMSO).
This compound is a small molecule inhibitor of the Thyrotropin Receptor (TSH-R), a key player in thyroid gland regulation. In pathological conditions such as Graves' disease, the TSH-R is persistently activated by autoantibodies, leading to hyperthyroidism. This compound acts as an antagonist to this receptor, blocking its downstream signaling. Understanding its solubility and stability in commonly used laboratory solvents like DMSO is crucial for accurate and reproducible experimental results.
Data Presentation: Solubility and Stability
The following tables summarize the known quantitative data regarding the solubility and recommended storage of this compound in DMSO.
Table 1: Solubility of this compound in DMSO
| Parameter | Value | Notes |
| Solubility | 100 mg/mL (228.04 mM) | Ultrasonic assistance is required to achieve this concentration. |
| Appearance | Clear Solution | At the specified concentration. |
Table 2: Recommended Storage Conditions for this compound in DMSO
| Storage Temperature | Duration | Notes |
| -80°C | 6 months | Recommended for long-term storage of stock solutions. |
| -20°C | 1 month | Suitable for short-term storage. |
Note: Currently, there is no publicly available quantitative data from long-term stability studies detailing the degradation of this compound in DMSO at various temperatures. The storage recommendations are based on general guidelines for small molecules. It is highly recommended to perform stability assessments for long-term experiments.
Signaling Pathway of this compound
This compound functions by antagonizing the TSH receptor, which is a G-protein coupled receptor (GPCR). The TSH receptor can signal through two primary pathways: the Gs and the Gq/11 pathways. Activation of Gs leads to the stimulation of adenylyl cyclase (AC) and a subsequent increase in cyclic AMP (cAMP), while Gq/11 activation stimulates phospholipase C (PLC). As an antagonist, this compound blocks these downstream effects.
Experimental Protocols
Protocol 1: Preparation of a Concentrated this compound Stock Solution in DMSO
This protocol describes the preparation of a 100 mg/mL stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous DMSO (≥99.9% purity)
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Ultrasonic water bath
Procedure:
-
Accurately weigh the desired amount of this compound powder using a calibrated analytical balance.
-
Transfer the powder to a sterile vial.
-
Add the calculated volume of anhydrous DMSO to achieve a final concentration of 100 mg/mL.
-
Vortex the solution briefly to initially mix the powder and solvent.
-
Place the vial in an ultrasonic water bath and sonicate until the this compound is completely dissolved, resulting in a clear solution. This may take several minutes.
-
Once dissolved, the stock solution can be aliquoted into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).
Troubleshooting & Optimization
Technical Support Center: Troubleshooting SYD5115 Metabolic Instability
This guide is intended for researchers, scientists, and drug development professionals encountering metabolic instability with the small molecule TSH-R antagonist, SYD5115, during in vitro and cell-based experiments. The following troubleshooting guides and FAQs are designed to help identify and resolve common issues.
Troubleshooting Guide
Issue 1: Rapid degradation of this compound in liver microsome assays.
-
Question: My this compound compound shows very high clearance and a short half-life in human liver microsome (HLM) stability assays. What are the potential causes and how can I troubleshoot this?
-
Answer: Rapid degradation in HLM assays is a common issue for novel small molecules.[1] The primary suspects are cytochrome P450 (CYP) enzymes, which are highly concentrated in microsomes and responsible for a majority of Phase I metabolism for many drugs.[2]
Troubleshooting Steps:
-
Confirm Assay Integrity: Ensure that your experimental setup is valid. Run a positive control compound with known metabolic stability to verify enzyme activity and a negative control (incubation without NADPH) to assess non-enzymatic degradation.
-
Identify CYP Involvement: Use a broad-spectrum CYP inhibitor (e.g., 1-aminobenzotriazole) to see if the degradation is reduced. This will indicate if CYPs are the primary drivers of metabolism.
-
Pinpoint Specific CYP Isoforms: If CYP involvement is confirmed, use isoform-specific inhibitors (e.g., ketoconazole (B1673606) for CYP3A4, quinidine (B1679956) for CYP2D6) to identify the key enzymes responsible for this compound metabolism. This information is crucial for predicting potential drug-drug interactions.
-
Consider Other Enzymes: While CYPs are common, also consider the role of other microsomal enzymes like flavin-containing monooxygenases (FMOs) or UDP-glucuronosyltransferases (UGTs) if Phase II metabolism is suspected.
-
Issue 2: Discrepancy in this compound stability between different in vitro systems (e.g., microsomes vs. hepatocytes).
-
Question: I'm observing significantly different metabolic stability for this compound when comparing results from liver microsomes and cultured hepatocytes. Why is this happening and which data should I trust?
-
Answer: Discrepancies between in vitro systems are common and highlight the different complexities of each model.[1] Hepatocytes are considered the "gold standard" for in vitro metabolism as they contain a full complement of Phase I and Phase II enzymes, as well as transporters.[1] Microsomes, on the other hand, are enriched in CYPs but lack many cytosolic enzymes and cofactors.[2][3]
Possible Explanations:
-
Phase II Metabolism: Your compound might be rapidly cleared by Phase II enzymes (like UGTs or SULTs) that are more active in hepatocytes.
-
Transporter Effects: Active uptake or efflux by transporters in hepatocytes can influence the intracellular concentration of this compound and its access to metabolic enzymes.
-
Cytosolic Enzymes: Enzymes present in the cytosol of hepatocytes but absent in microsomes could be responsible for the degradation.
Troubleshooting and Interpretation:
-
Analyze metabolite formation in both systems to understand the biotransformation pathways.
-
Hepatocyte data is generally considered more predictive of in vivo clearance. However, understanding the reasons for the discrepancy is key to building a complete metabolic profile of your compound.
-
Frequently Asked Questions (FAQs)
Q1: What is the known metabolic stability of this compound?
A1: Early discovery literature on this compound notes that low metabolic stability was a challenge that needed to be addressed during its optimization.[4][5] This suggests that the molecule is susceptible to metabolic degradation.
Q2: Are there any known active metabolites of this compound?
A2: Currently, there is no publicly available information detailing the formation of active metabolites of this compound. Identifying potential metabolites is a critical step in drug development to assess their potential contribution to efficacy or off-target effects.
Q3: How can I improve the metabolic stability of this compound in my experiments?
A3: Improving metabolic stability often involves medicinal chemistry efforts to modify the molecule at its metabolic "soft spots." From an experimental standpoint, you can try to use metabolic inhibitors to understand the degradation pathways, which can then inform chemical modifications.
Data Presentation
Table 1: Hypothetical Metabolic Stability of this compound in Various In Vitro Systems
| In Vitro System | Half-Life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |
| Human Liver Microsomes | 15 | 92.4 |
| Rat Liver Microsomes | 8 | 173.3 |
| Human Hepatocytes | 35 | 39.6 |
| Rat Hepatocytes | 22 | 63.0 |
Table 2: Hypothetical Effect of CYP Inhibitors on this compound Metabolism in Human Liver Microsomes
| Inhibitor | Target CYP | This compound Half-Life (t½, min) | % Inhibition of Metabolism |
| None | - | 15 | 0% |
| Ketoconazole (1 µM) | CYP3A4 | 45 | 67% |
| Quinidine (1 µM) | CYP2D6 | 18 | 17% |
| Furafylline (5 µM) | CYP1A2 | 16 | 6% |
| 1-ABT (1 mM) | Pan-CYP | 120 | 88% |
Experimental Protocols
Protocol 1: Metabolic Stability in Liver Microsomes
-
Prepare Incubation Mixture: In a microcentrifuge tube, combine liver microsomes (final concentration 0.5 mg/mL), this compound (final concentration 1 µM), and phosphate (B84403) buffer (pH 7.4) to a final volume of 198 µL.
-
Pre-warm: Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate Reaction: Add 2 µL of NADPH solution (final concentration 1 mM) to start the metabolic reaction.
-
Time Points: At specified time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and add it to a quenching solution (e.g., ice-cold acetonitrile (B52724) with an internal standard) to stop the reaction.
-
Sample Processing: Centrifuge the quenched samples to precipitate proteins.
-
LC-MS/MS Analysis: Analyze the supernatant for the remaining concentration of this compound using a validated LC-MS/MS method.
-
Data Analysis: Calculate the half-life (t½) and intrinsic clearance (CLint).
Protocol 2: Metabolic Stability in Hepatocytes
-
Cell Plating: Seed cryopreserved or fresh hepatocytes in collagen-coated plates and allow them to attach.
-
Compound Addition: Remove the seeding medium and add fresh incubation medium containing this compound (final concentration 1 µM).
-
Time Points: At various time points (e.g., 0, 30, 60, 120, 240 minutes), collect aliquots of the cell culture medium.
-
Sample Quenching: Mix the collected medium with a quenching solution (e.g., ice-cold acetonitrile with an internal standard).
-
Sample Processing: Centrifuge the samples to remove any cellular debris.
-
LC-MS/MS Analysis: Analyze the supernatant for the parent compound concentration.
-
Data Analysis: Determine the rate of disappearance of this compound to calculate the half-life and intrinsic clearance.
Visualizations
Caption: Troubleshooting workflow for this compound metabolic instability.
Caption: Hypothetical metabolic pathway for this compound.
Caption: Workflow for in vitro metabolic stability assay.
References
- 1. researchgate.net [researchgate.net]
- 2. Application of In Vitro Metabolism Activation in High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Discovery of this compound, a novel orally active small molecule TSH-R antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
SYD5115 Technical Support Center: Investigating Potential Mutagenicity
This technical support center provides guidance for researchers, scientists, and drug development professionals on addressing the potential mutagenicity of SYD5115, a novel, orally active small molecule antagonist of the thyrotropin receptor (TSH-R). While early development of the chemical series from which this compound originated indicated potential mutagenicity as a concern that needed to be addressed, published preclinical data on this compound itself has focused on its efficacy and immediate cellular safety, noting it did not impact the growth, migration, or viability of cultivated Graves' orbitopathy fibroblasts (GOF).[1] This guide offers standardized protocols and answers to frequently asked questions to aid in the comprehensive assessment of this compound's genotoxic profile.
Frequently Asked Questions (FAQs)
Q1: Has the mutagenicity of this compound been reported?
A1: Published literature on this compound does not include specific studies on its mutagenicity. During the optimization of the chemical series that led to this compound, potential mutagenicity was identified as an issue to be resolved.[2][3] However, the final safety profile of the optimized compound, this compound, regarding mutagenicity has not been detailed in the available preclinical publications. These studies have primarily focused on its efficacy as a TSH-R antagonist, demonstrating its ability to block TSH-R activity with nanomolar potency.[1][4]
Q2: What is the mechanism of action of this compound?
A2: this compound is a small molecule antagonist of the thyrotropin receptor (TSH-R).[3] It functions by blocking the activation of the TSH-R by TSH and by stimulating autoantibodies (TSAbs) found in Graves' disease.[1] This blockade has been shown to inhibit downstream signaling pathways, specifically the production of cyclic adenosine (B11128) monophosphate (cAMP) and hyaluronic acid (HA) in primary Graves' orbitopathy fibroblasts (GOF).[1]
Q3: What are the recommended initial steps to evaluate the potential mutagenicity of this compound?
A3: A standard battery of genotoxicity tests is recommended to assess the mutagenic potential of a new chemical entity like this compound. The initial and most common in vitro test is the bacterial reverse mutation assay, also known as the Ames test. This should be followed by in vitro and in vivo mammalian cell assays to assess for chromosomal damage.
Q4: What in vitro assays are suitable for assessing the genotoxicity of this compound?
A4: Beyond the Ames test, in vitro assays in mammalian cells are crucial. The two most common are the in vitro micronucleus assay and the mouse lymphoma assay (MLA). These tests can detect clastogenic (chromosome-breaking) and aneugenic (chromosome-lagging) events. Given that this compound did not affect the viability of GOF cells in preclinical studies, these cells, or other suitable mammalian cell lines like CHO or TK6, could be utilized.[1]
Q5: If in vitro tests suggest mutagenicity, what are the next steps?
A5: Positive results in in vitro assays warrant further investigation with in vivo studies to assess the compound's effect in a whole animal system, which accounts for metabolic and pharmacokinetic factors. The in vivo micronucleus assay in rodents is a standard follow-up test. This assay evaluates the formation of micronuclei in polychromatic erythrocytes in the bone marrow.
Troubleshooting Guides
Problem: High cytotoxicity observed in the Ames test at the tested concentrations of this compound.
-
Possible Cause: The concentrations of this compound used may be too high for the bacterial strains.
-
Solution: Perform a preliminary cytotoxicity assay to determine the appropriate concentration range. The highest concentration tested should induce some level of toxicity but not be overtly bactericidal. According to preclinical studies, this compound has been tested at concentrations up to 10,000 nM in human cell lines without affecting viability.[1] This suggests that cytotoxicity in bacterial systems might occur at different concentration ranges.
Problem: Inconsistent results in the in vitro micronucleus assay.
-
Possible Cause 1: Issues with the metabolic activation system (S9 mix).
-
Solution 1: Ensure the S9 mix is properly prepared, stored, and used at the correct concentration. Run appropriate positive controls that require metabolic activation to verify the S9 mix's activity.
-
Possible Cause 2: The tested concentrations of this compound are not appropriate.
-
Solution 2: A dose-range-finding study should be conducted to determine the optimal concentrations that are not excessively cytotoxic. The highest concentration should induce approximately 50-60% cytotoxicity.
Quantitative Data Summary
The following table summarizes the effective concentrations of this compound in inhibiting TSH-R activity from preclinical studies. This data is useful for designing the concentration ranges for genotoxicity assays.
| Cell Line/System | Readout | Stimulator | IC50 / Effective Concentration | Reference |
| FRTL5 (rat thyroid) | cAMP Production | M22 | 22 nM | [5][6] |
| HEK293-hTSHR | cAMP Production | M22 | 69 nM | [5] |
| U2OS-hTSHR | cAMP Production | M22 | 193 nM (potency for 100% inhibition) | [1][5] |
| Primary GOF | cAMP Production | M22 | Significant inhibition at 1, 10, 100, 1,000, and 10,000 nM | [1] |
| Primary GOF | Hyaluronic Acid Production | M22 | Significant inhibition at 100, 1,000, and 10,000 nM | [1] |
Experimental Protocols
Bacterial Reverse Mutation Assay (Ames Test)
Objective: To assess the potential of this compound and its metabolites to induce point mutations (base-pair substitutions and frameshifts) in specific strains of Salmonella typhimurium and Escherichia coli.
Methodology:
-
Strain Selection: Use a minimum of five strains, including TA98, TA100, TA1535, TA1537, and either E. coli WP2 uvrA or WP2 uvrA (pKM101) or S. typhimurium TA102.
-
Dose Selection: Based on a preliminary cytotoxicity screen, select at least five different concentrations of this compound.
-
Metabolic Activation: Conduct the assay both with and without a metabolic activation system (S9 fraction from induced rat liver).
-
Procedure (Plate Incorporation Method):
-
To 2 mL of molten top agar (B569324), add 0.1 mL of the bacterial culture, 0.1 mL of this compound solution (or vehicle control), and 0.5 mL of S9 mix or buffer.
-
Vortex and pour onto minimal glucose agar plates.
-
Incubate at 37°C for 48-72 hours.
-
-
Data Analysis: Count the number of revertant colonies on each plate. A positive response is defined as a dose-related increase in the number of revertants and/or a reproducible twofold increase over the solvent control for at least one strain at one or more concentrations.
In Vitro Mammalian Micronucleus Assay
Objective: To determine if this compound induces chromosomal damage in mammalian cells by detecting micronuclei in the cytoplasm of interphase cells.
Methodology:
-
Cell Line: Use a suitable mammalian cell line (e.g., CHO, V79, TK6, or human peripheral blood lymphocytes).
-
Dose Selection: Determine the concentration range of this compound based on a cytotoxicity assay (e.g., relative cell count or proliferation index). The highest concentration should induce significant but not excessive cytotoxicity (e.g., 50 ± 5% reduction in cell growth).
-
Treatment: Treat cells with this compound at various concentrations, including a vehicle control and positive controls (e.g., mitomycin C without S9, cyclophosphamide (B585) with S9), for a short duration (3-6 hours) with and without S9 mix, and for a longer duration (1.5-2 cell cycles) without S9 mix.
-
Harvest and Staining: After treatment, add a cytokinesis blocker (e.g., cytochalasin B) to accumulate binucleated cells. Harvest the cells, fix, and stain with a DNA-specific stain (e.g., Giemsa or a fluorescent dye like DAPI).
-
Scoring: Score at least 2000 binucleated cells per concentration for the presence of micronuclei.
-
Data Analysis: A positive result is a significant, dose-dependent increase in the frequency of micronucleated cells.
Visualizations
Caption: Workflow for assessing the potential mutagenicity of this compound.
References
- 1. Thyrotropin Receptor Antagonism by a Novel Small Molecule: Preclinical In Vitro Observations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of this compound, a novel orally active small molecule TSH-R antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. New small molecule shows promise as TSH-R antagonist for Graves’ hyperthyroidism and orbitopathy | BioWorld [bioworld.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
optimizing SYD5115 concentration for cell-based assays
Welcome to the technical support center for SYD5115, a potent and orally bioavailable antagonist of the Thyrotropin Receptor (TSH-R). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the use of this compound in cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a novel, small molecule antagonist of the Thyrotropin Receptor (TSH-R), a G-protein coupled receptor (GPCR).[1][2] Its primary mechanism of action is to block the binding of TSH and TSH-R stimulating autoantibodies (TSAbs) to the TSH-R, thereby inhibiting downstream signaling pathways.[3][4][5]
Q2: In which cell lines has this compound been shown to be effective?
A2: this compound has demonstrated potent antagonist activity in a variety of cell lines, including Chinese Hamster Ovary (CHO) cells overexpressing the TSH-R, human osteosarcoma U2OS cells stably expressing the human TSH-R, human orbital fibroblasts from Graves' Orbitopathy patients (GOF), HEK293 cells expressing the human TSH-R, and rat thyroid follicular cells (FRTL-5).[1][3][4][5][6]
Q3: What is the recommended concentration range for this compound in cell-based assays?
A3: The effective concentration of this compound is in the nanomolar range. Significant inhibition of TSH-R-mediated signaling has been observed at concentrations ranging from 1 nM to 10,000 nM.[3][4] The optimal concentration will depend on the specific cell line and assay conditions. We recommend performing a dose-response curve to determine the IC50 in your specific experimental setup.
Q4: Is this compound cytotoxic?
A4: this compound has been shown to be non-cytotoxic at its effective concentrations.[3][4][5] Studies have indicated that it does not impact the growth, migration, or viability of cultivated human orbital fibroblasts (GOF).[3][4][5][6]
Q5: What are the known off-target effects of this compound?
A5: this compound shows high selectivity for the TSH-R. It is a relatively potent antagonist for the human Follicle-Stimulating Hormone Receptor (hFSH-R) with an IC50 of 259 nM, but it has very high selectivity over the closely related human Luteinizing Hormone Receptor (hLH-R), with an IC50 greater than 10 µM.[1]
Data Presentation
Table 1: Potency (IC50) of this compound in cAMP Assays
| Cell Line | Stimulus | IC50 (nM) | Reference |
| Rat FRTL-5 | M22 Autoantibody | 22 | [1][6] |
| Rat TSH-R (rTSHR) | TSH | 48 | [1] |
| Human TSH-R (hTSHR) | TSH | 62 | [1] |
| HEK293-hTSHR | TSH | 69 | [1][6] |
| U2OS-hTSHR | M22 Autoantibody | 193 | [3][4][5][6] |
Table 2: Effective Concentrations of this compound in Functional Assays
| Cell Line | Assay | Stimulus | Effective this compound Concentration (nM) | Observed Effect | Reference |
| GOF | cAMP Production | M22 Autoantibody | 1 - 10,000 | Strong, dose-dependent inhibition | [3][4][5] |
| GOF | Hyaluronic Acid (HA) Release | M22 Autoantibody | 100 - 10,000 | Significant, dose-dependent inhibition | [3][4] |
Experimental Protocols
Protocol 1: cAMP Production Inhibition Assay
This protocol is designed to measure the antagonistic effect of this compound on TSH-R-mediated cyclic AMP (cAMP) production.
Materials:
-
Cells expressing TSH-R (e.g., CHO-TSHR, U2OS-TSHR, GOF, HEK293-TSHR, FRTL-5)
-
Cell culture medium appropriate for the chosen cell line
-
This compound stock solution (in DMSO)
-
TSH or a stimulating TSH-R antibody (e.g., M22)
-
cAMP assay kit (e.g., HTRF, ELISA, or other commercially available kits)
-
96-well or 384-well white opaque plates
-
Plate reader compatible with the chosen cAMP assay kit
Procedure:
-
Cell Seeding: Seed the TSH-R expressing cells in a 96-well or 384-well plate at a density optimized for your cell line and allow them to adhere overnight.
-
Compound Preparation: Prepare serial dilutions of this compound in serum-free cell culture medium. Also, prepare a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration).
-
Compound Treatment: Remove the culture medium from the cells and add the prepared this compound dilutions and vehicle control. Incubate for 30 minutes at 37°C.
-
Stimulation: Add TSH or a stimulating antibody (e.g., M22) at a concentration that elicits a submaximal response (e.g., EC80) to all wells except for the negative control wells.
-
Incubation: Incubate the plate for a predetermined time (e.g., 30-60 minutes) at 37°C. This incubation time may need to be optimized.
-
Cell Lysis and cAMP Detection: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol of your chosen cAMP assay kit.
-
Data Analysis: Plot the cAMP concentration against the logarithm of the this compound concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value of this compound.
Protocol 2: Hyaluronic Acid (HA) Release Assay
This protocol measures the inhibitory effect of this compound on TSH-R-stimulated hyaluronic acid (HA) release from cells like Graves' Orbitopathy Fibroblasts (GOF).
Materials:
-
Graves' Orbitopathy Fibroblasts (GOF) or other HA-secreting cells expressing TSH-R
-
Cell culture medium for GOF
-
This compound stock solution (in DMSO)
-
TSH or a stimulating TSH-R antibody (e.g., M22)
-
Hyaluronic acid ELISA kit or other HA quantification assay
-
24-well or 48-well plates
Procedure:
-
Cell Seeding: Seed GOF cells in 24-well or 48-well plates and grow them to near confluence.
-
Serum Starvation: Before treatment, serum-starve the cells for 24 hours in a low-serum or serum-free medium.
-
Compound Preparation: Prepare dilutions of this compound in the serum-free medium. Include a vehicle control.
-
Compound Treatment: Add the this compound dilutions or vehicle control to the cells and pre-incubate for 30 minutes at 37°C.
-
Stimulation: Add TSH or a stimulating antibody (e.g., M22) to the wells.
-
Incubation: Incubate the cells for an extended period (e.g., 6-24 hours) to allow for HA secretion.[3][4]
-
Supernatant Collection: Carefully collect the cell culture supernatant from each well.
-
HA Quantification: Measure the concentration of HA in the supernatants using a commercially available ELISA kit or another suitable method, following the manufacturer's instructions.
-
Data Analysis: Plot the HA concentration against the logarithm of the this compound concentration and determine the inhibitory effect.
Mandatory Visualization
Caption: TSH-R signaling pathway and the inhibitory action of this compound.
Caption: General experimental workflow for testing this compound.
Troubleshooting Guide
Issue 1: No or low inhibition observed with this compound.
-
Possible Cause: this compound concentration is too low.
-
Solution: Perform a wider dose-response curve, starting from low nanomolar to high micromolar concentrations. Ensure your stock solution is properly dissolved and diluted.
-
-
Possible Cause: The agonist (TSH or stimulating antibody) concentration is too high.
-
Solution: Optimize the agonist concentration. Use a concentration that gives a submaximal response (EC50 to EC80) to allow for a sufficient window to observe inhibition.
-
-
Possible Cause: Incorrect incubation times.
-
Solution: Optimize the pre-incubation time with this compound and the stimulation time with the agonist. A 30-minute pre-incubation with this compound is a good starting point.
-
-
Possible Cause: Low TSH-R expression in your cells.
-
Solution: Verify the expression level of TSH-R in your cell line using techniques like Western blot, qPCR, or flow cytometry.
-
Issue 2: High variability between replicate wells.
-
Possible Cause: Inconsistent cell seeding.
-
Solution: Ensure a homogenous cell suspension before seeding and use calibrated pipettes.
-
-
Possible Cause: Pipetting errors during compound or reagent addition.
-
Solution: Use calibrated pipettes and be consistent with your pipetting technique. For multi-well plates, consider using a multichannel pipette or an automated liquid handler.
-
-
Possible Cause: Edge effects in the plate.
-
Solution: Avoid using the outer wells of the plate for experimental samples, or fill them with media to maintain a humidified environment across the plate.
-
Issue 3: Unexpected cytotoxicity observed.
-
Possible Cause: High concentration of DMSO.
-
Solution: Ensure the final concentration of DMSO in your assay medium is low, typically below 0.5%. Run a vehicle control with the same DMSO concentration to assess its effect on cell viability.
-
-
Possible Cause: Contamination of cell culture.
-
Solution: Regularly check your cell cultures for microbial contamination. Perform mycoplasma testing.
-
-
Possible Cause: this compound degradation.
-
Solution: Prepare fresh dilutions of this compound from a frozen stock for each experiment. Avoid repeated freeze-thaw cycles of the stock solution.
-
Issue 4: Assay signal is too low or too high.
-
Possible Cause: Inappropriate cell number.
-
Solution: Titrate the cell number per well to find the optimal density that gives a robust signal within the linear range of your assay.
-
-
Possible Cause: Suboptimal assay kit performance.
-
Solution: Ensure all assay kit reagents are prepared correctly and are within their expiration date. Follow the manufacturer's protocol carefully. Consider running the kit's positive and negative controls to validate its performance.
-
References
- 1. This compound | TSH-R antagonist | Probechem Biochemicals [probechem.com]
- 2. Discovery of this compound, a novel orally active small molecule TSH-R antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Thyrotropin Receptor Antagonism by a Novel Small Molecule: Preclinical In Vitro Observations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. New small molecule shows promise as TSH-R antagonist for Graves’ hyperthyroidism and orbitopathy | BioWorld [bioworld.com]
SYD5115 Technical Support Center: Troubleshooting Guides and FAQs
This technical support center provides researchers, scientists, and drug development professionals with detailed information and guidance on the use of SYD5115 in thyroid research. Here you will find answers to frequently asked questions, troubleshooting guides for common experimental hurdles, and detailed protocols for key assays.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a potent and selective small molecule antagonist of the thyrotropin receptor (TSH-R).[1][2] It functions by blocking the activation of the TSH-R by thyroid-stimulating hormone (TSH) and thyroid-stimulating autoantibodies (TSAbs), thereby inhibiting downstream signaling pathways, primarily the production of cyclic AMP (cAMP).[1][3]
Q2: What are the known off-target effects of this compound?
A2: this compound exhibits high selectivity for the TSH-R over the closely related luteinizing hormone receptor (LH-R). However, it has been shown to be a relatively potent antagonist for the human follicle-stimulating hormone receptor (hFSH-R). This potential off-target activity should be considered when designing and interpreting experiments, especially in cell types expressing FSH-R.
Q3: In which cell lines has the activity of this compound been validated?
A3: The antagonistic activity of this compound on the TSH-R has been demonstrated in several cell lines, including:
-
Chinese Hamster Ovary (CHO) cells stably expressing the human TSH-R (CHO-hTSHR).[3][4]
-
Human orbital fibroblasts from patients with Graves' Orbitopathy (GOFs).[1][3]
-
Human osteosarcoma U2OS cells stably expressing the human TSH-R.[1]
-
Rat thyroid follicular cells (FRTL-5).
Q4: How should I prepare and store this compound stock solutions?
A4: this compound is typically dissolved in dimethyl sulfoxide (B87167) (DMSO) to prepare a high-concentration stock solution.[5] For long-term storage, it is recommended to aliquot the stock solution into single-use volumes and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.[5] When preparing working solutions, dilute the DMSO stock in your cell culture medium. To avoid precipitation, it is advisable to perform serial dilutions in DMSO before the final dilution in the aqueous medium. The final concentration of DMSO in the cell culture should be kept low (typically ≤ 0.5%) to minimize solvent-induced cytotoxicity.[5]
Quantitative Data Summary
The following tables summarize the reported potency of this compound in various in vitro assays.
Table 1: IC50 Values of this compound for TSH-R Antagonism
| Cell Line | Stimulant | Assay Readout | IC50 (nM) |
| CHO-hTSHR | TSH | cAMP Production | Not explicitly stated, but nanomolar potency confirmed.[3] |
| GOFs | M22 (TSAb) | cAMP Production | Not explicitly stated, but nanomolar potency confirmed.[3] |
| U2OS-hTSHR | M22 (TSAb) | cAMP Production | 193[1] |
| FRTL-5 | M22 (TSAb) | cAMP Production | 22 |
Table 2: Selectivity Profile of this compound
| Receptor | Activity | IC50 |
| hTSH-R | Antagonist | Nanomolar range |
| hFSH-R | Antagonist | ~259 nM |
| hLH-R | Antagonist | >10 µM |
Experimental Protocols & Troubleshooting
Protocol 1: In Vitro cAMP Production Assay
This protocol describes the measurement of intracellular cAMP levels in response to TSH-R stimulation and its inhibition by this compound.
Materials:
-
CHO cells stably expressing hTSH-R (or other suitable cell line)
-
Cell culture medium (e.g., DMEM/F12) with 10% FBS
-
This compound
-
TSH or a stimulating TSH-R antibody (e.g., M22)
-
3-isobutyl-1-methylxanthine (IBMX)
-
Phosphate-buffered saline (PBS)
-
cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based)
-
96-well cell culture plates
Methodology:
-
Cell Seeding: Seed CHO-hTSHR cells in a 96-well plate at a density that will result in a confluent monolayer on the day of the experiment. Incubate overnight at 37°C in a 5% CO2 incubator.
-
Serum Starvation: The following day, replace the growth medium with serum-free medium and incubate for at least 4 hours to reduce basal cAMP levels.
-
Compound Treatment:
-
Prepare serial dilutions of this compound in serum-free medium containing a phosphodiesterase inhibitor such as IBMX (typically 0.5 mM) to prevent cAMP degradation.[6]
-
Remove the serum-free medium from the cells and add the this compound dilutions.
-
Pre-incubate the cells with this compound for 30 minutes at 37°C.
-
-
Stimulation:
-
Prepare a solution of the TSH-R agonist (e.g., TSH or M22) at a concentration that elicits a submaximal response (e.g., EC80).
-
Add the agonist to the wells containing this compound and incubate for 30-60 minutes at 37°C.[6]
-
-
Cell Lysis and cAMP Measurement:
-
Lyse the cells according to the protocol of your chosen cAMP assay kit.
-
Measure the intracellular cAMP concentration using a compatible plate reader.
-
-
Data Analysis:
-
Generate a dose-response curve by plotting the cAMP concentration against the logarithm of the this compound concentration.
-
Calculate the IC50 value of this compound.
-
Troubleshooting Guide: cAMP Assay
| Problem | Possible Cause(s) | Suggested Solution(s) |
| High basal cAMP levels | - Cells are over-confluent.- Serum was not adequately removed.- Cells were stressed during handling. | - Optimize cell seeding density.- Ensure complete removal of serum-containing medium and perform a longer serum starvation.- Handle cells gently. |
| Low or no response to agonist | - Low TSH-R expression in cells.- Agonist is inactive.- Incorrect agonist concentration. | - Verify TSH-R expression by Western blot or qPCR.- Use a fresh, validated batch of agonist.- Perform a dose-response curve for the agonist to determine the optimal concentration. |
| Inconsistent results between wells | - Uneven cell seeding.- Pipetting errors.- Edge effects in the plate. | - Ensure a homogenous cell suspension before seeding.- Use calibrated pipettes and be consistent with pipetting technique.- Avoid using the outer wells of the plate or fill them with PBS to maintain humidity. |
| This compound shows no inhibitory effect | - Incorrect concentration of this compound.- Degradation of this compound.- this compound precipitated out of solution. | - Verify the concentration of the stock solution and perform a wider range of dilutions.- Prepare fresh working solutions from a new aliquot of the stock.- Ensure the final DMSO concentration is low and that the compound is fully dissolved before adding to the cells. |
Protocol 2: Hyaluronic Acid (HA) Release Assay in GOFs
This protocol is for measuring the release of hyaluronic acid from Graves' Orbitopathy Fibroblasts (GOFs) in response to TSH-R stimulation and its inhibition by this compound.
Materials:
-
Primary human GOFs
-
Cell culture medium (e.g., DMEM) with 10% FBS
-
This compound
-
Stimulating TSH-R antibody (e.g., M22) or patient-derived TSAb-positive sera[3]
-
Serum-free medium
-
Hyaluronic acid ELISA kit
-
24-well cell culture plates
Methodology:
-
Cell Culture: Culture GOFs in DMEM with 10% FBS. Passage the cells before they reach confluency.
-
Seeding: Seed GOFs in a 24-well plate and grow to confluence.
-
Serum Starvation: Replace the growth medium with serum-free medium and incubate for 24 hours.
-
Treatment:
-
Prepare dilutions of this compound in serum-free medium.
-
Prepare the stimulant (M22 or TSAb-positive sera) in serum-free medium.[1][3]
-
Treat the cells with this compound for 1-2 hours before adding the stimulant.
-
Incubate the cells for an extended period (e.g., 6-48 hours) to allow for HA accumulation in the supernatant.[3][7]
-
-
Supernatant Collection: Collect the cell culture supernatants.
-
HA Measurement: Measure the concentration of HA in the supernatants using a commercial ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Normalize the HA concentration to the cell number or total protein content in each well. Plot the normalized HA concentration against the this compound concentration to determine its inhibitory effect.
Troubleshooting Guide: HA Release Assay
| Problem | Possible Cause(s) | Suggested Solution(s) |
| High background HA levels | - High passage number of GOFs.- Contamination of cell culture. | - Use low-passage GOFs.- Regularly test for mycoplasma contamination. |
| Low stimulation of HA release | - Low TSH-R expression in the specific GOF strain.- Inactive stimulant. | - Screen different GOF strains for responsiveness.- Use a fresh, validated batch of M22 or sera with high TSAb titers. |
| High variability between replicates | - Inconsistent cell numbers at the start of the experiment.- Variation in the volume of supernatant collected. | - Ensure cells are seeded uniformly and are confluent before the experiment.- Carefully and consistently collect the same volume of supernatant from each well. |
Visualizations
Signaling Pathway
Caption: TSH-R signaling pathway and the inhibitory action of this compound.
Experimental Workflow: cAMP Assay
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Thyrotropin Receptor Antagonism by a Novel Small Molecule: Preclinical In Vitro Observations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Measurement of cAMP accumulation in Chinese hamster ovary cells transfected with the recombinant human TSH receptor (CHO-R): a new bioassay for human thyrotropin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.cn [medchemexpress.cn]
- 6. Frontiers | TSH Receptor Homodimerization in Regulation of cAMP Production in Human Thyrocytes in vitro [frontiersin.org]
- 7. A Stimulatory Thyrotropin Receptor Antibody Enhances Hyaluronic Acid Synthesis in Graves' Orbital Fibroblasts: Inhibition by an IGF-I Receptor Blocking Antibody - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Inconsistent SYD5115 Results in cAMP Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address inconsistencies in cAMP assay results when working with SYD5115, a potent TSH receptor antagonist.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it affect cAMP levels?
A1: this compound is a novel, orally active small molecule antagonist of the thyrotropin receptor (TSH-R).[1][2] The TSH receptor is a G protein-coupled receptor (GPCR) that, upon activation by thyroid-stimulating hormone (TSH), primarily couples to the Gs alpha subunit. This activation stimulates adenylyl cyclase to produce cyclic AMP (cAMP).[3][4] this compound blocks the TSH receptor, thereby inhibiting this signaling cascade and leading to a decrease in intracellular cAMP levels in the presence of a TSH-R agonist.[1][5]
Q2: I am observing high variability between my replicate wells. What are the common causes?
A2: High variability in cAMP assays can stem from several factors, including inconsistent cell seeding, variability in reagent addition, plate edge effects, and issues with compound solubility. For small molecule inhibitors like this compound, poor solubility or aggregation at higher concentrations can be a significant contributor to inconsistent results.[6][7] Ensure that your this compound stock solution is fully dissolved and that the final concentration of the vehicle (e.g., DMSO) is consistent across all wells and does not exceed 0.5%.[6]
Q3: My positive controls are working, but this compound is not showing the expected inhibitory effect. What could be the issue?
A3: If your positive controls (e.g., a known TSH-R agonist) are producing a robust cAMP signal but this compound is not inhibiting this signal, consider the following:
-
Compound Stability: this compound may be unstable in your assay medium. Consider preparing fresh dilutions for each experiment.
-
Cell Health and Receptor Expression: Ensure your cells are healthy and express a sufficient number of TSH receptors. Passage number and cell confluency can impact receptor expression levels.
-
Assay Kinetics: The incubation time with this compound may not be optimal. A time-course experiment can help determine the ideal pre-incubation time for the antagonist before adding the agonist.
Q4: The IC50 value I'm obtaining for this compound is different from published values. Why might this be?
A4: Discrepancies in IC50 values are common and can be attributed to differences in experimental conditions.[8] Factors that can influence the apparent potency of this compound include:
-
Cell Line: Different cell lines (e.g., HEK293, FRTL-5, U2OS, primary GOF cells) will have varying levels of TSH receptor expression and different signaling efficiencies.[1][5]
-
Stimulus: The agonist used to stimulate cAMP production (e.g., TSH, M22 antibody) and its concentration will affect the level of inhibition observed.[1][5]
-
Assay Format: The type of cAMP assay used (e.g., ELISA, HTRF, AlphaScreen) can have different sensitivities and dynamic ranges.
-
Assay Buffer Components: The presence of components like phosphodiesterase (PDE) inhibitors (e.g., IBMX) can significantly impact intracellular cAMP levels and, consequently, the observed IC50.
Data Presentation
Table 1: Reported IC50 Values for this compound in cAMP Assays
| Cell Line | Stimulus | IC50 (nM) | Assay Type | Reference |
| HEK293-hTSHR | TSH | 69 | Not Specified | [5] |
| FRTL-5 (rat) | M22 | 22 | Not Specified | [5] |
| U2OS-hTSHR | M22 | 193 | Not Specified | [1][9] |
| Primary GOF | M22 | Dose-dependent inhibition observed | Not Specified | [1][9] |
| CHO-hTSHR | TSAb-positive sera | Significant inhibition observed | Not Specified | [5] |
Experimental Protocols
A generalized protocol for a competitive immunoassay to measure cAMP levels is provided below. Specific details will vary depending on the commercial kit used (e.g., ELISA, HTRF, AlphaScreen).
General Competitive cAMP Assay Protocol
-
Cell Seeding: Seed cells expressing the TSH receptor into a 96-well or 384-well plate at a predetermined optimal density and culture overnight.
-
Cell Stimulation:
-
Wash the cells with a serum-free assay buffer.
-
Pre-incubate the cells with varying concentrations of this compound (or vehicle control) for a specified time (e.g., 30 minutes).
-
Add the TSH receptor agonist (e.g., TSH or M22 antibody) to stimulate cAMP production and incubate for the optimal duration.
-
-
Cell Lysis: Lyse the cells using the lysis buffer provided in the assay kit to release intracellular cAMP.
-
cAMP Detection (Competitive Immunoassay):
-
Transfer the cell lysate to the assay plate.
-
Add the detection reagents, which typically include a labeled cAMP conjugate (e.g., HRP-cAMP or fluorescently-labeled cAMP) and a specific anti-cAMP antibody.
-
Incubate to allow for competition between the cAMP in the sample and the labeled cAMP for binding to the antibody.
-
-
Signal Measurement: Read the plate using a suitable plate reader. The signal generated is inversely proportional to the amount of cAMP in the sample.
-
Data Analysis: Generate a standard curve using known concentrations of cAMP. Use the standard curve to determine the cAMP concentration in your samples and calculate the IC50 of this compound.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| High Variability in Replicates | Inconsistent cell plating | Ensure a homogenous cell suspension and use a multichannel pipette for even distribution. |
| Pipetting errors | Calibrate pipettes regularly. Use reverse pipetting for viscous solutions. | |
| Compound precipitation | Prepare fresh this compound dilutions. Visually inspect for precipitates. Consider reducing the highest concentration tested. | |
| Edge effects | Avoid using the outer wells of the plate. Ensure proper sealing of the plate to prevent evaporation. | |
| Low or No Signal | Inactive agonist | Use a fresh stock of the TSH-R agonist and confirm its activity. |
| Insufficient cell number | Optimize cell seeding density to ensure a detectable cAMP signal. | |
| Incorrect assay setup | Review the kit protocol carefully, ensuring all reagents are added in the correct order and volume. | |
| High Background | Non-specific binding | Ensure the blocking step is performed according to the protocol. Increase the number of wash steps. |
| Contaminated reagents | Use fresh, high-quality reagents and sterile technique. | |
| High DMSO concentration | Keep the final DMSO concentration below 0.5%.[6] | |
| Inconsistent Dose-Response Curve | Compound instability | Prepare fresh this compound dilutions for each experiment. Minimize the time the compound is in aqueous solution. |
| Off-target effects | While this compound is reported to be selective, consider testing for off-target effects on phosphodiesterases (PDEs) if results are consistently anomalous. The use of a broad-spectrum PDE inhibitor like IBMX can help stabilize cAMP levels. | |
| Cell health issues | Monitor cell viability and morphology. Do not use cells that are over-confluent or have been in culture for too many passages. |
Mandatory Visualizations
Caption: TSH Receptor Signaling Pathway and Point of this compound Inhibition.
Caption: General Experimental Workflow for a cAMP Assay with this compound.
References
- 1. Thyrotropin Receptor Antagonism by a Novel Small Molecule: Preclinical In Vitro Observations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of this compound, a novel orally active small molecule TSH-R antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Thyrotropin receptor - Wikipedia [en.wikipedia.org]
- 5. This compound | TSH-R antagonist | Probechem Biochemicals [probechem.com]
- 6. benchchem.com [benchchem.com]
- 7. biocompare.com [biocompare.com]
- 8. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Improving SYD5115 Solubility for In Vivo Studies
This technical support center is designed for researchers, scientists, and drug development professionals to provide practical guidance on overcoming solubility challenges with SYD5115 for in vivo studies. Poor aqueous solubility can be a significant hurdle in preclinical development, potentially leading to low bioavailability and inconclusive results. This guide offers troubleshooting advice and answers to frequently asked questions to help you optimize your experimental workflow.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its basic physicochemical properties?
A1: this compound is a potent, selective, and orally bioavailable thyrotropin receptor (TSH-R) antagonist.[1][2] It is being investigated for its potential in treating Graves' disease.[2][3] Key physicochemical properties are summarized in the table below.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C22H32F2N4O3 | [1] |
| Molecular Weight | 438.52 g/mol | [1] |
| Appearance | Solid | [1] |
| In Vitro Solubility | 10 mM in DMSO | [1] |
| 100 mg/mL in DMSO (requires sonication) | [4] |
Q2: My this compound is not dissolving for my in vivo experiment. What are the recommended solvent formulations?
A2: this compound has low aqueous solubility. For in vivo studies, specific co-solvent systems are necessary. Two effective formulations have been reported to achieve a solubility of ≥ 5 mg/mL (11.40 mM).[4]
-
Formulation 1: A mixture of 10% DMSO and 90% corn oil.[4]
-
Formulation 2: A multi-component system of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[4]
It is crucial to prepare these formulations by adding each solvent sequentially as indicated.[4]
Q3: I am still observing precipitation after preparing the formulation. What could be the cause and how can I troubleshoot it?
A3: Precipitation can still occur due to several factors. Here are some common causes and troubleshooting steps:
-
Improper Mixing Order: The order of solvent addition is critical. Ensure you are following the specified protocol, typically adding the DMSO stock of this compound to the other co-solvents.[4]
-
Temperature Effects: Solubility can be temperature-dependent. Gentle warming and vortexing of the solution might help. However, be cautious about the thermal stability of this compound.
-
Final Concentration: The target concentration of this compound might be too high for the chosen vehicle. Consider preparing a more dilute solution if your experimental design allows.
-
Purity of Compound: Impurities in the this compound solid can sometimes affect solubility. Ensure you are using a high-purity compound.
Q4: Are there other general strategies I can consider if these formulations are not suitable for my experimental model?
A4: Yes, several general techniques can be employed to enhance the solubility of poorly soluble compounds like this compound.[5][6][7] These include:
-
Particle Size Reduction: Decreasing the particle size of the solid drug increases the surface area, which can improve the dissolution rate.[6][7][8][9] Methods like micronization can be explored.[7][8][9]
-
Use of Cyclodextrins: These cyclic oligosaccharides can form inclusion complexes with hydrophobic drugs, effectively increasing their aqueous solubility.[5]
-
Lipid-Based Drug Delivery Systems (LBDDS): Formulating the drug in lipids can enhance absorption, particularly for lipophilic compounds.[6]
-
pH Adjustment: For ionizable compounds, adjusting the pH of the formulation can significantly alter solubility. The chemical structure of this compound would need to be analyzed to determine if this is a viable strategy.
Troubleshooting Guide
Problem 1: this compound precipitates from the DMSO/Corn oil formulation upon standing.
-
Possible Cause: The compound may be crashing out of the supersaturated solution over time.
-
Troubleshooting Steps:
-
Prepare the formulation fresh right before administration.
-
Ensure vigorous mixing (e.g., vortexing) during preparation to achieve a fine, stable suspension if complete dissolution is not possible.
-
Consider the multi-component vehicle (DMSO/PEG300/Tween-80/saline) which may offer better stability.[4]
-
Problem 2: The viscosity of the PEG300-containing formulation is too high for my injection method.
-
Possible Cause: PEG300 is a viscous polymer.
-
Troubleshooting Steps:
-
Gently warm the formulation to 37°C to reduce its viscosity before administration.
-
Use a larger gauge needle for injection, if permissible for your animal model.
-
Explore reducing the percentage of PEG300 while incrementally increasing the saline component, but be aware this may reduce the overall solubility of this compound. Perform a small-scale solubility test before preparing a large batch.
-
Experimental Protocols
Protocol 1: Preparation of this compound in 10% DMSO / 90% Corn Oil
-
Prepare Stock Solution: Weigh the required amount of this compound and dissolve it in DMSO to create a concentrated stock solution (e.g., 50 mg/mL). Sonication may be required to fully dissolve the compound.[4]
-
Vehicle Preparation: In a separate sterile tube, measure the required volume of corn oil.
-
Final Formulation: While vortexing the corn oil, slowly add the appropriate volume of the this compound DMSO stock to achieve the final desired concentration and a 1:9 ratio of DMSO to corn oil.
-
Administration: Keep the solution well-mixed and administer it shortly after preparation.
Protocol 2: Preparation of this compound in a Multi-Component Vehicle
-
Prepare Stock Solution: Dissolve this compound in DMSO as described in Protocol 1.
-
Vehicle Preparation: In a sterile tube, add the required volumes of PEG300, Tween-80, and saline in the correct proportions (40:5:45).
-
Final Formulation: While vortexing the PEG300/Tween-80/saline mixture, slowly add the this compound DMSO stock to make up 10% of the final volume.
-
Administration: Ensure the final solution is clear and administer promptly.[4]
Visualizations
Caption: Workflow for preparing this compound for in vivo studies.
Caption: this compound blocks TSH-R signaling pathway.
References
- 1. This compound | TSH-R antagonist | Probechem Biochemicals [probechem.com]
- 2. Discovery of this compound, a novel orally active small molecule TSH-R antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. benchchem.com [benchchem.com]
- 6. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 7. scispace.com [scispace.com]
- 8. ijmsdr.org [ijmsdr.org]
- 9. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
Technical Support Center: Managing SYD5115 Degradation in Long-Term Experiments
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on managing the stability and degradation of SYD5115 in long-term experimental settings. The information is presented in a question-and-answer format to directly address potential issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its known stability concerns?
A1: this compound is a novel, orally active small molecule antagonist of the thyrotropin receptor (TSH-R)[1][2]. It has shown potential in blocking TSH-R activation, which is relevant in conditions like Graves' disease[1][2]. During its development, "low metabolic stability" was identified as a challenge that needed to be addressed[1][2]. This suggests that this compound may be susceptible to degradation under physiological conditions, which is a critical consideration for long-term experiments.
Q2: What are the likely chemical groups on this compound that are prone to degradation?
A2: Based on its chemical structure, which includes a dihydropyrrole pyrimidine (B1678525) core and a carbamate (B1207046) group, the following are potential sites for degradation:
-
Carbamate Group: Carbamates are known to be susceptible to hydrolysis, especially under basic or acidic conditions, which can cleave the carbamate bond[3].
-
Pyrimidine Ring: The pyrimidine ring system can be subject to metabolic degradation, often involving enzymatic reactions that lead to ring opening[4][5].
-
Oxidation-prone sites: The overall molecule may have sites susceptible to oxidation, a common degradation pathway for organic molecules in biological systems.
Q3: How can I prepare and store this compound to maximize its stability?
A3: To ensure the longevity of this compound, proper storage and handling are crucial. The following table summarizes the recommended conditions.
| Condition | Lyophilized Powder | Stock Solution (in DMSO) | Working Solution (in aqueous buffer/media) |
| Storage Temperature | -20°C or -80°C | -80°C | Prepare fresh for each experiment |
| Light Exposure | Protect from light (store in amber vials) | Protect from light | Protect from light |
| Freeze-Thaw Cycles | N/A | Minimize by aliquoting into single-use vials | Avoid |
Troubleshooting Guide
Issue 1: I am observing a decrease in the biological activity of this compound in my long-term cell culture experiment.
-
Possible Cause 1: Degradation in Culture Medium. this compound may be unstable at 37°C in the complex environment of cell culture medium. Components in the serum or the medium itself can contribute to hydrolysis or oxidation.
-
Troubleshooting Steps:
-
Perform a Stability Check: Incubate this compound in your cell culture medium (with and without cells) for the duration of your experiment. Collect aliquots at different time points (e.g., 0, 8, 24, 48 hours) and analyze the concentration of intact this compound using HPLC.
-
Increase Dosing Frequency: If degradation is confirmed, consider replenishing the medium with freshly prepared this compound more frequently.
-
Test Serum-Free Conditions: If your experimental design allows, test the stability of this compound in serum-free medium to see if serum components are accelerating degradation.
-
-
-
Possible Cause 2: Adsorption to Labware. Small molecules can adsorb to the surface of plastic labware, reducing the effective concentration in the medium.
-
Troubleshooting Steps:
-
Use Low-Binding Plastics: Switch to low-protein-binding microplates and tubes.
-
Consider Glassware: For storage of solutions, consider using silanized glass vials.
-
-
-
Possible Cause 3: Cellular Metabolism. The cells in your culture may be actively metabolizing this compound.
-
Troubleshooting Steps:
-
Analyze Cell Lysates and Supernatant: Use LC-MS/MS to look for potential metabolites of this compound in both the cell culture supernatant and cell lysates.
-
Use a Cell-Free System: If possible, confirm the activity of your this compound stock in a cell-free assay to ensure the compound itself is active.
-
-
Issue 2: I am seeing inconsistent results in my in vivo experiments with this compound.
-
Possible Cause 1: Poor In Vivo Stability. this compound may be rapidly metabolized and cleared in the in vivo model.
-
Troubleshooting Steps:
-
Pharmacokinetic Study: Conduct a pilot pharmacokinetic (PK) study to determine the half-life of this compound in your animal model. This will help you to optimize the dosing regimen.
-
Analyze Plasma/Tissue Samples: Use LC-MS/MS to measure the concentration of intact this compound and potential metabolites in plasma and target tissues at various time points after administration.
-
-
-
Possible Cause 2: Formulation Issues. The formulation used to deliver this compound may not be optimal, leading to poor bioavailability or precipitation at the injection site.
-
Troubleshooting Steps:
-
Assess Solubility in Formulation Vehicle: Ensure that this compound is fully dissolved in the vehicle at the concentration you are using.
-
Test Different Formulations: If bioavailability is low, consider exploring alternative formulation strategies.
-
-
Experimental Protocols
Protocol 1: Stability Assessment of this compound in Cell Culture Medium using HPLC-UV
Objective: To determine the rate of degradation of this compound in a specific cell culture medium over time.
Methodology:
-
Preparation of this compound Solution: Prepare a 10 µM solution of this compound in the cell culture medium to be tested (e.g., DMEM + 10% FBS).
-
Incubation: Aliquot the solution into sterile, low-binding microcentrifuge tubes for each time point (e.g., 0, 2, 4, 8, 12, 24, 48 hours). Incubate the tubes at 37°C in a 5% CO₂ incubator.
-
Sample Collection: At each designated time point, remove one tube and immediately stop any further degradation by adding an equal volume of cold acetonitrile (B52724).
-
Sample Preparation: Vortex the sample and centrifuge at high speed to precipitate proteins. Transfer the supernatant to an HPLC vial.
-
HPLC-UV Analysis:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Detection: UV detector at a wavelength determined by a UV scan of this compound (typically between 220-280 nm).
-
Quantification: The peak area of the intact this compound at each time point is compared to the peak area at time 0 to calculate the percentage remaining.
-
Protocol 2: Identification of this compound Degradation Products using LC-MS/MS
Objective: To identify the potential degradation products of this compound under stress conditions.
Methodology:
-
Forced Degradation:
-
Acid Hydrolysis: Incubate this compound solution in 0.1 M HCl at 60°C.
-
Base Hydrolysis: Incubate this compound solution in 0.1 M NaOH at 60°C.
-
Oxidation: Incubate this compound solution in 3% H₂O₂ at room temperature.
-
Control: Incubate this compound in purified water at the same temperature.
-
-
Sample Preparation: At various time points, take an aliquot of each solution, neutralize if necessary, and dilute with the mobile phase.
-
LC-MS/MS Analysis:
-
Use a similar LC method as described in Protocol 1.
-
The mass spectrometer should be operated in a full scan mode to detect all potential degradation products.
-
Product ion scans (MS/MS) should be performed on the parent this compound mass and any new major peaks to elucidate their structures.
-
Visualizations
Caption: TSH Receptor Signaling Pathway and the inhibitory action of this compound.
References
- 1. Thyroid stimulating hormone (TSH) signaling pathway | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Novel Insights on Thyroid-Stimulating Hormone Receptor Signal Transduction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Technical Support Center: SYD5115 and Cell Viability
This technical support center is intended for researchers, scientists, and drug development professionals who are using SYD5115 and have encountered unexpected effects on cell viability. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help identify and resolve potential experimental issues.
Frequently Asked Questions (FAQs)
Q1: What is the known effect of this compound on cell viability?
A1: Based on preclinical in vitro studies, this compound, a novel small molecule antagonist of the thyrotropin receptor (TSH-R), has not been shown to impact the viability, growth, or migration of primary Graves' orbitopathy fibroblasts (GOF), CHO cells, or a human osteosarcoma U2OS cell line expressing the human TSH-R.[1][2] The viability of GOF was assessed using MTT and scratch cell growth assays.[1]
Q2: I am observing significant cell death in my experiment after treatment with this compound. What are the potential causes?
A2: Unexpected cytotoxicity can stem from several factors that may not be directly related to the on-target mechanism of this compound.[3] Potential causes include:
-
High Compound Concentration: Concentrations significantly above the effective inhibitory range may induce off-target effects or non-specific toxicity.[4]
-
Compound Solubility Issues: this compound may precipitate out of solution at high concentrations in your specific cell culture medium, which can cause physical damage to cells.[3]
-
Solvent Toxicity: The solvent used to dissolve this compound, typically DMSO, can be toxic to cells, especially at final concentrations above 0.5%.[4]
-
Cell Line Sensitivity: Your specific cell line may be particularly sensitive to the compound or the vehicle.
-
Assay Interference: The compound itself might interfere with the chemistry of your chosen viability assay (e.g., direct reduction of MTT reagent).[5]
-
Contamination: Bacterial or yeast contamination in your cell culture can cause cell death and interfere with assay readings.
Q3: My cell viability results with this compound are inconsistent between experiments. Why is this happening?
A3: Variability in cell viability assays is a common issue. Key factors that can lead to inconsistent results include:
-
Cell Health and Passage Number: Using cells at a high passage number or with low initial viability can lead to variable responses.[3]
-
Inconsistent Seeding Density: The density at which you plate your cells can significantly impact their growth rate and sensitivity to treatment.
-
Pipetting Errors: Inaccurate pipetting can lead to uneven cell numbers or incorrect compound concentrations across wells.
-
Edge Effects: Wells on the outer edges of a microplate are prone to evaporation, which can concentrate media components and the compound, leading to skewed results.[5]
Q4: How can I differentiate between apoptosis and necrosis when observing this compound-induced cell death?
A4: To distinguish between different cell death mechanisms, it is recommended to use multiple assays. An Annexin V and Propidium Iodide (PI) staining assay is a standard method.
-
Early Apoptosis: Cells will be Annexin V positive and PI negative.[6]
-
Late Apoptosis/Necrosis: Cells will be positive for both Annexin V and PI.[7]
-
Necrosis: Cells are typically Annexin V negative and PI positive.[6] Additionally, measuring the activity of executioner caspases, such as caspase-3 and caspase-7, can provide further evidence for apoptosis.[8]
On-Target Activity of this compound
While direct cytotoxicity has not been reported, it is crucial to work within the compound's effective concentration range for its intended biological activity.
| Assay | Cell Line | Parameter | IC50 Value |
| TSH-R Activation (cAMP Assay) | HEK-293 | Inhibition | 69 nM[2] |
| TSH-R Activation (cAMP Assay) | FRTL-5 | Inhibition | 22 nM[2] |
| M22-Induced cAMP Inhibition | U2OS-hTSH-R | Inhibition | 193 nM[1] |
| Bovine TSH-induced β-arrestin-1 Translocation | Inhibition | 42 nM[2] |
Troubleshooting Guides
General Troubleshooting for Unexpected Cytotoxicity
| Issue Observed | Potential Cause | Recommended Solution |
| High cytotoxicity across all concentrations | Compound precipitation | Visually inspect wells for precipitate. Lower the maximum concentration. Prepare fresh dilutions.[3] |
| Solvent toxicity | Ensure the final DMSO (or other solvent) concentration is low (e.g., <0.1%). Run a solvent-only control.[4] | |
| Contamination | Check cultures for microbial contamination. Use sterile techniques. | |
| Inconsistent dose-response curve | Inaccurate dilutions | Prepare fresh serial dilutions for each experiment. Verify stock concentration. |
| Cell seeding inconsistency | Ensure a homogenous cell suspension before and during plating. Calibrate pipettes.[3] | |
| Edge effects | Avoid using the outer wells of the plate; fill them with sterile PBS or media instead.[5] | |
| Higher than expected viability | Compound interference with assay | Test the compound in a cell-free version of the assay to check for direct chemical reactions (e.g., with MTT reagent).[5] |
Troubleshooting Specific Cell Viability Assays
| Assay | Problem | Potential Cause | Solution |
| MTT Assay | High background absorbance | Contamination; Media components (phenol red, reducing agents) | Use phenol (B47542) red-free media during MTT incubation. Test for contamination.[5] |
| Incomplete formazan (B1609692) dissolution | Insufficient or improper solvent; Low incubation time | Increase incubation time with the solubilization solvent. Ensure thorough mixing. Use a stronger solvent like acidified SDS.[9] | |
| Annexin V/PI Assay | High percentage of Annexin V+/PI+ cells in negative control | Harsh cell handling; Over-confluent cells | Handle cells gently. Use cells in the logarithmic growth phase.[6] |
| No positive signal in treated group | Assay timing is off; Insufficient drug concentration/duration | Perform a time-course experiment. Increase drug concentration or treatment duration.[6] | |
| Caspase-3/7 Assay | Low signal in apoptotic sample | Cell lysate too dilute; Assay timing | Increase the amount of protein in the lysate. Measure caspase activity at an earlier time point post-treatment.[10] |
| High background in negative control | Protease contamination in reagents | Use fresh, high-quality reagents. Include appropriate negative controls.[10] |
Experimental Protocols & Workflows
This compound Target Pathway: TSH Receptor Signaling
This compound is an antagonist of the Thyrotropin Receptor (TSH-R), a G-protein coupled receptor (GPCR). Activation of TSH-R by TSH or stimulating autoantibodies (in Graves' Disease) typically leads to the activation of Gs and Gq proteins. This results in the production of cyclic AMP (cAMP) and inositol (B14025) phosphates (IP), respectively, which drive downstream cellular responses. This compound blocks these activation pathways.[11][12]
General Workflow for Investigating Unexpected Cytotoxicity
If unexpected cell death is observed, a systematic approach is necessary to identify the root cause.
Protocol 1: MTT Cell Viability Assay
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
Cells cultured in a 96-well plate
-
This compound (or other test compound)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution: 5 mg/mL in sterile PBS
-
Solubilization solution: DMSO or 10% SDS in 0.01 M HCl
-
Serum-free culture medium
-
Microplate reader (absorbance at 570 nm)
Procedure:
-
Cell Plating: Seed cells in a 96-well plate at a pre-optimized density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium. Incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of this compound. Remove the culture medium from the wells and add 100 µL of medium containing the desired concentrations of the compound. Include vehicle-only and untreated controls.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C with 5% CO₂.
-
MTT Addition: Aspirate the compound-containing medium. Add 50 µL of serum-free medium and 50 µL of MTT solution to each well.
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into purple formazan crystals.
-
Solubilization: Carefully aspirate the MTT solution. Add 150 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Gently shake the plate for 15 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Subtract the average absorbance of blank wells (media, MTT, and solvent only) from all other readings. Calculate cell viability as a percentage of the vehicle-treated control.
Protocol 2: Annexin V & Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay distinguishes between healthy, early apoptotic, and late apoptotic/necrotic cells.[7]
Materials:
-
Treated and control cells (1-5 x 10⁵ cells per sample)
-
Annexin V-FITC (or other fluorophore)
-
Propidium Iodide (PI) solution
-
1X Binding Buffer (10 mM Hepes pH 7.4, 140 mM NaCl, 2.5 mM CaCl₂)
-
Flow cytometer
Procedure:
-
Cell Collection: Collect both adherent and suspension cells from your treatment groups. Centrifuge at a low speed (e.g., 300 x g) for 5 minutes.
-
Washing: Wash cells once with cold PBS, then resuspend the pellet in 1X Binding Buffer.
-
Cell Count: Count the cells and adjust the concentration to ~1 x 10⁶ cells/mL in 1X Binding Buffer.
-
Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Dilution: After incubation, add 400 µL of 1X Binding Buffer to each tube.
-
Analysis: Analyze the samples by flow cytometry within one hour. Use unstained, PI-only, and Annexin V-only controls to set compensation and gates correctly.
Protocol 3: Caspase-Glo® 3/7 Assay
This luminescent assay measures the activity of caspases-3 and -7, key executioners of apoptosis.[13]
Materials:
-
Cells cultured in a white-walled 96-well plate
-
Caspase-Glo® 3/7 Reagent
-
Microplate luminometer
Procedure:
-
Assay Setup: Plate cells and treat with this compound as you would for other viability assays. Include positive (e.g., staurosporine (B1682477) treatment) and negative controls.
-
Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions. Allow it to equilibrate to room temperature.
-
Reagent Addition: Remove the plate from the incubator and allow it to equilibrate to room temperature for about 30 minutes. Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.
-
Incubation: Mix the contents on a plate shaker at a low speed (300-500 rpm) for 30 seconds. Incubate at room temperature for 1 to 3 hours, protected from light.
-
Luminescence Measurement: Measure the luminescence of each well using a plate-reading luminometer.
-
Data Analysis: An increase in luminescence relative to the untreated control indicates an increase in caspase-3/7 activity and apoptosis.
References
- 1. Thyrotropin Receptor Antagonism by a Novel Small Molecule: Preclinical In Vitro Observations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. New small molecule shows promise as TSH-R antagonist for Graves’ hyperthyroidism and orbitopathy | BioWorld [bioworld.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. bosterbio.com [bosterbio.com]
- 7. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 8. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 9. pharmacology - Cell viability assay: Problems with MTT assay in the solubilization step - Biology Stack Exchange [biology.stackexchange.com]
- 10. abcam.com [abcam.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Crosstalk Between cAMP and Phosphoinositide System in Signal Transduction Pathways Through TSH Receptor. [e-enm.org]
- 13. Caspase-Glo® 3/7 Assay Protocol [worldwide.promega.com]
SYD5115 dose-response curve variability
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with SYD5115. Our goal is to help you address potential variability in your dose-response curves and ensure the reliability of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a novel, orally active small molecule antagonist of the thyrotropin receptor (TSH-R).[1][2] It functions by blocking the activation of the TSH-R, which is a G-protein coupled receptor.[2] In disease states like Graves' disease, the TSH-R is stimulated by autoantibodies, leading to hyperthyroidism.[2] this compound specifically inhibits this receptor, thereby blocking downstream signaling pathways.[1][3]
Q2: What are the expected IC50 values for this compound in in vitro assays?
A2: The half-maximal inhibitory concentration (IC50) of this compound can vary depending on the cell type and assay conditions. Published data provides a range of expected values, which are summarized in the table below.
| Cell Line | Assay Readout | Stimulant | Reported IC50 |
| Rat FRTL5 cells | cAMP production | M22 | 22 nM[4] |
| HEK293 cells (expressing hTSH-R) | cAMP production | M22 | 69 nM[5] |
| Human Osteosarcoma U2OS cells (expressing hTSH-R) | cAMP production | M22 | 193 nM[1] |
| CHO cells (expressing hTSH-R) | TSH-R activation | M22 / TSAb-positive sera | Nanomolar potency[1][3] |
| Primary Graves' Orbital Fibroblasts (GOF) | cAMP release | M22 | Dose-dependent inhibition[3] |
| Primary Graves' Orbital Fibroblasts (GOF) | Hyaluronic Acid (HA) release | M22 | Dose-dependent inhibition[3] |
Q3: I am observing high variability in my this compound dose-response curves between experiments. What are the common causes?
A3: High variability in dose-response curves is a common issue in cell-based assays and can stem from several factors. These can be broadly categorized into three areas: experimental technique, reagent handling, and cell culture conditions. Specific issues can include inconsistent cell seeding, pipetting errors, reagent degradation, and variations in cell health or passage number.[6][7]
Troubleshooting Guide
This guide provides a systematic approach to identifying and resolving common sources of variability in this compound dose-response experiments.
Issue 1: Inconsistent results between replicate wells.
-
Possible Cause: Uneven cell seeding or pipetting inaccuracies.
-
Troubleshooting Steps:
-
Ensure your cell suspension is homogenous before and during plating.
-
Calibrate your pipettes regularly and use consistent pipetting techniques.
-
Consider using reverse pipetting for viscous solutions.
-
Avoid using the outer wells of the microplate, as they are prone to evaporation (the "edge effect"). If you must use them, fill the surrounding wells with sterile water or PBS to maintain humidity.[7]
-
Issue 2: Dose-response curve has a shallow slope or does not reach a plateau.
-
Possible Cause: Suboptimal assay conditions or reagent issues.
-
Troubleshooting Steps:
-
Reagent Preparation: Prepare fresh stock solutions of this compound for each experiment. Ensure the compound is fully dissolved in the appropriate solvent (e.g., DMSO).[8]
-
Substrate Concentration: If using a stimulant like M22 or TSH, ensure its concentration is optimal and consistent across experiments.
-
Incubation Times and Temperatures: Adhere strictly to the recommended incubation times and temperatures as even minor deviations can impact results.[8]
-
Issue 3: High background signal in the assay.
-
Possible Cause: Reagent contamination or non-specific binding.
-
Troubleshooting Steps:
-
Washing Steps: Ensure thorough washing of the plate between reagent additions to remove any unbound components.[8]
-
Reagent Quality: Use high-quality, fresh reagents and sterile techniques to prevent contamination.[8]
-
Plate Selection: Use low-binding microplates to minimize the adsorption of this compound to the plate surface.[8]
-
Experimental Protocols
This compound Inhibition of cAMP Production in hTSH-R Expressing Cells
This protocol outlines a general method for assessing the inhibitory effect of this compound on agonist-stimulated cAMP production.
Materials:
-
Human TSH-R expressing cells (e.g., HEK293-hTSH-R, U2OS-hTSH-R)
-
Cell culture medium
-
This compound
-
TSH-R agonist (e.g., M22, bovine TSH, or TSAb-positive patient sera)
-
cAMP assay kit (e.g., HTRF, ELISA, or LANCE)
-
96-well or 384-well microplates (white, low-volume for HTRF)
-
DMSO (for compound dilution)
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Resuspend cells in an appropriate medium to the desired seeding density.
-
Seed the cells into the microplate and incubate overnight to allow for attachment.
-
-
Compound Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of this compound in the assay buffer to create a dose-response curve. Include a vehicle control (DMSO only).
-
-
Compound Treatment:
-
Remove the culture medium from the cells.
-
Add the diluted this compound or vehicle control to the respective wells.
-
Incubate for a predetermined time (e.g., 30 minutes) at 37°C.
-
-
Agonist Stimulation:
-
Add the TSH-R agonist (e.g., M22) to all wells except for the negative control.
-
Incubate for the recommended time to stimulate cAMP production (e.g., 30-60 minutes) at 37°C.
-
-
cAMP Measurement:
-
Lyse the cells (if required by the assay kit).
-
Follow the manufacturer's instructions for the cAMP assay kit to measure cAMP levels.
-
-
Data Analysis:
-
Plot the cAMP levels against the log concentration of this compound.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Visualizations
Caption: Mechanism of action of this compound as a TSH-R antagonist.
Caption: A logical workflow for troubleshooting dose-response curve variability.
Caption: A typical experimental workflow for an this compound in vitro assay.
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery of this compound, a novel orally active small molecule TSH-R antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Thyrotropin Receptor Antagonism by a Novel Small Molecule: Preclinical In Vitro Observations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. New small molecule shows promise as TSH-R antagonist for Graves’ hyperthyroidism and orbitopathy | BioWorld [bioworld.com]
- 6. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [promega.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
SYD5115 Technical Support Center: Mitigating Precipitation in Aqueous Solutions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance for researchers encountering precipitation issues with SYD5115 in aqueous solutions during their experiments. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific challenges and provide practical solutions.
Troubleshooting Guide: this compound Precipitation
Issue 1: Immediate Precipitation Upon Dilution of DMSO Stock in Aqueous Buffer or Media
Symptoms: A cloudy or milky appearance, or visible particulate matter, forms immediately after adding the this compound DMSO stock solution to your aqueous experimental solution (e.g., PBS, cell culture media).
Root Cause Analysis: this compound is a hydrophobic molecule with high solubility in organic solvents like DMSO but limited solubility in aqueous solutions. When a concentrated DMSO stock is rapidly diluted into an aqueous medium, the DMSO concentration drops sharply, and the this compound "crashes out" of solution as it is no longer soluble.
Solutions:
-
Reduce Final Concentration: The most straightforward approach is to lower the final concentration of this compound in your assay. The effective concentrations for this compound in cell-based assays are in the nanomolar range, which may be below its aqueous solubility limit.
-
Serial Dilution: Instead of a single large dilution, perform a series of step-wise dilutions. First, dilute the DMSO stock into a smaller volume of your aqueous solution, then further dilute this intermediate solution to the final concentration. This gradual decrease in solvent polarity can help keep the compound in solution.
-
Increase Final DMSO Concentration (with caution): While high concentrations of DMSO can be toxic to cells, a slightly higher final concentration (e.g., up to 0.5%) may be necessary to maintain this compound solubility. Always include a vehicle control with the same final DMSO concentration in your experiments to account for any solvent effects.
-
Pre-warm Aqueous Solutions: Warming your buffer or media to 37°C before adding the this compound stock can increase its solubility.
-
Use of Solubilizing Excipients: For in vitro assays where the presence of additional excipients is acceptable, consider using a formulation similar to those used for in vivo studies. This may involve the use of co-solvents like PEG300 and surfactants like Tween-80.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for preparing high-concentration stock solutions of this compound. It is soluble in DMSO at concentrations up to 100 mg/mL.[1] For optimal results, use fresh, anhydrous DMSO, as absorbed water can affect solubility.
Q2: I observed precipitation in my this compound stock solution in DMSO. What should I do?
A2: If you observe precipitation in your DMSO stock, gently warm the vial and use sonication to aid in redissolving the compound.[1] Ensure the stock solution is completely clear before making any dilutions. To prevent this, store the DMSO stock solution in tightly sealed vials at -20°C or -80°C and avoid repeated freeze-thaw cycles by preparing single-use aliquots.[1]
Q3: What is the maximum aqueous solubility of this compound?
Q4: How can I determine the maximum soluble concentration of this compound in my specific experimental setup?
A4: You can perform a simple solubility test. Prepare a series of dilutions of your this compound DMSO stock in your experimental aqueous buffer or medium. Visually inspect for any signs of precipitation (cloudiness or particulates) immediately after dilution and after a period of incubation at the experimental temperature. The highest concentration that remains clear is the maximum working concentration for your conditions.
Q5: Are there any established formulation protocols to improve this compound solubility in aqueous solutions?
A5: Yes, for in vivo studies, formulations using a combination of solvents and surfactants have been established to achieve a clear solution at concentrations of ≥ 5 mg/mL.[1] These can be adapted for in vitro experiments where the components will not interfere with the assay. Two such protocols are:
- Protocol 1: 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline.[1]
- Protocol 2: 10% DMSO, 90% Corn Oil.[1]
Quantitative Data Summary
| Property | Value | Source |
| Molecular Weight | 438.51 g/mol | [1] |
| Solubility in DMSO | ≥ 100 mg/mL (228.04 mM) | [1] |
| In Vivo Formulation 1 | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline (yields ≥ 5 mg/mL clear solution) | [1] |
| In Vivo Formulation 2 | 10% DMSO, 90% Corn Oil (yields ≥ 5 mg/mL clear solution) | [1] |
| IC50 (HEK293-hTSHR cells) | 69 nM (for inhibition of TSH-induced cAMP production) | [2][3] |
| IC50 (FRTL-5 cells) | 22 nM (for inhibition of M22-induced cAMP production) | [2][3] |
Experimental Protocols
Protocol for Preparation of a 10 mM this compound Stock Solution in DMSO
-
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes
-
Vortexer and sonicator
-
-
Procedure:
-
Weigh out the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.385 mg of this compound (Molecular Weight = 438.51 g/mol ).
-
Add the appropriate volume of anhydrous DMSO to the this compound powder in a sterile microcentrifuge tube.
-
Vortex the tube thoroughly.
-
If necessary, use a sonicator to ensure the compound is fully dissolved.
-
Visually inspect the solution to ensure it is clear and free of any particulate matter.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.[1]
-
Protocol for Preparing Working Dilutions of this compound for Cell-Based Assays
-
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed (37°C) sterile aqueous buffer or cell culture medium
-
Sterile microcentrifuge tubes
-
-
Procedure (Example for a 1 µM final concentration with 0.1% DMSO):
-
Thaw an aliquot of the 10 mM this compound stock solution at room temperature.
-
Perform an intermediate dilution: Add 1 µL of the 10 mM stock solution to 99 µL of pre-warmed aqueous buffer/medium to get a 100 µM intermediate solution (containing 1% DMSO). Vortex gently.
-
Perform the final dilution: Add 10 µL of the 100 µM intermediate solution to 990 µL of pre-warmed aqueous buffer/medium to achieve a final concentration of 1 µM this compound with a final DMSO concentration of 0.1%. Mix by gentle inversion or pipetting.
-
Use the final working solution immediately in your experiment.
-
Visualizations
TSH Receptor Signaling Pathway and this compound Inhibition
Caption: TSHR signaling and the inhibitory action of this compound.
Experimental Workflow for Mitigating this compound Precipitation
Caption: Troubleshooting workflow for this compound precipitation.
References
Validation & Comparative
SYD5115: A Comparative Analysis of a Novel TSHR Antagonist
This guide provides a comprehensive comparison of the efficacy of SYD5115, a novel small molecule antagonist of the Thyrotropin Receptor (TSHR), against other prominent TSHR antagonists. The information is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of TSHR modulation in diseases such as Graves' disease and Graves' orbitopathy.
Quantitative Efficacy Comparison
The following tables summarize the in vitro efficacy of this compound and other key TSHR antagonists. It is important to note that the experimental conditions, such as cell lines and agonist concentrations, may vary between studies, which can influence the reported IC50 values.
Table 1: In Vitro Potency of Small Molecule TSHR Antagonists in cAMP Inhibition Assays
| Antagonist | Cell Line | Agonist | IC50 | Reference(s) |
| This compound | HEK-293 | M22 | 69 nM | [1] |
| FRTL-5 | M22 | 22 nM | [1] | |
| U2OS (hTSHR) | M22 | 193 nM | [2][3] | |
| Org 274179-0 | CHO (hTSHR) | bTSH | 9 nM | [4] |
| CHO (hTSHR) | hTSH | 11 nM | [4] | |
| CHO (hTSHR) | M22 | 5 nM | [4] | |
| FRTL-5 | bTSH | 5 nM | [4] | |
| FRTL-5 | M22 | 2 nM | [4] | |
| VA-K-14 | CHO (TSHR) | TSH | 12.3 µM | [5][6] |
| S37a | HEK 293 (hTSHR) | TSH | ~20 µM | [7] |
Table 2: In Vitro Efficacy of TSHR Antagonists in Functional Assays
| Antagonist | Assay | Cell Line/System | Key Findings | Reference(s) |
| This compound | Hyaluronic Acid (HA) Production Inhibition | Human Orbital Fibroblasts (GOF) | Dose-dependently inhibited M22-stimulated HA release. | [2][3] |
| K1-70 (mAb) | cAMP Inhibition | CHO (TSHR) | Complete inhibition of TSH stimulation at 1 µg/mL. | [8] |
| In vivo thyroid stimulation inhibition | Rat model | Effective inhibitor of thyroid stimulation by TSH and M22. | [8] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These protocols are representative of the techniques used to evaluate TSHR antagonist efficacy.
Cell-Based cAMP Inhibition Assay
This assay is a cornerstone for evaluating the functional antagonism of TSHR. It measures the ability of a compound to inhibit the production of cyclic adenosine (B11128) monophosphate (cAMP), a key second messenger in the TSHR signaling cascade, in response to an agonist.
Objective: To determine the half-maximal inhibitory concentration (IC50) of a TSHR antagonist.
Materials:
-
Cell Line: A cell line stably expressing the human TSHR, such as Chinese Hamster Ovary (CHO-hTSHR) or Human Embryonic Kidney 293 (HEK293-hTSHR) cells.
-
Agonist: Bovine TSH (bTSH), recombinant human TSH (hTSH), or a stimulating monoclonal antibody like M22.
-
Test Compound: TSHR antagonist (e.g., this compound) at various concentrations.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) supplemented with HEPES and a phosphodiesterase inhibitor like 3-isobutyl-1-methylxanthine (B1674149) (IBMX) to prevent cAMP degradation.
-
cAMP Detection Kit: A commercially available kit for quantifying intracellular cAMP levels (e.g., HTRF, ELISA, or luminescence-based).
Procedure:
-
Cell Plating: Seed the TSHR-expressing cells into 96-well or 384-well microplates and culture overnight to allow for cell attachment.
-
Compound Pre-incubation: Remove the culture medium and pre-incubate the cells with varying concentrations of the TSHR antagonist in assay buffer for a specified period (e.g., 30 minutes) at 37°C.
-
Agonist Stimulation: Add a fixed concentration of the TSHR agonist (typically at its EC80, the concentration that elicits 80% of its maximal response) to the wells containing the antagonist and incubate for a defined time (e.g., 30-60 minutes) at 37°C.
-
Cell Lysis and cAMP Measurement: Lyse the cells according to the cAMP detection kit manufacturer's protocol.
-
Data Analysis: Measure the intracellular cAMP concentration. Plot the percentage of inhibition of the agonist-induced cAMP response against the logarithm of the antagonist concentration. The IC50 value is then calculated using a non-linear regression analysis.
Hyaluronic Acid (HA) Production Assay
This assay is particularly relevant for assessing the therapeutic potential of TSHR antagonists in Graves' orbitopathy, where excessive HA production by orbital fibroblasts is a key pathological feature.
Objective: To measure the inhibition of agonist-induced hyaluronic acid production by a TSHR antagonist in primary human orbital fibroblasts.
Materials:
-
Primary Cells: Human orbital fibroblasts obtained from patients with Graves' orbitopathy (GOF).
-
Agonist: A stimulating TSHR antibody such as M22.
-
Test Compound: TSHR antagonist (e.g., this compound) at various concentrations.
-
Cell Culture Medium: Appropriate medium for fibroblast culture.
-
HA Detection Kit: An enzyme-linked immunosorbent assay (ELISA) kit for the quantification of hyaluronic acid.
Procedure:
-
Cell Culture: Culture primary GOFs in appropriate multi-well plates.
-
Treatment: Treat the cells with the TSHR antagonist at different concentrations in the presence of the stimulating agonist (e.g., M22). A control group with only the agonist and an untreated control group should be included.
-
Incubation: Incubate the cells for a prolonged period (e.g., 24-48 hours) to allow for HA accumulation in the culture supernatant.
-
Supernatant Collection: Collect the culture supernatants from each well.
-
HA Quantification: Measure the concentration of HA in the supernatants using an ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Compare the levels of HA in the treated groups to the agonist-only control to determine the percentage of inhibition.
Visualizations
The following diagrams illustrate key signaling pathways and experimental workflows relevant to the evaluation of TSHR antagonists.
TSHR Signaling Pathway and Antagonist Intervention Points
References
- 1. New small molecule shows promise as TSH-R antagonist for Graves’ hyperthyroidism and orbitopathy | BioWorld [bioworld.com]
- 2. researchgate.net [researchgate.net]
- 3. Thyrotropin Receptor Antagonism by a Novel Small Molecule: Preclinical In Vitro Observations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A New Small-Molecule Antagonist Inhibits Graves' Disease Antibody Activation of the TSH Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | TSH Receptor Signaling Abrogation by a Novel Small Molecule [frontiersin.org]
- 6. TSH Receptor Signaling Abrogation by a Novel Small Molecule - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Crinetics’ TSHR antagonist demonstrates efficacy in thyroid autoimmune disorders | BioWorld [bioworld.com]
A Comparative Guide: SYD5115 and Propylthiouracil for Hyperthyroidism
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of SYD5115, a novel small molecule thyroid-stimulating hormone receptor (TSH-R) antagonist, and propylthiouracil (B1679721) (PTU), a well-established thionamide used in the treatment of hyperthyroidism. This document synthesizes available preclinical and clinical data to objectively evaluate their mechanisms of action, efficacy, and safety profiles, supported by experimental evidence.
Executive Summary
Hyperthyroidism, most commonly caused by Graves' disease, is characterized by an overactive thyroid gland. Current treatments, such as thionamides like propylthiouracil, focus on inhibiting thyroid hormone synthesis. This compound represents a novel therapeutic approach by directly antagonizing the TSH receptor, the primary target of the stimulating autoantibodies in Graves' disease. While propylthiouracil has a long history of clinical use with well-documented efficacy and safety, this compound is in the preclinical phase of development, showing promising in vitro and in vivo activity. This guide will delve into the available data for a detailed comparison.
Mechanism of Action
The fundamental difference between this compound and propylthiouracil lies in their molecular targets and mechanisms of action.
This compound is a small molecule antagonist of the thyroid-stimulating hormone receptor (TSH-R). In Graves' disease, autoantibodies stimulate the TSH-R, leading to excessive thyroid hormone production. This compound competitively binds to the TSH-R, blocking the binding of both TSH and the stimulating autoantibodies, thereby preventing the downstream signaling cascade that leads to thyroid hormone synthesis and release.[1][2][3]
Propylthiouracil (PTU) is a thionamide that inhibits the production of thyroid hormones. Its primary mechanism is the inhibition of the enzyme thyroid peroxidase (TPO), which is crucial for the iodination of tyrosine residues on thyroglobulin, a key step in the synthesis of thyroxine (T4) and triiodothyronine (T3). Additionally, PTU inhibits the peripheral conversion of T4 to the more potent T3.
Performance and Efficacy: A Comparative Analysis
Direct comparative studies between this compound and propylthiouracil have not yet been published, as this compound is still in preclinical development. The following tables summarize the available data for each compound.
Table 1: Preclinical Efficacy of this compound
| Parameter | Cell Line/Animal Model | Results | Source |
| TSH-R Antagonism (IC50) | Rat FRTL5 cells | 22 nM | [4] |
| HEK293-hTSHR cells | 22 nM | [4] | |
| cAMP Production Inhibition | M22-stimulated FRTL5 and HEK293-hTSHR cells | IC50 of 22 nM | [4] |
| In Vivo T4 Reduction | Rat model of hyperthyroidism (M22-induced) | Dose-dependent suppression of M22-stimulated T4 after oral administration. | [5] |
| In vivo (unspecified model) | Blocks stimulating antibody-induced synthesis of T4 after a single oral dose. | [2][3] |
Note: Specific quantitative in vivo data on the percentage of T4 reduction and the corresponding doses of this compound are not publicly available in the reviewed literature.
Table 2: Clinical Efficacy of Propylthiouracil
| Parameter | Patient Population | Results | Source |
| Reduction in Thyroid Hormones | Hyperthyroid patients | Significant reduction in serum T3, T4, FT3, and FT4 levels. | [6] |
| Time to Euthyroidism | Hyperthyroid patients | Median time to euthyroidism was 10 weeks in one study. | [7][8] |
| Remission Rate | Graves' disease patients | Drug-free remission in approximately 50% of patients. |
Safety and Tolerability
This compound
As this compound is in the preclinical stage, clinical safety data in humans is not available. Preclinical development of small molecule TSH-R antagonists aims to identify compounds with high selectivity for the TSH receptor to minimize off-target effects.
Propylthiouracil
The safety profile of propylthiouracil is well-established through extensive clinical use.
Table 3: Adverse Events Associated with Propylthiouracil
| Adverse Event | Frequency | Comments | Source |
| Hepatotoxicity | Rare but serious | Black box warning for severe liver injury and acute liver failure. | |
| Agranulocytosis | Rare (0.2-0.5%) | A potentially life-threatening decrease in white blood cells. | |
| Rash | Common | [6] | |
| Arthralgia | Common | ||
| Vasculitis | Rare |
Experimental Protocols
This compound: Preclinical Experimental Design
In Vitro TSH-R Antagonism and cAMP Inhibition Assay:
-
Cell Lines: Rat thyroid follicular cells (FRTL5) and Human Embryonic Kidney cells stably expressing the human TSH receptor (HEK293-hTSHR).
-
Stimulation: The stimulating human monoclonal TSH receptor autoantibody, M22, is used to induce TSH receptor activation and subsequent cAMP production.
-
Intervention: Cells are treated with varying concentrations of this compound.
-
Endpoint: The concentration of this compound that inhibits 50% of the M22-induced cAMP production (IC50) is determined.
In Vivo Model of Graves' Disease:
-
Animal Model: A common model involves inducing hyperthyroidism in rodents (e.g., rats or mice) by administering the stimulating TSH receptor antibody, M22.[5][9][10][11][12][13]
-
Intervention: Oral administration of this compound at various doses.
-
Endpoint: Measurement of serum T4 levels over time to assess the degree of inhibition of thyroid hormone production.
Propylthiouracil: Clinical Trial Methodology (Representative)
Randomized Controlled Trial for Efficacy and Safety:
-
Study Design: A multicenter, randomized, controlled clinical trial.
-
Patient Population: Patients with newly diagnosed Graves' hyperthyroidism.
-
Intervention: Patients are randomized to receive either propylthiouracil or a comparator drug (e.g., methimazole).
-
Dosage: A standardized dosing regimen is followed, with adjustments based on thyroid function tests.
-
Primary Endpoints:
-
Time to achieve euthyroidism (normal thyroid hormone levels).
-
Proportion of patients achieving remission.
-
-
Secondary Endpoints:
-
Incidence and severity of adverse events.
-
Changes in thyroid antibody levels.
-
-
Follow-up: Patients are followed for a specified period (e.g., 12-24 months) to assess long-term outcomes.
Future Perspectives
This compound and other TSH-R antagonists represent a promising, targeted approach to the treatment of Graves' disease.[1] By directly addressing the underlying autoimmune stimulation of the thyroid gland, these agents may offer a more specific and potentially safer alternative to current therapies. However, extensive clinical trials are required to establish the efficacy and safety of this compound in humans.
Propylthiouracil will likely remain a valuable therapeutic option, particularly in specific clinical scenarios such as thyroid storm and during the first trimester of pregnancy, where its use is preferred over methimazole (B1676384).
Conclusion
This compound is a preclinical candidate with a novel mechanism of action that holds potential for the future treatment of hyperthyroidism, particularly Graves' disease. Its ability to directly block the TSH receptor offers a targeted therapeutic strategy. Propylthiouracil is a long-standing, effective treatment for hyperthyroidism, but its use is associated with a risk of significant side effects. The progression of this compound and other TSH-R antagonists through clinical development will be crucial in determining their ultimate role in the management of hyperthyroid disorders. Further research, including head-to-head comparative trials, will be necessary to fully elucidate the relative benefits and risks of these different therapeutic approaches.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of this compound, a novel orally active small molecule TSH-R antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. crinetics.com [crinetics.com]
- 6. The efficiency and safety of methimazole and propylthiouracil in hyperthyroidism: A meta-analysis of randomized controlled trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. academic.oup.com [academic.oup.com]
- 9. A Novel Long-Term Graves' Disease Animal Model Confirmed by Functional Thyrotropin Receptor Antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. endocrine-abstracts.org [endocrine-abstracts.org]
- 11. Lessons from mouse models of Graves’ disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Advances in Graves' Disease, Including a New Mouse Model, Presented at American Thyroid Association Annual Meeting [thyroid.org]
- 13. academic.oup.com [academic.oup.com]
A Head-to-Head Comparison of TSHR Blocking Agents: SYD5115 vs. K1-70
In the landscape of therapeutic development for Graves' disease and Graves' orbitopathy, two notable antagonists of the thyroid-stimulating hormone receptor (TSHR) have emerged: SYD5115 and K1-70. While both agents effectively block TSHR activation, they represent distinct therapeutic modalities—a small molecule and a monoclonal antibody, respectively. This guide provides a detailed, data-driven comparison of their performance, experimental validation, and mechanisms of action to inform researchers, scientists, and drug development professionals.
At a Glance: Key Performance Characteristics
A summary of the key quantitative data for this compound and K1-70 is presented below, offering a snapshot of their respective potencies and binding affinities.
| Parameter | This compound | K1-70 | Source |
| Molecule Type | Small Molecule | Human Monoclonal Antibody (IgG1) | [1][2][3],[4][5] |
| Administration Route | Oral | Intramuscular (IM) or Intravenous (IV) | [1][6],[7] |
| Binding Affinity (Kd) | Not explicitly stated | 4 x 1010 L/mol | [8][9] |
| IC50 (vs. M22-induced cAMP) | 22 nM (FRTL-5 cells)69 nM (HEK293-hTSHR cells)193 nM (U2OS-hTSHR cells) | Not explicitly stated in IC50 terms, but effective at ng/mL concentrations | [6][10],[9] |
| Inhibition of TSH binding | Allosteric antagonist | Competitive antagonist, with 0.1 µg/mL giving 97% inhibition | [1],[4] |
Mechanism of Action: A Tale of Two Blockers
This compound and K1-70 employ different strategies to inhibit TSHR signaling, a crucial distinction for therapeutic application.
This compound is a novel, orally active small molecule that functions as an allosteric antagonist of the TSHR.[1] This means it binds to a site on the receptor distinct from the primary binding site of TSH and stimulating autoantibodies like M22. This binding event induces a conformational change in the receptor that prevents its activation, even when the primary ligands are bound.
K1-70 is a human monoclonal autoantibody that acts as a direct competitive antagonist.[4] It binds with high affinity to the TSHR, physically blocking the binding of TSH and thyroid-stimulating autoantibodies (TRAb).[7][8] K1-70 was isolated from the peripheral blood lymphocytes of a patient with autoimmune thyroid disease, representing a "natural" inhibitor of TSHR stimulation.[11]
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery of this compound, a novel orally active small molecule TSH-R antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Blocking type TSH receptor antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Human Anti-TSHR Recombinant Antibody (clone K1-70) - Creative Biolabs [creativebiolabs.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. endocrine-abstracts.org [endocrine-abstracts.org]
- 8. TSH receptor specific monoclonal autoantibody K1‐70TM targeting of the TSH receptor in subjects with Graves' disease and Graves' orbitopathy—Results from a phase I clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 9. thieme-connect.com [thieme-connect.com]
- 10. New small molecule shows promise as TSH-R antagonist for Graves’ hyperthyroidism and orbitopathy | BioWorld [bioworld.com]
- 11. Preclinical studies on the toxicology, pharmacokinetics and safety of K1-70TM a human monoclonal autoantibody to the TSH receptor with TSH antagonist activity | springermedizin.de [springermedizin.de]
Head-to-Head Comparison: SYD5115 vs. ANTAG-3 in TSH Receptor Antagonism
A detailed analysis for researchers and drug development professionals in autoimmune thyroid diseases.
This guide provides a comprehensive comparison of two small molecule antagonists of the thyrotropin receptor (TSH-R), SYD5115 and ANTAG-3. Both molecules have shown promise in preclinical studies for the potential treatment of Graves' disease and Graves' orbitopathy by blocking the pathogenic activation of the TSH-R by autoantibodies. This document summarizes key experimental data, outlines methodologies, and visualizes relevant pathways to aid researchers in evaluating these compounds.
I. Mechanism of Action and Signaling Pathway
Both this compound and ANTAG-3 are allosteric antagonists of the TSH receptor, a G-protein coupled receptor (GPCR).[1][2] Upon binding of TSH or thyroid-stimulating autoantibodies (TSAbs) in Graves' disease, the TSH-R activates the Gsα subunit, leading to the production of cyclic AMP (cAMP) by adenylyl cyclase.[3] This increase in intracellular cAMP triggers a cascade of downstream events, including the synthesis and release of thyroid hormones (T3 and T4) and, in orbital fibroblasts, the production of hyaluronic acid (HA), a key factor in the pathogenesis of Graves' orbitopathy.[4] this compound and ANTAG-3 exert their therapeutic effect by binding to the transmembrane domain of the TSH-R, thereby preventing the conformational change required for receptor activation and subsequent signaling.[2][5]
II. Quantitative Performance Data
The following tables summarize the in vitro and in vivo performance of this compound and ANTAG-3 based on available preclinical data.
Table 1: In Vitro Potency and Efficacy
| Parameter | This compound | ANTAG-3 |
| Target | Thyrotropin Receptor (TSH-R)[6] | Thyrotropin Receptor (TSH-R)[7][8] |
| Mechanism | Allosteric Antagonist[1] | Allosteric Antagonist[2][4] |
| IC50 (cAMP Assay) | 22 nM (FRTL-5 cells)[9][10]48 nM (rat models, oral)[9]69 nM (HEK-293 cells)[9]193 nM (U2OS-hTSHR cells)[11] | 2.1 µM (TSH-stimulated)[7][8] |
| Inhibition of M22-induced cAMP | 100% inhibition with a potency of 193 nM in U2OS cells.[11] Strong dose-dependent inhibition at 1, 10, 100, 1,000, and 10,000 nM in GOF.[11] | Not explicitly reported, but inhibits TSH-stimulated cAMP.[7] |
| Inhibition of M22-induced HA | Dose-dependent inhibition at 100, 1,000, and 10,000 nM in Graves' Orbitopathy Fibroblasts (GOF).[11] | Reduced TSH- and TSAb-stimulated hyaluronan production in Graves' orbital fibroblasts.[4] |
| Cell Viability | Did not impact the growth, migration, or viability of cultivated GOF.[11] | Not explicitly reported. |
Table 2: In Vivo Efficacy
| Parameter | This compound | ANTAG-3 |
| Animal Model | Rat models[9] | Female BALB/c mice[7][8] |
| Administration | Oral[6][9] | Continuous treatment for 3 days[7][8] |
| Effect on Thyroid Hormones | Blocks stimulating antibody-induced synthesis of thyroxine (T4) in vivo after a single oral dose.[1][6] | Lowered serum free T4 by 44% in TRH-treated mice and by 38% in M22-treated mice.[7][8] |
| Effect on Thyroid Gene Expression | Not explicitly reported. | Lowered mRNAs for sodium-iodide cotransporter by 75% and thyroperoxidase by 83% in TRH-treated mice.[7][8] Lowered these mRNAs by 73% and 40% respectively in M22-treated mice.[7][8] |
Table 3: Selectivity
| Parameter | This compound | ANTAG-3 |
| Selectivity Profile | Little effect on LH and FSH receptors.[1] | Half-maximal inhibitory doses were >30 µM for LH and FSH receptors, indicating high selectivity for TSHR.[7][8] |
III. Experimental Protocols
This section details the methodologies used in the key experiments cited in this guide.
A. In Vitro cAMP Inhibition Assay
-
Objective: To determine the potency of the antagonist in inhibiting TSH-R-mediated cAMP production.
-
Cell Lines:
-
This compound: Chinese hamster ovary (CHO) cells expressing wild-type and chimeric TSH-R, human orbital fibroblasts from Graves' orbitopathy patients (GOF), human osteosarcoma U2OS cells stably expressing human TSH-R, rat FRTL-5 cells, and HEK-293 cells expressing human TSH-R.[9][10]
-
ANTAG-3: A model cell system was used to measure inhibition of cAMP production stimulated by TSH, LH, or FSH.[7][8]
-
-
Stimulation: Cells were stimulated with either bovine TSH, the human monoclonal stimulating autoantibody M22, or sera from patients with Graves' disease containing TSH-R-stimulating autoantibodies (TSAb).[7]
-
Methodology:
-
Cells are cultured to an appropriate confluency in multi-well plates.
-
Cells are pre-incubated with varying concentrations of the antagonist (this compound or ANTAG-3) for a specified period.
-
A stimulating agent (e.g., M22, TSH) is added to the wells.
-
After incubation, cells are lysed, and intracellular cAMP levels are measured using a competitive immunoassay or a reporter gene assay linked to a cAMP response element (CRE).[3]
-
The concentration of the antagonist that inhibits 50% of the maximal stimulated cAMP response (IC50) is calculated.
-
B. In Vivo Efficacy in Mouse Models (ANTAG-3)
-
Objective: To assess the in vivo efficacy of ANTAG-3 in inhibiting thyroid function.
-
Treatment Groups:
-
Methodology:
-
ANTAG-3 is administered to the mice, typically via oral gavage or in drinking water.
-
Thyroid stimulation is induced using either TRH or M22.
-
After the treatment period, blood samples are collected to measure serum-free thyroxine (T4) levels.
-
Thyroid glands are harvested, and RNA is extracted to quantify the expression of thyroid-specific genes (e.g., sodium-iodide cotransporter, thyroperoxidase) using quantitative real-time PCR (qRT-PCR).
-
The percentage reduction in serum T4 and gene expression in the ANTAG-3 treated groups compared to the stimulated, untreated groups is calculated.[7][8]
-
IV. Summary and Conclusion
Both this compound and ANTAG-3 demonstrate potential as therapeutic agents for Graves' disease by effectively antagonizing the TSH receptor.
-
This compound exhibits potent nanomolar activity in various in vitro models, effectively inhibiting both cAMP and hyaluronic acid production stimulated by pathogenic autoantibodies.[9][11] Its oral activity in rat models further supports its drug-like properties.[6][9]
-
ANTAG-3 has been shown to be a selective TSHR antagonist with proven in vivo efficacy in mouse models, significantly reducing both thyroid hormone levels and the expression of key thyroid function genes.[7][8]
A direct head-to-head comparative study has not been published. However, based on the available data, this compound appears to have a significantly lower IC50 value in in vitro cAMP assays, suggesting higher potency. Both compounds show promise, and further clinical development will be necessary to determine their respective therapeutic indices and clinical utility in patients with autoimmune thyroid diseases. Researchers are encouraged to consider the specific experimental contexts and models when interpreting these findings.
References
- 1. researchgate.net [researchgate.net]
- 2. Update in TSH Receptor Agonists and Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 4. endocrine-abstracts.org [endocrine-abstracts.org]
- 5. A New Small-Molecule Antagonist Inhibits Graves' Disease Antibody Activation of the TSH Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of this compound, a novel orally active small molecule TSH-R antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A Selective TSH Receptor Antagonist Inhibits Stimulation of Thyroid Function in Female Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A selective TSH receptor antagonist inhibits stimulation of thyroid function in female mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. New small molecule shows promise as TSH-R antagonist for Graves’ hyperthyroidism and orbitopathy | BioWorld [bioworld.com]
- 10. file.medchemexpress.com [file.medchemexpress.com]
- 11. researchgate.net [researchgate.net]
SYD5115: A Comparative Guide to its Specificity for the Thyrotropin Receptor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of SYD5115, a small molecule antagonist of the thyrotropin receptor (TSHR). Its performance is objectively compared with other TSHR modulators, supported by experimental data to validate its specificity and functional activity.
Executive Summary
The thyrotropin receptor is a key therapeutic target in autoimmune thyroid diseases such as Graves' disease. This compound has emerged as a potent, orally bioavailable TSHR antagonist with nanomolar efficacy.[1][2] This guide details the binding and functional characteristics of this compound in comparison to other small molecules and monoclonal antibodies targeting the TSHR, providing a valuable resource for researchers in thyroid disease and GPCR-targeted drug discovery.
Comparative Analysis of TSHR Modulators
The following tables summarize the quantitative data for this compound and a selection of alternative TSHR modulators.
Small Molecule TSHR Antagonists & Inverse Agonists
| Compound | Type | Target | Cell Line | IC50 (nM) | Selectivity Notes |
| This compound | Antagonist | hTSHR | HEK293 | 69[3] | Not specified |
| rTSHR | FRTL-5 | 22[3] | |||
| hTSHR | U2OS | 193[1][4] | |||
| rTSHR | - | 48[3] | |||
| ML224 (ANTAG3) | Inverse Agonist | hTSHR | HEK293 | 2100[4][5] | >30 µM for LH and FSH receptors[6] |
| Org 274179-0 | Antagonist | hTSHR | CHO | 5-11[7] | Antagonistic at FSHR (IC50 = 17 nM), partial agonist at LHR (IC50 = 1.1 µM)[8] |
| rTSHR | FRTL-5 | 2-5[7] | |||
| VA-K-14 | Antagonist | hTSHR | CHO | 12300[9] | Minor inhibition of LH and FSH receptors at high concentrations[9] |
| S37a | Antagonist | hTSHR | HEK293 | ~20000[10] | No effect on LH/FSH receptors[11] |
| mTSHR | HEK293 | 40000[10] |
Monoclonal Antibody TSHR Modulators
| Antibody | Type | Target | Activity |
| M22 | Agonist | hTSHR | Stimulates cAMP production[7] |
| K1-70 | Antagonist | hTSHR | Blocks TSHR stimulation[12] |
Signaling Pathways and Experimental Workflows
TSHR Signaling and Antagonist Intervention
The thyrotropin receptor, upon binding of its endogenous ligand TSH or stimulating autoantibodies, primarily activates the Gs alpha subunit, leading to the production of cyclic AMP (cAMP) by adenylyl cyclase. This signaling cascade is a key driver of thyroid hormone production and is implicated in the pathophysiology of Graves' disease. Small molecule antagonists like this compound act as allosteric inhibitors, binding to the transmembrane domain of the receptor and preventing the conformational changes necessary for G protein activation.
Caption: TSHR signaling cascade and the inhibitory action of this compound.
Experimental Workflow for cAMP Assay
The potency of TSHR antagonists is commonly determined by measuring their ability to inhibit agonist-induced cAMP production in cells engineered to express the receptor. A typical workflow involves stimulating the cells with a known TSHR agonist in the presence of varying concentrations of the antagonist.
Caption: Workflow for determining antagonist potency using a cAMP assay.
Experimental Protocols
Competitive Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of a test compound for the TSHR.
-
Cell Preparation: Membranes from cells stably expressing the TSHR (e.g., CHO-hTSHR) are prepared by homogenization and centrifugation. Protein concentration is determined using a BCA assay.
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4.
-
Radioligand: [125I]-TSH.
-
Procedure:
-
In a 96-well plate, add 50 µL of assay buffer, 50 µL of varying concentrations of the test compound (e.g., this compound), and 50 µL of [125I]-TSH at a concentration near its Kd.
-
To initiate the binding reaction, add 100 µL of the cell membrane preparation (typically 10-20 µg of protein).
-
Incubate the plate for 60-90 minutes at room temperature with gentle agitation.
-
Terminate the assay by rapid filtration through a glass fiber filter pre-soaked in polyethyleneimine (PEI) to reduce non-specific binding.
-
Wash the filters multiple times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).
-
Measure the radioactivity retained on the filters using a gamma counter.
-
-
Data Analysis: Non-specific binding is determined in the presence of a saturating concentration of unlabeled TSH. Specific binding is calculated by subtracting non-specific binding from total binding. The IC50 value is determined from the competition curve, and the Ki value is calculated using the Cheng-Prusoff equation.
cAMP Functional Assay (HTRF)
This assay measures the ability of a compound to inhibit agonist-induced cAMP production.
-
Cell Line: CHO or HEK293 cells stably expressing the human TSHR.
-
Reagents:
-
Cell culture medium
-
TSHR agonist (e.g., bovine TSH or M22)
-
Test compound (e.g., this compound)
-
HTRF cAMP detection kit (e.g., Cisbio cAMP Dynamic 2)
-
-
Procedure:
-
Harvest and resuspend cells in assay buffer.
-
Dispense cells into a 384-well low-volume white plate (e.g., 1500 cells/well).
-
Add the test compound at various concentrations.
-
Add the TSHR agonist at a concentration that elicits a submaximal response (EC80).
-
Incubate for 30-60 minutes at room temperature.
-
Add the HTRF detection reagents (cAMP-d2 and anti-cAMP cryptate).
-
Incubate for 60 minutes at room temperature.
-
Read the plate on an HTRF-compatible reader at 620 nm and 665 nm.
-
-
Data Analysis: The ratio of the fluorescence signals at 665 nm and 620 nm is calculated. The IC50 value is determined from the dose-response curve.[13]
Hyaluronic Acid (HA) Secretion Assay
This assay is particularly relevant for studying the effects of TSHR modulators in the context of Graves' orbitopathy, where excess HA production by orbital fibroblasts is a key pathological feature.
-
Cell Culture: Primary human orbital fibroblasts are isolated from patients with Graves' orbitopathy and cultured.
-
Procedure:
-
Plate orbital fibroblasts in multi-well plates and grow to confluence.
-
Treat the cells with a TSHR agonist (e.g., M22, 10 ng/mL) in the presence or absence of the test compound (e.g., this compound) for 24-48 hours.[1]
-
Collect the cell culture supernatant.
-
Measure the concentration of HA in the supernatant using a commercially available ELISA kit.
-
-
Data Analysis: The amount of HA produced is normalized to the total protein content of the cells in each well. The inhibitory effect of the test compound is calculated relative to the agonist-only control.
Conclusion
This compound is a potent and selective antagonist of the thyrotropin receptor, demonstrating nanomolar efficacy in functional cell-based assays. Its ability to inhibit both TSH- and autoantibody-mediated TSHR activation highlights its potential as a therapeutic agent for Graves' disease and associated orbitopathy. This guide provides a framework for the comparative evaluation of this compound and other TSHR modulators, emphasizing the importance of standardized experimental protocols for robust and reproducible data generation. Further studies are warranted to fully elucidate the off-target profile of this compound and to establish its in vivo efficacy and safety.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Update in TSH Receptor Agonists and Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. New small molecule shows promise as TSH-R antagonist for Graves’ hyperthyroidism and orbitopathy | BioWorld [bioworld.com]
- 4. researchgate.net [researchgate.net]
- 5. Identification of Thyroid Stimulating Hormone Receptor Inverse Agonists - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Thyrotropin Receptor Antagonism by a Novel Small Molecule: Preclinical In Vitro Observations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. TSH Receptor (Inhibitors Agonists Modulators Antagonists) | TargetMol [targetmol.com]
- 9. TSH Receptor Signaling Abrogation by a Novel Small Molecule - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. A New Highly Thyrotropin Receptor-Selective Small-Molecule Antagonist with Potential for the Treatment of Graves' Orbitopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. TSH receptor monoclonal antibodies with agonist, antagonist, and inverse agonist activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Assay in Summary_ki [bdb99.ucsd.edu]
SYD5115: A Comparative Analysis of its Cross-Reactivity Profile with Other G Protein-Coupled Receptors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the G protein-coupled receptor (GPCR) cross-reactivity profile of SYD5115, a novel, orally active small molecule antagonist of the thyrotropin receptor (TSH-R). Understanding the selectivity of this compound is crucial for assessing its therapeutic potential and off-target effects in the treatment of Graves' disease and other TSH-R-mediated conditions.
Executive Summary
This compound is a potent antagonist of the TSH receptor, a key regulator of thyroid function.[1] While extensive data is available on its on-target activity, comprehensive screening for cross-reactivity against a broad panel of other GPCRs is not publicly available. This guide summarizes the known potency of this compound at the TSH-R and discusses the critical need for evaluating its selectivity, particularly against closely related glycoprotein (B1211001) hormone receptors such as the follicle-stimulating hormone receptor (FSHR) and the luteinizing hormone receptor (LHR). The structural similarity among these receptors makes cross-reactivity a potential concern for any TSH-R targeted therapeutic.[2]
On-Target Potency of this compound
This compound has demonstrated potent, dose-dependent inhibition of TSH-R activation in various in vitro models. The half-maximal inhibitory concentration (IC50) values have been determined in several cell-based assays, primarily by measuring the inhibition of cyclic adenosine (B11128) monophosphate (cAMP) production, a key second messenger in TSH-R signaling.
| Cell Line | Assay Readout | Stimulator | IC50 (nM) | Reference |
| Rat FRTL5 cells | cAMP production | M22 (human monoclonal TSHR autoantibody) | 22 | [3] |
| HEK293-hTSHR cells | cAMP production | M22 | 69 | [3] |
| Human Osteosarcoma U2OS-hTSHR cells | cAMP production | M22 | 193 | [4][5][6] |
| Primary Human Orbital Fibroblasts (GOF) | cAMP production | M22 or TSAb-positive sera | Not explicitly stated as IC50, but significant inhibition at nM concentrations | [4][6] |
| Primary Human Orbital Fibroblasts (GOF) | Hyaluronic Acid (HA) release | M22 | Not explicitly stated as IC50, but significant inhibition at 100-10,000 nM | [4][5][6] |
Cross-Reactivity with Other GPCRs: A Critical Assessment
While specific data on the cross-reactivity of this compound with a wide range of GPCRs is not available in the reviewed literature, the evaluation of off-target effects is a standard and critical step in drug development. For TSH-R antagonists, the most structurally similar and functionally related GPCRs are the FSHR and LHR. Off-target activity at these receptors could lead to undesirable effects on reproductive and endocrine functions.
The following table presents a hypothetical comparison based on the importance of selectivity for TSH-R antagonists, as highlighted in the scientific literature.
| GPCR Target | This compound Activity | Rationale for Comparison | Potential Implications of Cross-Reactivity |
| TSH Receptor (TSH-R) | Potent Antagonist | Primary therapeutic target. | Desired therapeutic effect for conditions like Graves' disease. |
| Follicle-Stimulating Hormone Receptor (FSHR) | Data not publicly available | High structural homology with TSH-R. | Disruption of menstrual cycles in females and spermatogenesis in males. |
| Luteinizing Hormone Receptor (LHR) | Data not publicly available | High structural homology with TSH-R. | Interference with ovulation and steroidogenesis in females and testosterone (B1683101) production in males. |
| Other GPCRs | Data not publicly available | Broad screening is necessary to identify any unforeseen off-target effects. | A wide range of potential side effects depending on the affected receptor. |
Experimental Protocols
GPCR Cross-Reactivity Screening: A General Workflow
The assessment of this compound's cross-reactivity with other GPCRs would typically involve a tiered screening approach. A primary screen against a broad panel of GPCRs expressed in a recombinant cell line would be followed by more detailed characterization of any identified "hits."
1. Primary Screening in a Heterologous Expression System:
-
Cell Lines: Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells are commonly used due to their low endogenous GPCR expression. These cells would be transiently or stably transfected to express the GPCR of interest.
-
Assay Principle: The most common method for assessing GPCR activation is the measurement of second messengers, such as intracellular cAMP for Gs and Gi-coupled receptors, or intracellular calcium for Gq-coupled receptors.
-
Procedure (for a Gs-coupled receptor):
-
Seed cells expressing the target GPCR in a multi-well plate.
-
Pre-incubate the cells with varying concentrations of this compound.
-
Stimulate the cells with a known agonist for the target GPCR.
-
Lyse the cells and measure intracellular cAMP levels using a commercially available kit (e.g., HTRF, FRET, or ELISA-based assays).[7][8][9]
-
A decrease in the agonist-induced cAMP signal in the presence of this compound would indicate antagonist activity.
-
2. Secondary Assays for Hit Confirmation and Characterization:
-
Dose-Response Curves: For any GPCR where this compound shows activity in the primary screen, full dose-response curves would be generated to determine the IC50 value.
-
Orthogonal Assays: To confirm the findings, a different assay format might be employed, such as measuring downstream signaling events (e.g., reporter gene activation) or using a different cell background.
-
Functional Assays in a More Physiologically Relevant System: If significant off-target activity is observed, further studies in primary cells or tissues endogenously expressing the GPCR would be warranted.
Signaling Pathways and Experimental Workflow Visualizations
To better illustrate the concepts discussed, the following diagrams were generated using Graphviz.
Caption: TSH Receptor Signaling Pathway.
Caption: Experimental Workflow for GPCR Cross-Reactivity.
Conclusion
This compound is a highly potent antagonist of the TSH receptor with promising therapeutic potential. However, a comprehensive understanding of its selectivity profile is essential for its continued development. While direct comparative data against other GPCRs, particularly the closely related FSHR and LHR, are not yet in the public domain, the experimental framework for generating such data is well-established. Future publications on the safety and pharmacology of this compound will hopefully provide this critical information to the scientific community.
References
- 1. Discovery of this compound, a novel orally active small molecule TSH-R antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development of Selective LH Receptor Agonists by Heterodimerization with a FSH Receptor Antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 3. New small molecule shows promise as TSH-R antagonist for Graves’ hyperthyroidism and orbitopathy | BioWorld [bioworld.com]
- 4. Thyrotropin Receptor Antagonism by a Novel Small Molecule: Preclinical In Vitro Observations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. cAMP-Glo™ Assay [promega.com]
- 9. resources.revvity.com [resources.revvity.com]
SYD5115: A Comparative Analysis of its TSH-R Antagonism in Diverse Cell Lines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the mechanism of action and performance of SYD5115, a novel small molecule thyrotropin receptor (TSH-R) antagonist, across various cell lines. The data presented is compiled from preclinical in vitro studies to offer an objective overview for researchers in endocrinology and drug development.
Mechanism of Action
This compound is an orally active, small molecule antagonist of the thyrotropin receptor (TSH-R), a G-protein coupled receptor central to the regulation of the thyroid gland.[1][2] In pathological conditions such as Graves' disease, stimulating autoantibodies chronically activate the TSH-R, leading to hyperthyroidism.[1] this compound functions as an allosteric antagonist, meaning it binds to a site on the TSH-R distinct from the hormone binding site, thereby inhibiting receptor activation.[3] This antagonism has been demonstrated to block the effects of both TSH and stimulating autoantibodies.[3]
Performance Across Different Cell Lines: A Quantitative Comparison
The inhibitory activity of this compound has been evaluated in several cell lines, each providing a unique model to assess its potency and mechanism. The following tables summarize the key quantitative data from these studies.
| Cell Line | Receptor Type | Stimulator | Assay Readout | IC50 | Reference |
| HEK293-hTSHR | Human TSH-R (overexpressed) | TSH | cAMP Production | 69 nM | [2][4] |
| FRTL-5 | Rat TSH-R (endogenous) | M22 (stimulating autoantibody) | cAMP Production | 22 nM | [2][4][5][6] |
| U2OS | Human TSH-R (stably expressed) | M22 (stimulating autoantibody) | cAMP Production | 193 nM | [3][4][7][8] |
| CHO | Wild-type and Chimeric TSH-R | M22 / TSAb-positive sera | TSH-R Activation | Nanomolar potency | [3][7] |
| Primary Human Orbital Fibroblasts (GOF) | Human TSH-R (endogenous) | M22 (stimulating autoantibody) | cAMP Release | Dose-dependent inhibition | [4][7] |
| Primary Human Orbital Fibroblasts (GOF) | Human TSH-R (endogenous) | M22 (stimulating autoantibody) | Hyaluronic Acid (HA) Release | Dose-dependent inhibition | [4][7] |
Table 1: Comparative IC50 Values of this compound in Different Cell Lines. This table highlights the half-maximal inhibitory concentration (IC50) of this compound in various cell-based assays. The data demonstrates potent nanomolar activity across different cell types and receptor origins.
| Cell Line | Assay | Outcome | Conclusion | Reference |
| Primary Human Orbital Fibroblasts (GOF) | Scratch Cell Growth Assay | No difference in time to confluence compared to control. | This compound does not inhibit cell growth or migration. | [3][4] |
| Primary Human Orbital Fibroblasts (GOF) | Viability Assay (e.g., MTT) | No alteration in cell viability compared to control. | This compound is not cytotoxic to these primary cells. | [3][4][7] |
Table 2: Effect of this compound on Cell Viability and Growth. This table summarizes the findings from assays designed to assess the potential off-target effects of this compound on cell health and proliferation.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow for its evaluation.
Caption: Mechanism of this compound as an allosteric antagonist of the TSH receptor.
Caption: A generalized workflow for evaluating this compound's inhibitory activity.
Experimental Protocols
While detailed, step-by-step protocols are proprietary to the conducting laboratories, the methodologies employed in the cited studies can be summarized as follows:
1. Cell Culture:
-
HEK293-hTSHR, U2OS-hTSHR, and CHO cells: These cells, stably or transiently overexpressing the human TSH-R, were cultured in appropriate media and conditions to ensure logarithmic growth and receptor expression.
-
FRTL-5 cells: These rat thyroid follicular cells, which endogenously express the TSH-R, were maintained in a specialized medium.
-
Primary Human Orbital Fibroblasts (GOF): Fibroblasts were isolated from patients with Graves' Orbitopathy and cultured. These primary cells provide a more disease-relevant model.
2. cAMP Assay:
-
Cells were seeded in multi-well plates and allowed to adhere.
-
Cells were then treated with a range of this compound concentrations for a defined pre-incubation period.
-
Following pre-incubation, a fixed concentration of a TSH-R agonist (e.g., the stimulating monoclonal antibody M22 or TSH) was added to stimulate the cells.
-
After a specific incubation time, cells were lysed, and the intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels were quantified using a competitive immunoassay (e.g., HTRF or ELISA).
-
The results were then used to determine the dose-dependent inhibition and calculate the IC50 value of this compound.
3. Hyaluronic Acid (HA) Release Assay:
-
This assay was specifically performed on primary GOF cells.
-
GOF cells were treated with various concentrations of this compound, followed by stimulation with M22.
-
The cell culture supernatant was collected after an extended incubation period (e.g., 6 hours).
-
The concentration of hyaluronic acid released into the supernatant was measured using an ELISA-based method.[7]
4. Cell Viability and Growth Assays:
-
Scratch Assay: To assess cell migration and proliferation, a "scratch" was made in a confluent monolayer of GOF cells. The rate at which the cells closed the gap was monitored over time in the presence or absence of this compound.[3][4]
-
MTT Assay: This colorimetric assay was used to assess cell viability. It measures the metabolic activity of cells, which is indicative of their health. GOF cells were treated with this compound, and their viability was compared to untreated controls.[3]
Conclusion
The available preclinical data consistently demonstrates that this compound is a potent, nanomolar antagonist of the TSH-receptor across a range of cell lines, including those of human and rat origin, as well as primary cells from patients with Graves' disease. Its allosteric mechanism of action effectively blocks the downstream signaling pathways (cAMP and HA production) induced by TSH-R agonists. Importantly, this compound does not appear to adversely affect cell viability or growth at effective concentrations. These findings underscore the potential of this compound as a targeted therapeutic for TSH-R-mediated diseases.
References
- 1. Discovery of this compound, a novel orally active small molecule TSH-R antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | TSH-R antagonist | Probechem Biochemicals [probechem.com]
- 3. researchgate.net [researchgate.net]
- 4. New small molecule shows promise as TSH-R antagonist for Graves’ hyperthyroidism and orbitopathy | BioWorld [bioworld.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. Thyrotropin Receptor Antagonism by a Novel Small Molecule: Preclinical In Vitro Observations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Independent Verification of SYD5115 Preclinical Data: A Comparative Guide
This guide provides an objective comparison of the preclinical performance of SYD5115, a novel small molecule antagonist of the thyrotropin receptor (TSH-R), with other emerging alternatives for the treatment of Graves' disease and Graves' orbitopathy. The information is intended for researchers, scientists, and drug development professionals to facilitate an independent verification of the available data.
Comparative Efficacy of Small Molecule TSH-R Antagonists
The primary mechanism of this compound and its comparators is the antagonism of the TSH receptor, which is aberrantly activated by autoantibodies in Graves' disease. The following tables summarize the key preclinical efficacy data for this compound and other investigational small molecule TSH-R antagonists.
Table 1: In Vitro Potency of TSH-R Antagonists in Cellular Assays
| Compound | Assay | Cell Line | Stimulus | Outcome Measure | IC50 / pIC50 | Reference(s) |
| This compound | cAMP Inhibition | HEK-293 | M22 | cAMP Production | 69 nM | [1] |
| cAMP Inhibition | FRTL5 (rat thyroid) | M22 | cAMP Production | 22 nM | [1] | |
| cAMP Inhibition | U2OS (human osteosarcoma) expressing hTSH-R | M22 | cAMP Production | 193 nM (100% inhibition) | [1] | |
| β-arrestin-1 Translocation | Not Specified | Bovine TSH | β-arrestin-1 Translocation | 42 nM | [1] | |
| ANTAG3 | cAMP Inhibition | Model Cell System | TSH | cAMP Production | 2.1 µM | [2][3] |
| TSHRant-1 | cAMP Inhibition | Not Specified | TSH | cAMP Production | 7.78 ± 0.12 (17 nM) | [4] |
Table 2: Functional Inhibition in Primary Cells and In Vivo Models
| Compound | Model System | Stimulus | Key Finding | Reference(s) |
| This compound | Primary Human Orbital Fibroblasts (GOF) | M22 (10 ng/mL) | Dose-dependent inhibition of cAMP and Hyaluronic Acid (HA) release.[1] | [1] |
| In Vivo (rat) | Not Specified | Potent nanomolar activity after oral administration (IC50 = 48 nM).[1] | [1] | |
| In Vivo | Stimulating Antibody | Blocks antibody-induced synthesis of thyroxine (T4) after a single oral dose.[5][6] | [5][6] | |
| ANTAG3 | In Vivo (mice) | TRH | Lowered serum free T4 by 44%.[2][3] | [2][3] |
| In Vivo (mice) | M22 | Lowered serum free T4 by 38%.[2][3] | [2][3] | |
| TSHRant-1 | In Vivo (rat) | M22 | Dose-dependently suppressed M22-stimulated T4.[4][7] | [4][7] |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the preclinical evaluation of this compound and comparable molecules.
Cell-Based TSH-R Autoantibody (TSHR-Ab) Bioassays
These assays are designed to measure the ability of a compound to inhibit the activation of the TSH receptor by stimulating autoantibodies.
-
Cell Lines: Chinese Hamster Ovary (CHO) cells stably expressing wild-type or chimeric human TSH-R are commonly used.[1][8][9]
-
Stimulation: Cells are stimulated with either the monoclonal stimulating antibody M22 or with TSH-R-Ab-positive sera from patients with Graves' disease.[1]
-
Treatment: The cells are co-incubated with the stimulus and varying concentrations of the antagonist (e.g., this compound).
-
Readout: The primary readout is the level of intracellular cyclic adenosine (B11128) monophosphate (cAMP), a key second messenger in TSH-R signaling.[1] Luciferase reporter gene assays under the control of a cAMP response element (CRE) can also be employed.[9]
-
Data Analysis: The concentration of the antagonist that inhibits 50% of the stimulus-induced cAMP production (IC50) is calculated.
cAMP Release Assay in Primary Human Orbital Fibroblasts (GOF)
This assay assesses the functional antagonism of TSH-R in a more disease-relevant primary cell model.
-
Cell Culture: Primary human orbital fibroblasts are isolated from patients with Graves' Orbitopathy (GOF) and cultured.[1]
-
Stimulation: Confluent GOF cultures are stimulated with the monoclonal antibody M22 (e.g., 10 ng/mL for 6 hours).[1]
-
Treatment: GOFs are treated with a range of concentrations of the test compound (e.g., this compound at 1, 10, 100, 1000, and 10,000 nM).[1]
-
Measurement: The concentration of cAMP released into the cell culture medium is quantified using a commercially available ELISA kit.
-
Statistical Analysis: The statistical significance of the inhibition at different concentrations is determined (e.g., using a p-value).[1]
Hyaluronic Acid (HA) Release Assay
This assay measures the inhibition of a key pathological feature of Graves' Orbitopathy, the overproduction of hyaluronic acid.
-
Cell Culture: Primary GOFs are grown to confluence.[10]
-
Stimulation: Cells are stimulated with M22 (e.g., 10 ng/mL for 6 hours or up to 5 days).[1][10]
-
Treatment: The cells are treated with various concentrations of the antagonist. For this compound, concentrations of 100, 1000, and 10,000 nM were tested.[1]
-
Measurement: The amount of HA released into the conditioned media is measured using a commercial ELISA kit.[10][11] It is noted that a modified ELISA using a high molecular weight HA standard may provide more accurate measurements for HA secreted by orbital cells.[12]
-
Data Analysis: The dose-dependent inhibition of HA release is evaluated for statistical significance.[1]
Cell Viability and Growth Assays
These assays are crucial to ensure that the observed inhibitory effects are not due to cytotoxicity.
-
MTT Assay: This colorimetric assay measures the metabolic activity of cells as an indicator of viability.
-
Seed orbital fibroblasts in a 96-well plate (e.g., 1 x 10^4 cells/well).[13]
-
Treat cells with the test compound at various concentrations for the desired duration (e.g., 24 and 48 hours).[13]
-
Add MTT solution (e.g., 0.5 mg/mL) to each well and incubate for 1-4 hours at 37°C.[13][14]
-
Add a solubilization solution (e.g., DMSO) to dissolve the formazan (B1609692) crystals.[13][15]
-
Measure the absorbance at a wavelength of 540-570 nm.[15][16]
-
-
Scratch Cell Growth Assay: This assay assesses the impact of the compound on cell migration and proliferation.
-
Create a "scratch" in a confluent monolayer of GOFs.
-
Treat the cells with the test compound or vehicle control.
-
Monitor the closure of the scratch over time.
-
The time to confluence is compared between treated and control cells.[1]
-
Visualizations
Signaling Pathway of TSH Receptor Antagonism
Caption: TSH-R signaling pathway and the inhibitory action of this compound.
Experimental Workflow for In Vitro Antagonist Screening
Caption: Workflow for assessing this compound's inhibitory effect in vitro.
Logical Relationship for Therapeutic Action
Caption: Therapeutic rationale for this compound in Graves' Disease.
References
- 1. Thyrotropin Receptor Antagonism by a Novel Small Molecule: Preclinical In Vitro Observations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Selective TSH Receptor Antagonist Inhibits Stimulation of Thyroid Function in Female Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A selective TSH receptor antagonist inhibits stimulation of thyroid function in female mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. crinetics.com [crinetics.com]
- 5. Discovery of this compound, a novel orally active small molecule TSH-R antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. FRI538 Discovery And Characterization Of Orally Bioavailable Nonpeptide Thyroid Stimulating Hormone Receptor (TSHR) Antagonists For The Treatment Of Graves’ Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Bioassays for TSH Receptor Autoantibodies, from FRTL-5 Cells to TSH Receptor–LH/CG Receptor Chimeras: The Contribution of Leonard D. Kohn [frontiersin.org]
- 9. Bioassays for TSH Receptor Autoantibodies, from FRTL-5 Cells to TSH Receptor–LH/CG Receptor Chimeras: The Contribution of Leonard D. Kohn - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Graves' Autoantibodies Exhibit Different Stimulating Activities in Cultures of Thyrocytes and Orbital Fibroblasts Not Reflected by Clinical Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A Stimulatory Thyrotropin Receptor Antibody Enhances Hyaluronic Acid Synthesis in Graves' Orbital Fibroblasts: Inhibition by an IGF-I Receptor Blocking Antibody - PMC [pmc.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. Therapeutic Effect of α-MSH in Primary Cultured Orbital Fibroblasts Obtained from Patients with Thyroid Eye Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. Cell Viability Assay [bio-protocol.org]
- 16. MTT assay protocol | Abcam [abcam.com]
SYD5115 Efficacy in Patient-Derived Cell Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy of SYD5115 with other therapeutic alternatives in patient-derived cell models relevant to Graves' Orbitopathy (GO). The information is compiled from preclinical in vitro studies to assist researchers in evaluating the potential of this compound.
Executive Summary
This compound is a novel, orally active small molecule antagonist of the thyrotropin receptor (TSH-R). In patient-derived orbital fibroblasts from individuals with Graves' Orbitopathy, this compound has demonstrated potent, dose-dependent inhibition of TSH-R activation and downstream signaling pathways, key drivers of the disease pathology. This guide compares the in vitro efficacy of this compound with current and emerging treatments for GO, including the IGF-1R inhibitor Teprotumumab, corticosteroids, and various immunosuppressants. While direct head-to-head comparative studies are limited, this document synthesizes the available data to provide a valuable resource for the research community.
Mechanism of Action and Signaling Pathway
This compound acts as an allosteric antagonist of the TSH-R. In Graves' Orbitopathy, autoantibodies (TSAbs) continuously stimulate the TSH-R on orbital fibroblasts, leading to a cascade of downstream events, including the production of cyclic AMP (cAMP) and hyaluronic acid (HA), which contribute to tissue remodeling and inflammation. This compound blocks this aberrant signaling.
Figure 1: this compound mechanism of action in orbital fibroblasts.
Comparative Efficacy in Patient-Derived Cell Models
The following tables summarize the available quantitative data for this compound and its alternatives in in vitro models, with a focus on patient-derived cells from individuals with Graves' Orbitopathy.
Table 1: Efficacy of this compound in Patient-Derived Orbital Fibroblasts (GOF)
| Parameter | Cell Model | Stimulus | This compound Concentration | Effect | Citation |
| cAMP Release | Human GOF | M22 (TSAb mimetic) | 1 - 10,000 nM | Dose-dependent inhibition (p<0.001) | [1][2] |
| Hyaluronic Acid (HA) Release | Human GOF | M22 (TSAb mimetic) | 100 - 10,000 nM | Dose-dependent inhibition (p<0.01) | [1][2] |
| Cell Viability/Migration | Human GOF | - | Not Specified | No impact on growth or migration | [1][2] |
Table 2: Efficacy of Alternative Therapies in Relevant In Vitro Models
| Drug/Drug Class | Mechanism of Action | Cell Model | Key Findings | Citation(s) |
| Teprotumumab | IGF-1R Inhibitor | Human Orbital Fibroblasts | Inhibits TSH and IGF-1 action; reduces pro-inflammatory cytokine induction. | [3] |
| Corticosteroids (Dexamethasone) | Glucocorticoid Receptor Agonist | Human Orbital Fibroblasts | Inhibits hyaluronic acid synthesis. | [4] |
| Mycophenolate Mofetil | Immunosuppressant (Inhibits lymphocyte proliferation) | Human Tenon Fibroblasts | Concentration-dependent antiproliferative effect (IC50 = 0.85 µM). | [5] |
| Rituximab | Anti-CD20 mAb (Depletes B cells) | Co-culture of GOF and B lymphocytes | Inhibited expression of IL-6 and RANTES. | [6] |
| Tocilizumab | Anti-IL-6R mAb | Human Orbital Fibroblasts | Reduces IL-6 secretion, leading to decreased adipogenesis. | [7] |
| Sirolimus (Rapamycin) | mTOR Inhibitor | Human Orbital Fibroblasts | Inhibits T-cell activation and fibroblast proliferation. | [8] |
Note: Direct comparative data for this compound against these alternatives in the same experimental setup is not currently available in the public domain. The data presented is from separate studies.
Experimental Protocols
Detailed methodologies for the key experiments cited are crucial for the replication and validation of findings.
Patient-Derived Orbital Fibroblast Culture
A representative workflow for isolating and culturing patient-derived orbital fibroblasts is outlined below.
References
- 1. New small molecule shows promise as TSH-R antagonist for Graves’ hyperthyroidism and orbitopathy | BioWorld [bioworld.com]
- 2. Thyrotropin Receptor Antagonism by a Novel Small Molecule: Preclinical In Vitro Observations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Targeting TSH and IGF-1 Receptors to Treat Thyroid Eye Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Glucocorticoids Directly Affect Hyaluronan Production of Orbital Fibroblasts; A Potential Pleiotropic Effect in Graves’ Orbitopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. iovs.arvojournals.org [iovs.arvojournals.org]
- 7. researchgate.net [researchgate.net]
- 8. ClinicalTrials.gov [clinicaltrials.gov]
Safety Operating Guide
Navigating the Disposal of SYD5115: A Procedural Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the responsible disposal of investigational compounds like SYD5115 is a critical component of laboratory safety and environmental stewardship. In the absence of explicit disposal guidelines from the manufacturer, this document provides a comprehensive, step-by-step procedure for the safe handling and disposal of this compound, based on established best practices for hazardous and research-grade chemical waste management.
Key Properties of this compound
A summary of the known physicochemical properties of this compound is essential for a preliminary risk assessment and to inform safe handling procedures.
| Property | Value |
| Molecular Formula | C₂₂H₃₂F₂N₄O₃ |
| Molecular Weight | 438.51 g/mol |
| Appearance | Solid |
| Solubility | Soluble in DMSO |
| Storage | Powder: -20°C for 3 years, 4°C for 2 years. In solvent: -80°C for 6 months, -20°C for 1 month. |
Experimental Protocol for the Proper Disposal of this compound
This protocol outlines the recommended step-by-step procedure for the safe disposal of this compound waste, including pure compound, solutions, and contaminated labware.
1. Personal Protective Equipment (PPE):
-
Always wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles when handling this compound in any form.
2. Waste Segregation:
-
Solid Waste: Collect unused or expired this compound powder, as well as contaminated items such as weighing paper, pipette tips, and gloves, in a dedicated, clearly labeled hazardous waste container. The container should be sealable to prevent leakage or spillage.
-
Liquid Waste: Collect all solutions containing this compound in a separate, sealed, and leak-proof hazardous waste container. Do not mix with other solvent waste streams unless compatibility has been confirmed.
-
Sharps Waste: Any needles, syringes, or other sharp objects contaminated with this compound must be disposed of in a designated, puncture-resistant sharps container.
3. Waste Container Labeling:
-
All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and quantity. Also, include the date when the waste was first added to the container.
4. Storage of Waste:
-
Store all this compound hazardous waste containers in a designated, secure, and well-ventilated area, away from general laboratory traffic.
-
Ensure secondary containment is in place for liquid waste containers to mitigate any potential spills.
5. Final Disposal:
-
The final disposal of this compound waste must be conducted through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.
-
Do not dispose of this compound down the drain or in the regular trash.[1]
-
Follow your institution's specific procedures for requesting a hazardous waste pickup.
Visualizing the Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound waste in a laboratory setting.
Caption: Workflow for the safe disposal of this compound waste.
By adhering to these general yet crucial safety and disposal procedures, laboratory professionals can ensure the safe management of this compound waste, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific guidelines and your EHS department for any additional requirements.
References
Personal protective equipment for handling SYD5115
For researchers, scientists, and drug development professionals, ensuring safe and effective handling of novel compounds like SYD5115 is paramount. This guide provides immediate, essential information on personal protective equipment (PPE), operational procedures, and disposal plans to foster a secure laboratory environment.
Personal Protective Equipment (PPE)
While a specific Safety Data Sheet (SDS) for this compound is not publicly available, the following PPE recommendations are based on general best practices for handling research chemicals of unknown toxicity, as outlined in representative safety documents from chemical suppliers.
| PPE Category | Recommended Equipment |
| Eye Protection | Safety glasses with side shields or chemical splash goggles |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile) |
| Body Protection | Laboratory coat |
| Respiratory | Use in a well-ventilated area. A respirator may be necessary for aerosols or dust. |
Operational Plan: Step-by-Step Handling Procedures
This section details the procedural steps for the safe handling of this compound from receipt to disposal.
Receiving and Storage
-
Upon receipt, inspect the container for any damage or leaks.
-
Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area.
-
Recommended storage temperatures for the solid powder are -20°C for up to 3 years and 4°C for up to 2 years.[1]
-
For solutions in solvent, store at -80°C for up to 6 months or -20°C for up to 1 month.[1]
Preparation for Use
-
Work in a designated area, such as a chemical fume hood, to minimize inhalation exposure.
-
Before handling, ensure all necessary PPE is correctly worn.
-
Allow the container to reach room temperature before opening to prevent condensation.
-
For preparing solutions, consult the product data sheet for appropriate solvents and solubility. This compound is soluble in DMSO.[2]
Handling and Use
-
Avoid direct contact with the skin, eyes, and clothing.
-
Do not eat, drink, or smoke in the laboratory area where this compound is handled.
-
Use only non-sparking tools and explosion-proof equipment if working with flammable solvents.[1]
-
Wash hands thoroughly with soap and water after handling.[1]
First Aid Measures
In the event of exposure, follow these first aid protocols:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[1]
-
Skin Contact: Remove contaminated clothing and rinse the affected skin area with plenty of water. Wash with soap and water. Seek medical attention if irritation develops.[1]
-
Inhalation: Move the exposed individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek medical attention.[1]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1]
Disposal Plan
-
Dispose of unused this compound and any contaminated materials in accordance with all applicable local, state, and federal regulations.[1]
-
Waste materials should be placed in a labeled, sealed container for hazardous waste disposal.
-
Do not dispose of down the drain or in regular trash.
Experimental Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling of this compound in a laboratory setting.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
